Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Description
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Properties
IUPAC Name |
benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXKXNUETNSWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a key intermediate in various research and development applications. This document outlines the fundamental principles, reaction mechanisms, a detailed experimental protocol, and the necessary analytical data for the successful synthesis and characterization of the target molecule. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction and Strategic Overview
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, also known as benzyl (2-(dimethylamino)-2-oxoethyl)carbamate, is a carbamate-protected amino acid derivative. The core of its structure features the ubiquitous benzyloxycarbonyl (Cbz or Z) group, a cornerstone of peptide synthesis and amine protection in organic chemistry.[1] The Cbz group provides robust stability under a variety of reaction conditions while allowing for mild and selective removal, typically via catalytic hydrogenolysis.[2]
The target molecule is synthesized through a direct and efficient N-acylation reaction. The strategic approach involves the nucleophilic attack of the primary amine of 2-amino-N,N-dimethylacetamide on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction, a classic example of the Schotten-Baumann reaction, is fundamental in forming the stable carbamate linkage.
Molecular Structure:
-
IUPAC Name: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
Molecular Formula: C₁₂H₁₆N₂O₃
-
Molecular Weight: 236.27 g/mol
-
CAS Number: 167303-60-8
Retrosynthesis and Mechanistic Insights
A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the carbamate C-N bond. This points to two primary starting materials: the nucleophilic amine, 2-amino-N,N-dimethylacetamide , and the electrophilic acylating agent, benzyl chloroformate (Cbz-Cl) .
Sources
Physicochemical properties of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
An In-Depth Technical Guide to the Physicochemical Characterization of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Introduction
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8) is a molecule of interest within synthetic chemistry and potential drug development pathways. Its structure combines a benzyloxycarbonyl (Cbz) protecting group with a dimethylcarbamoyl moiety, suggesting applications as an intermediate or a scaffold in medicinal chemistry. However, a thorough review of scientific literature reveals a significant gap: the core physicochemical properties of this specific compound remain largely uncharacterized.[1] This guide serves not as a repository of established data, but as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides the necessary theoretical grounding and detailed experimental protocols to fully characterize this molecule, ensuring data integrity and reproducibility. We will proceed from fundamental identification to advanced analytical characterization and stability assessment, explaining the causality behind each experimental choice to build a self-validating data package.
Compound Identification and Structural Attributes
The first step in any rigorous analysis is to confirm the identity and basic properties of the molecule. The structure consists of a benzyl carbamate core linked to an N,N-dimethylglycinamide side chain. This structure imparts both aromatic and polar characteristics, which will govern its behavior in analytical systems.
| Property | Value | Source |
| CAS Number | 167303-60-8 | [2] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | Derived |
| Molecular Weight | 250.29 g/mol | Derived |
| Canonical SMILES | CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1 | Derived |
| Physical Appearance | Not available; likely a white to off-white solid. | Inference |
Note: While specific experimental data for the target molecule is limited, properties of the related compound, Benzyl Carbamate, are well-documented as a white solid with a melting point of 88°C and moderate water solubility.[3][4] This provides a reasonable starting point for expectations.
Predicted Physicochemical Properties
In the absence of experimental data, validated computational models provide essential preliminary insights into a molecule's behavior. These predictions are critical for guiding experimental design, such as selecting appropriate solvent systems for chromatography or solubility studies.
| Predicted Property | Predicted Value | Rationale & Implication for Experiments |
| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | A low logP suggests moderate polarity. This indicates that reversed-phase chromatography (e.g., with a C18 column) is a suitable starting point. The compound is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons. |
| pKa (Acidic/Basic Dissociation Constant) | Amide N-H: ~16-18 (non-acidic) | The molecule lacks strongly acidic or basic functional groups. The carbamate and amide protons are not readily ionizable under typical pH ranges (1-10). This simplifies HPLC method development, as mobile phase pH will have a minimal effect on retention time. |
| Polar Surface Area (PSA) | ~70-80 Ų | A moderate PSA is consistent with the predicted logP and suggests potential for hydrogen bonding, which will influence its solubility profile and interaction with chromatographic stationary phases. |
Core Analytical Characterization: Protocols & Rationale
This section provides detailed, self-validating protocols for determining the critical physicochemical properties of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. The overall workflow is designed to logically progress from initial assessment to comprehensive characterization.
Chromatographic Purity and Identity Confirmation (HPLC-UV/MS)
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The presence of the benzyl group provides a strong chromophore, making UV detection highly effective. Coupling HPLC to a mass spectrometer (MS) provides unambiguous confirmation of molecular weight, serving as a definitive identity test.
Protocol: HPLC-UV Purity Method
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Run:
-
Inject 5 µL of the prepared sample.
-
Run a gradient elution as follows:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
Data Analysis & Trustworthiness:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A self-validating run includes a blank (diluent) injection to ensure no system peaks interfere and a check for peak shape symmetry (tailing factor should be < 1.5).
-
Protocol: LC-MS Identity Confirmation
-
System: Use an HPLC system connected to a mass spectrometer (e.g., ESI-QTOF or ESI-Quadrupole).
-
Method: Utilize the same HPLC method as described above.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-500.
-
Expected Ions: The primary expected ion is the protonated molecule [M+H]⁺ at m/z 251.3. Also monitor for adducts such as the sodium adduct [M+Na]⁺ at m/z 273.3.
-
-
Causality: ESI is chosen as it is a soft ionization technique suitable for moderately polar, non-volatile molecules, minimizing fragmentation and maximizing the signal for the parent molecular ion. The observation of the correct mass-to-charge ratio provides authoritative confirmation of the compound's identity.
Structural Elucidation (NMR Spectroscopy)
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Expected ¹H NMR Signals (Predicted):
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~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.0 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
~4.0 ppm (doublet, 2H): Methylene protons adjacent to the carbamate nitrogen (-NH-CH₂ -C=O).
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~2.9 ppm & ~2.8 ppm (singlets, 6H total): Two distinct singlets for the N-methyl protons due to restricted rotation around the amide C-N bond.
-
Carbamate N-H proton: Broad signal, position variable.
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Trustworthiness: The protocol is self-validating by ensuring that the observed chemical shifts, integration values (proton count), and splitting patterns are fully consistent with the proposed molecular structure.
Thermal Properties (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any phase transitions. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating thermal stability and decomposition temperature. Carbamates can be thermally labile, making this analysis critical for determining handling and storage conditions.[5]
Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The peak of the endotherm corresponds to the melting point.
-
-
TGA Method:
-
Ramp the temperature from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
Causality: A slow heating rate (10 °C/min) is chosen to ensure thermal equilibrium and accurate determination of transition temperatures. A nitrogen atmosphere prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.
Stability Assessment: Forced Degradation
Expertise & Experience: For any compound intended for further development, understanding its stability is paramount. Forced degradation studies deliberately expose the compound to harsh conditions to predict its degradation pathways and identify potential liabilities. Carbamates are known to be susceptible to hydrolysis, especially under basic conditions.[6]
Protocol: Preliminary Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the compound (~0.5 mg/mL) in the following five conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Stored in water at 60 °C
-
Photolytic: Stored in water under a UV lamp (e.g., 254 nm)
-
-
Incubation: Store all solutions for a defined period (e.g., 24 hours). Include a control sample stored in water at room temperature.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by the developed HPLC-UV purity method.
-
Data Interpretation:
-
Compare the chromatograms to the control sample.
-
Calculate the percentage of degradation.
-
Identify the number and relative abundance of new impurity peaks.
-
Trustworthiness: The use of a control sample and a validated stability-indicating HPLC method (one that resolves all degradation products from the main peak) ensures the reliability of the results.
-
Causality: This study design systematically probes the molecule's weaknesses. Acid and base challenge its hydrolytic stability. Peroxide tests oxidative stability. Heat and light assess energy-induced degradation. This provides a comprehensive, albeit accelerated, view of the compound's intrinsic stability.
Safety and Handling
While this specific molecule has not been thoroughly investigated toxicologically, the Safety Data Sheet (SDS) and the general properties of related chemicals provide handling guidance.[1]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Fire Safety: The compound is expected to be combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]
-
Stability and Storage: The compound is reported to be stable under recommended storage conditions.[1] It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.
Conclusion
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate represents a molecule with potential utility that is currently undefined by experimental data. This guide provides the authoritative framework necessary to bridge that gap. By systematically applying the detailed protocols for identity, purity, structure, physical properties, and stability, researchers can generate a robust, self-validating data package. This approach not only ensures the quality of the material for subsequent research but also establishes the foundational knowledge required for any future development in the fields of medicinal chemistry and materials science.
References
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Spectroscopic Characterization of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Landscape of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, with the chemical structure presented in Figure 1, possesses key functional groups that dictate its chemical reactivity and spectroscopic signature. The molecule comprises a benzyl group, a central carbamate moiety, and an N-linked dimethylacetamide group. Understanding the interplay of these components is crucial for interpreting its spectral data.
Figure 1: Chemical Structure of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
This guide will now delve into the specific spectroscopic techniques used to elucidate the structure of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, both ¹H and ¹³C NMR will provide invaluable information about its molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| C₆H ₅- | 7.30 - 7.45 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| -CH ₂-O- | ~5.15 | Singlet | 2H | Methylene protons adjacent to the carbamate oxygen and the aromatic ring. |
| -NH - | ~5.50 | Broad Singlet/Triplet | 1H | Carbamate N-H proton, coupling to the adjacent methylene may be observed. |
| -N-CH ₂-C(=O)- | ~4.00 | Doublet | 2H | Methylene protons alpha to the amide carbonyl, coupled to the carbamate N-H. |
| -N(CH ₃)₂ | ~2.95 and ~3.05 | Two Singlets | 6H (3H each) | Two distinct singlets for the N,N-dimethyl protons due to restricted rotation around the amide C-N bond. |
The presence of two singlets for the dimethylamino protons is a key diagnostic feature, indicating the partial double-bond character of the amide C-N bond, which hinders free rotation at room temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -C ₆H₅ (aromatic) | 128 - 136 | Aromatic carbons of the benzyl group. |
| -O-C (=O)-N- | ~156 | Carbamate carbonyl carbon. |
| -N-CH₂-C (=O)- | ~169 | Amide carbonyl carbon. |
| -C H₂-O- | ~67 | Methylene carbon of the benzyl group. |
| -N-C H₂-C(=O)- | ~45 | Methylene carbon between the two nitrogen atoms. |
| -N(C H₃)₂ | ~36 and ~37 | The two N-methyl carbons, potentially showing distinct signals. |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust procedure for obtaining high-resolution NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is expected to show the following key absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | ~3300 | Medium | Carbamate |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | Benzyl Group |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methylene and Methyl Groups |
| C=O Stretch (Amide) | ~1650 | Strong | Dimethylacetamide |
| C=O Stretch (Carbamate) | ~1700 | Strong | Carbamate |
| C-N Stretch | 1200 - 1350 | Medium | Amide and Carbamate |
| C-O Stretch | 1000 - 1250 | Strong | Carbamate |
The two distinct carbonyl stretches are crucial for confirming the presence of both the amide and carbamate functionalities.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Caption: Step-by-step protocol for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Upon electron ionization, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (Molecular Weight: 252.28 g/mol ) is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions.
| m/z Value | Predicted Fragment Ion | Structure of Fragment |
| 252 | [M]⁺ | [C₁₂H₁₆N₂O₃]⁺ |
| 145 | [M - C₆H₅CH₂]⁺ | [O=C=N-CH₂-C(=O)N(CH₃)₂]⁺ |
| 108 | [C₆H₅CH₂O]⁺ | [C₆H₅CH₂O]⁺ |
| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ (Tropylium ion) |
| 86 | [CH₂=C=O-N(CH₃)₂]⁺ | [CH₂=C=O-N(CH₃)₂]⁺ |
| 72 | [C(=O)N(CH₃)₂]⁺ | [C(=O)N(CH₃)₂]⁺ |
The tropylium ion at m/z 91 is a very common and stable fragment for compounds containing a benzyl group.
Experimental Protocol for MS Data Acquisition (Direct Inlet EI-MS)
This protocol is for a standard electron ionization mass spectrometer.
An In-depth Technical Guide to the Solubility of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from high-throughput screening to final formulation.[1][2] Compounds with poor solubility often face significant challenges, including erratic bioassay results, low bioavailability, and difficulties in formulation, potentially leading to the premature termination of otherwise promising candidates.[3][4] This guide provides a comprehensive framework for determining and understanding the solubility of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a specific carbamate derivative, in a range of common organic solvents. As pre-existing, publicly available solubility data for this specific molecule is limited, this document focuses on establishing a robust, scientifically-grounded methodology for its experimental determination and interpretation. We present a detailed protocol based on the gold-standard equilibrium shake-flask method, discuss the theoretical underpinnings of the compound's expected behavior based on its molecular structure, and provide a framework for the systematic analysis of the resulting data.
Introduction: The Critical Role of Solubility
Oral administration remains the most preferred route for drug delivery due to its convenience and patient compliance.[3][4] However, for a drug to be absorbed through the gastrointestinal tract, it must first be in a dissolved state.[3] Therefore, solubility is a fundamental prerequisite for absorption and subsequent systemic availability.[1][5] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, making it a primary challenge in pharmaceutical development.[4][5]
Beyond bioavailability, solubility is crucial in the early discovery phases. In vitro assays require the test compound to be fully dissolved to yield accurate and reproducible results; precipitation can lead to artificially low potency readings, potentially causing promising compounds to be overlooked.[3] Understanding solubility in various organic solvents is equally important for process chemistry, enabling the design of efficient crystallization, purification, and formulation processes.
Physicochemical Profile and Solubility Hypothesis
The molecular structure of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is key to predicting its solubility profile.
Molecular Structure:
-
Benzyl Group: A large, nonpolar aromatic ring that contributes to lipophilicity. This group will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
Carbamate Linkage (-O-CO-NH-): A polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ether oxygens).
-
Dimethylcarbamoylmethyl Group (-CH2-CO-N(CH3)2): This is a highly polar, aprotic moiety. The tertiary amide's carbonyl group is a strong hydrogen bond acceptor.
Hypothesis: Based on this structure, we can hypothesize the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are expected to be effective. Their polarity will interact favorably with the polar carbamate and dimethylcarbamoyl groups, and their inability to donate hydrogen bonds will prevent them from competing with potential intramolecular hydrogen bonding in the solute.
-
Moderate to High Solubility in Polar Protic Solvents: Solvents like Methanol, Ethanol, and Isopropanol should be reasonably effective. They can engage in hydrogen bonding with the solute's hydrogen bond acceptors and donors. However, their effectiveness might be slightly less than polar aprotic solvents if the solvent's self-association (e.g., the hydrogen-bonding network in alcohols) is very strong.
-
Low Solubility in Nonpolar Solvents: Solvents such as Hexane, Heptane, and Toluene are expected to be poor solvents. While they can interact with the nonpolar benzyl group, they are incapable of effectively solvating the highly polar carbamate and amide functionalities, making the overall dissolution process energetically unfavorable.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
To quantitatively assess the solubility, the equilibrium shake-flask method is the most reliable and widely accepted technique, forming the basis of the OECD Guideline 105.[7][8][9] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
Solute: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (purity >98%).
-
Solvents: A representative panel of analytical grade or higher organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Volumetric flasks, pipettes, and syringes.
-
Step-by-Step Methodology
-
Preparation of Stock Standard for HPLC Quantification:
-
Accurately weigh approximately 10 mg of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This creates a ~1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 100, 50, 10, 1, 0.1 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of the solid compound (e.g., ~10-20 mg) to a series of pre-weighed glass vials. An excess is critical to ensure a saturated solution is formed.
-
Pipette a precise volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to 25 °C.
-
Agitate the vials at a constant speed (e.g., 150-200 rpm) for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that dissolve slowly.[10]
-
Causality: This extended agitation period is crucial for achieving thermodynamic equilibrium. Insufficient time can lead to an underestimation of the true solubility. The constant temperature ensures the measurement is performed under defined and reproducible conditions.
-
-
Sampling and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 1 hour to allow undissolved solids to settle.
-
Carefully draw a sample from the supernatant using a glass syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Filtration is a critical step to remove all microscopic undissolved particles. Failure to do so will lead to a significant overestimation of solubility. The filter material must be chemically compatible with the solvent to avoid introducing extractables.
-
-
Analysis and Quantification:
-
Dilute the filtered samples as necessary with the mobile phase to fall within the range of the HPLC calibration curve.
-
Analyze the calibration standards and the prepared samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
-
-
Experimental Workflow Diagram
The following diagram illustrates the shake-flask solubility determination workflow.
Caption: Factors Influencing the Solubility of the Target Compound.
Conclusion
This guide has outlined a robust, first-principles approach to determining and understanding the organic solvent solubility of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. By employing the standardized shake-flask method, researchers can generate reliable, high-quality data. The analysis of the compound's molecular structure allows for the formulation of a predictive solubility hypothesis, which can then be confirmed and quantified through experimentation. This systematic approach, combining predictive chemistry with rigorous experimental protocol, is essential for accelerating chemical process development and pharmaceutical research, ensuring that critical decisions are based on sound scientific evidence. The principles and methodologies described are broadly applicable to other new chemical entities where pre-existing physical property data is unavailable.
References
-
Drug Discovery News. (2018). Substance solubility. [Link]
- Li, Di., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Ionescu, C., & Dodi, G. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]
-
Scribd. Organic Solvents Properties Table. [Link]
-
PubChem. benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. National Center for Biotechnology Information. [Link]
-
Murov, S. Common Organic Solvents: Table of Properties. [Link]
-
Capot Chemical Co., Ltd. MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. [Link]
-
Phytosafe. OECD 105 - Water Solubility. [Link]
-
PubChem. benzyl N-methylcarbamate. National Center for Biotechnology Information. [Link]
-
IUPAC. Solubility Data Series. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (2021). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Legislation.gov.uk. (2008). A.6. Water Solubility. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Maczynski, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]
-
Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. [Link]
-
Shaw, D. G., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). ResearchGate. [Link]
-
NIST. Introduction to IUPAC-NIST Solubilities Database. [Link]
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Stability and storage conditions for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
An In-depth Technical Guide to the Stability and Storage of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles governing the molecule's stability. We will explore its structural vulnerabilities, predict degradation pathways, and provide detailed, field-proven protocols for conducting forced degradation and long-term stability studies. The methodologies outlined herein are designed to establish a robust, self-validating framework for assessing the chemical integrity of this compound, ensuring data reliability and reproducibility in research and development settings.
Introduction and Structural Analysis
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a molecule incorporating a key benzyl carbamate functional group linked to a dimethylcarbamoyl moiety. While not a widely studied public compound, its structure suggests potential utility as a synthetic intermediate in medicinal chemistry, possibly as a protected amino acid derivative or a building block in larger molecular scaffolds.
The stability of such a compound is paramount for its reliable use. Degradation can lead to the formation of impurities, a decrease in potency or yield, and the introduction of confounding variables in experimental results. Understanding the intrinsic stability of the molecule is the first step toward developing appropriate storage and handling protocols.
The molecule's structure contains two primary points of potential chemical instability:
-
The Benzyl Carbamate Group: Carbamates are esters of carbamic acid and are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The benzyl group, while relatively stable, can be susceptible to cleavage under certain catalytic conditions (e.g., hydrogenolysis).
-
The Tertiary Amide (Dimethylcarbamoyl): Amides are generally more stable to hydrolysis than esters. However, under forcing conditions (strong acid or base and heat), this group can also hydrolyze.
Based on this analysis, the carbamate linkage is the most probable site of initial degradation under common laboratory and storage conditions.
Predicted Degradation Pathways
The primary mechanism of degradation for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is predicted to be hydrolysis of the carbamate bond. This can be catalyzed by either acid or base, leading to the cleavage of the molecule into three separate components.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate.
These pathways are visualized in the diagram below.
Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.
Provisional Storage and Handling Recommendations
In the absence of specific, long-term stability data, a conservative approach to storage is required to minimize degradation. The following conditions are recommended based on the chemical structure and general principles for carbamate compounds.
| Parameter | Condition | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis. Also protects against potential long-term oxidative degradation. |
| Light | Protect from light (Amber vial) | The benzyl group contains an aromatic ring which can absorb UV light. While not inherently photolabile, photostability should be confirmed experimentally (see Section 4.2). |
| Container | Tightly sealed, chemically inert container (e.g., glass) | Prevents contamination and evaporation of any residual solvent, and minimizes exposure to air and moisture. |
Experimental Framework for Stability Assessment
To definitively determine the stability profile, a systematic experimental approach is necessary. This involves subjecting the compound to a range of stress conditions (forced degradation) to rapidly identify potential degradation pathways and developing a stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can accurately separate and quantify the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol: HPLC Method Development Outline
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar organic molecules.
-
Mobile Phase Selection:
-
Begin with a gradient elution to effectively resolve compounds with different polarities. A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.
-
The degradation products (e.g., benzyl alcohol, 2-amino-N,N-dimethylacetamide) are expected to be more polar than the parent compound and will likely elute earlier.
-
-
Detector Wavelength Selection: The benzyl group provides a strong chromophore. Analyze the UV spectrum of the parent compound to determine the wavelength of maximum absorbance (λmax), which will likely be around 254-265 nm. This wavelength should be used for detection to ensure high sensitivity.
-
Method Validation: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks corresponding to degradants do not co-elute with the parent peak.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule. The following protocol outlines the conditions for a comprehensive study. For each condition, a control sample (stored at 2-8°C, protected from light) should be run in parallel.
Experimental Workflow
Unveiling the Enigmatic Mechanism of Action: A Technical Guide to Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8) is a compound for which direct, peer-reviewed research on its specific mechanism of action is not extensively available in the public domain. This guide, therefore, adopts a first-principles approach, dissecting the molecule's structural components to formulate a scientifically grounded, hypothetical mechanism of action. The insights presented herein are derived from established knowledge of related chemical entities and are intended to guide future research and experimental design.
Introduction: Deconstructing a Molecule of Interest
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate presents a unique chemical architecture, integrating a benzyl carbamate moiety with an N-substituted dimethylglycinamide. While the complete biological profile of this specific molecule remains to be fully elucidated, a comprehensive analysis of its constituent functional groups provides a robust framework for predicting its potential pharmacological activities and mechanism of action. This guide will delve into the known biological roles of the carbamate and benzyl carbamate scaffolds, with a particular focus on their well-documented interactions with enzymes, and explore the potential contribution of the N-[(dimethylcarbamoyl)methyl] group to the molecule's overall activity.
Structural Analysis and Mechanistic Hypothesis
The structure of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate suggests a primary hypothesis centered on its potential as an enzyme inhibitor, particularly targeting serine hydrolases. This hypothesis is built upon the well-established role of the carbamate functional group as a covalent, yet often reversible, inhibitor of these enzymes.
The Carbamate Moiety: A Known Pharmacophore for Enzyme Inhibition
Carbamates are a prominent class of compounds in medicinal chemistry and agrochemistry, largely due to their ability to act as "pseudo-irreversible" inhibitors of enzymes, most notably acetylcholinesterase (AChE).[1][2][3] The mechanism of inhibition involves the carbamoylation of a catalytically active serine residue within the enzyme's active site.[1]
Hypothesized Covalent Inhibition Mechanism
The central hypothesis for the mechanism of action of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is its potential to act as a covalent inhibitor of a target enzyme, likely a serine hydrolase.
Caption: Workflow for the in vitro determination of acetylcholinesterase inhibition.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is adapted from the well-established Ellman's method.
- Phosphate buffer (0.1 M, pH 8.0).
- DTNB solution (10 mM in buffer).
- Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water, prepared fresh).
- Acetylcholinesterase (AChE) from electric eel (e.g., 0.1 U/mL in buffer).
- Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in buffer.
- Assay Plate Setup (96-well plate):
- To each well, add 25 µL of phosphate buffer.
- Add 25 µL of the test compound dilutions to the sample wells.
- Add 25 µL of buffer (with the same DMSO concentration as the sample wells) to the control wells.
- Add 25 µL of the AChE solution to all wells except the blank.
- Add 50 µL of the DTNB solution to all wells.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes.
- Reaction Initiation: Add 25 µL of the ATCI solution to all wells to start the reaction.
- Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
- Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute) for each well.
- Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
[2]#### 4.3 Advanced Mechanistic Studies: Investigating Covalent Inhibition
To confirm a covalent mechanism of action, further kinetic studies are necessary.
Protocol: Assessment of Covalent Inhibition
-
Time-Dependent Inhibition: Perform the AChE inhibition assay with varying pre-incubation times of the enzyme and the test compound before adding the substrate. A time-dependent increase in inhibition suggests a covalent mechanism. 2[3]. Wash-out Experiment: Incubate the enzyme with a high concentration of the inhibitor. Then, remove the unbound inhibitor by dialysis or size-exclusion chromatography. Measure the residual enzyme activity. If the activity does not recover, it indicates a covalent or very tightly bound inhibitor.
-
Mass Spectrometry: Incubate the target enzyme with the compound and analyze the protein by mass spectrometry to detect a covalent adduct, which would be observed as an increase in the protein's molecular weight corresponding to the mass of the bound inhibitor fragment.
While the definitive mechanism of action of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate awaits empirical validation, a strong hypothesis based on its chemical structure points towards its potential as a covalent inhibitor of serine hydrolases, with acetylcholinesterase being a prime candidate. The benzyl and N-dimethylglycinamide moieties likely contribute to its binding affinity, selectivity, and pharmacokinetic properties. The experimental workflows outlined in this guide provide a clear path for researchers to systematically investigate its biological activity, elucidate its precise mechanism of action, and unlock its potential therapeutic value. Future research should focus on screening this compound against a panel of serine hydrolases and other potential targets to fully characterize its pharmacological profile.
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- Cygler, M., & Schrag, J. D. (1997). Carbamates: A versatile tool for the medicinal chemist. Drug Discovery Today, 2(1), 16-24.
- BenchChem. (2025). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
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van der Logt, P., & van den Berg, R. J. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. 5[3]. Singh, D. B., & Sharma, D. (2014). Carbamates: A review on their chemistry and biological activities. Mini reviews in medicinal chemistry, 14(1), 74-90.
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Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. 7[6]. Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich. 8[4]. Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. 9[7]. Patil, S. P., et al. (2013). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. Pharmacognosy Magazine, 9(35), 229. 1[8]0. Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. 1[9]1. Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. 1[10]2. Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. 1[11]3. Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia.
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Niles, A. L., et al. (2018). Development and characterization of a novel luciferase based cytotoxicity assay. Scientific Reports, 8(1), 1-13. 1[12]5. Iovu, M., et al. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Molecules, 27(17), 5621. 1[13]6. WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. 1[5]7. Radić, Z., & Taylor, P. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 231-248. 1[14]8. Wang, Y., et al. (2025). [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. Zhonghua shao shang za zhi = Zhonghua shaoshang zazhi = Chinese journal of burns, 41(8), 735-741. 1[15]9. Klimková, E., et al. (2010). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. ARKIVOC, 2010(xi), 146-160. 2[16]0. Abdon, I. C., et al. (1989). Pharmacological activity of N-methyl-carbamylcholine, a novel acetylcholine receptor agonist with selectivity for nicotinic receptors. European journal of pharmacology, 173(1), 93-108. 2[17]1. Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200-4212. 2[18][19]2. Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. 2[18][19]3. Malík, I., et al. (2021). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Molecules, 26(15), 4478. 2[20]4. Vassiliou, S., et al. (2008). Novel N-(phosphonomethyl) glycine derivatives: Design, characterization and biological activity. European journal of medicinal chemistry, 43(6), 1199-1205.
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Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: A Versatile Scaffold for Modern Drug Discovery
Abstract
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a synthetically accessible molecule possessing a unique constellation of functional groups poised for exploitation in drug discovery. Its core structure, featuring a reactive carbamate moiety, a stable benzyl protecting group, and a dimethylcarbamoyl "cap," presents a compelling starting point for the development of novel therapeutic agents. While its direct biological activities are not extensively documented, its chemical architecture suggests significant potential in several key research areas. This technical guide provides a senior scientist's perspective on three promising, high-impact research applications for this compound: as a covalent inhibitor of serine hydrolases, as a foundational building block for diversity-oriented library synthesis, and as a candidate for acetylcholinesterase modulation. We provide the mechanistic rationale, detailed experimental protocols, and forward-looking strategies for each application, designed to empower researchers to unlock the full potential of this versatile chemical scaffold.
Table of Contents
-
Deconstructing the Scaffold: Chemical Properties and Strategic Value
-
1.1. Physicochemical Profile
-
1.2. The Carbamate Moiety: A Privileged Functional Group in Medicinal Chemistry
-
-
Application 1: Covalent Inhibition of Serine Hydrolases
-
2.1. Mechanistic Rationale: The Carbamate as a Covalent Warhead
-
2.2. Experimental Workflow: Screening Against Fatty Acid Amide Hydrolase (FAAH)
-
2.3. Path Forward: Validating Covalency and Optimizing Selectivity
-
-
Application 2: A Versatile Building Block for Library Synthesis
-
3.1. Synthetic Strategy: Leveraging the Cbz Protecting Group
-
3.2. Detailed Protocol: Solid-Phase Synthesis of an N-Acylated Amide Library
-
-
Application 3: Probing Acetylcholinesterase (AChE) Inhibition
-
4.1. Rationale: Structural Parallels to Established Neurological Drugs
-
4.2. Experimental Protocol: In Vitro AChE Inhibition via Ellman's Assay
-
-
References
Deconstructing the Scaffold: Chemical Properties and Strategic Value
The strategic value of a molecule in a research program is dictated by its structural features and synthetic accessibility. Benzyl N-[(dimethylcarbamoyl)methyl]carbamate excels on both fronts, presenting a stable, yet readily modifiable, chemical entity.
Physicochemical Profile
A clear understanding of a compound's basic properties is the foundation of all subsequent experimental design.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(dimethylcarbamoyl)methyl]carbamate | |
| CAS Number | 167303-60-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol |
The Carbamate Moiety: A Privileged Functional Group in Medicinal Chemistry
The carbamate group is a cornerstone of modern medicinal chemistry, celebrated for its dual role as a stable amide bioisostere and a potential reactive group.[2][3][4] Its stability against proteolysis makes it an attractive replacement for peptide bonds, while its electrophilic carbonyl can engage in covalent interactions with nucleophilic residues in enzyme active sites.[5] This ability to form stable, covalent adducts has led to the development of highly potent and selective enzyme inhibitors.[6][7][8] The benzyl carbamate, specifically, is also widely known as the benzyloxycarbonyl or "Cbz" group, one of the most common amine-protecting groups in organic synthesis, highlighting the molecule's inherent utility as a synthetic intermediate.[9][10][11]
Application 1: Covalent Inhibition of Serine Hydrolases
The serine hydrolase superfamily, comprising over 200 enzymes in humans, represents a vast and largely untapped landscape for therapeutic intervention.[7][8] These enzymes utilize a conserved catalytic serine residue to hydrolyze a wide range of substrates and are implicated in cancer, inflammation, and neurological disorders. The electrophilic nature of the carbamate in Benzyl N-[(dimethylcarbamoyl)methyl]carbamate makes it an ideal candidate for inactivating these enzymes through covalent modification.
Mechanistic Rationale: The Carbamate as a Covalent Warhead
The proposed mechanism of inhibition is a covalent carbamoylation of the enzyme's catalytic serine. The nucleophilic serine attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate that subsequently collapses, displacing the benzyl alcohol leaving group and forming a stable, inactive carbamoylated enzyme.[12] This irreversible or slowly reversible inactivation can provide a durable pharmacological effect.
Caption: Proposed mechanism of serine hydrolase carbamoylation.
Experimental Workflow: Screening Against Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids and is a high-value target for pain and anxiety disorders.[12][13] It is known to be potently inhibited by carbamate-based compounds.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate against human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Test Compound: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate dissolved in DMSO
-
Positive Control: URB597 (a known FAAH inhibitor)
-
Black, opaque 96-well microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 1 µL of each concentration (and DMSO vehicle control) into the wells of a 96-well plate.
-
Enzyme Addition: Dilute the FAAH enzyme stock to the desired concentration in cold assay buffer. Add 100 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 30 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced, which is critical for identifying time-dependent or covalent inhibitors.
-
Reaction Initiation: Prepare the substrate solution in assay buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Monitoring: Immediately place the plate in the reader and measure the increase in fluorescence intensity over 15-20 minutes.
-
Data Analysis: Calculate the reaction velocity (slope of the fluorescence curve) for each well. Normalize the velocities to the DMSO control (100% activity) and a fully inhibited control (0% activity). Plot the percent activity versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Path Forward: Validating Covalency and Optimizing Selectivity
A potent IC₅₀ value is a strong starting point. The next critical step is to confirm the covalent mechanism. This can be achieved through "jump-dilution" experiments, where a pre-incubated enzyme-inhibitor mixture is rapidly diluted; a lack of recovery of enzyme activity suggests an irreversible mechanism. Final confirmation can be obtained via mass spectrometry of the intact protein to observe the expected mass shift corresponding to carbamoylation.
Application 2: A Versatile Building Block for Library Synthesis
The true power of this scaffold may lie in its utility as a synthetic intermediate. The Cbz group is designed for removal, unmasking a reactive amine that can be elaborated into a diverse library of new chemical entities for screening.
Synthetic Strategy: Leveraging the Cbz Protecting Group
The benzyl carbamate (Cbz) group can be selectively cleaved under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][10] This deprotection reveals a primary amine, H₂N-CH₂-C(=O)N(CH₃)₂, which serves as a versatile handle for subsequent chemical modifications, such as acylation, sulfonylation, or reductive amination, enabling the creation of a large compound library from a single, common core.
Caption: Workflow for diversity-oriented library synthesis.
Detailed Protocol: Solid-Phase Synthesis of an N-Acylated Amide Library
Solid-phase synthesis is the method of choice for generating chemical libraries efficiently.[2] While the title compound itself is not directly attached to the resin, its deprotected core can be generated in solution and then used in a solid-phase workflow. A more direct approach would be to synthesize an analogue on-resin. However, for this guide, we will focus on using the deprotected core in a solution-phase parallel synthesis format.
Objective: To generate a 96-member library by acylating the deprotected core with diverse carboxylic acids.
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen source (balloon or H-Cube®)
-
Methanol
-
96-well plate format library of diverse carboxylic acids
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
96-well reaction block
Step-by-Step Protocol:
-
Cbz Deprotection (Bulk Scale): In a flask, dissolve Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in methanol. Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free amine, 2-amino-N,N-dimethylacetamide.
-
Library Plating: Prepare stock solutions of the deprotected amine, the 96 carboxylic acids, HATU, and DIPEA in DMF.
-
Parallel Acylation: In each well of the 96-well reaction block, combine the amine solution, a unique carboxylic acid solution, the HATU solution, and the DIPEA solution.
-
Reaction: Seal the reaction block and shake at room temperature overnight.
-
Purification and Analysis: The resulting library can be purified using parallel HPLC-MS. The identity of each library member is confirmed by its mass, and purity is assessed by the HPLC chromatogram.
Application 3: Probing Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a serine hydrolase critical to neurological function; its inhibition is a primary therapeutic strategy for Alzheimer's disease.[16] Carbamate-based drugs, such as rivastigmine, are clinically approved AChE inhibitors that function by carbamoylating the active site serine.[17][18]
Rationale: Structural Parallels to Established Neurological Drugs
The N,N-disubstituted carbamate functionality is a key pharmacophore for AChE inhibition.[17][18] The dimethylcarbamoyl moiety of the title compound mimics the carbamoyl portion of inhibitors like rivastigmine, which is transferred to the enzyme's catalytic serine.[19] This structural analogy provides a strong rationale for investigating Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as a potential AChE inhibitor.
Experimental Protocol: In Vitro AChE Inhibition via Ellman's Assay
The Ellman's assay is a robust and widely used colorimetric method to measure AChE activity.
Objective: To determine the IC₅₀ of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate against human AChE.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0
-
Test Compound and Positive Control (e.g., Donepezil) in DMSO
-
Clear, flat-bottom 96-well microplates
-
Absorbance plate reader (412 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of AChE, acetylthiocholine, and DTNB in the assay buffer.
-
Compound Plating: Add 1 µL of serially diluted test compound (or DMSO control) to the wells of the microplate.
-
Enzyme and DTNB Addition: Add 100 µL of a solution containing both the AChE enzyme and DTNB to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 100 µL of the acetylthiocholine substrate solution to each well. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Kinetic Measurement: Immediately measure the rate of change in absorbance at 412 nm over 10 minutes.
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described in the FAAH protocol (Section 2.2).
Conclusion and Strategic Outlook
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is more than a simple chemical; it is a launchpad for multiple avenues of drug discovery research. We have outlined three evidence-based applications that leverage its key structural features: the reactive carbamate for covalent enzyme inhibition, the cleavable Cbz group for library synthesis, and its structural similarity to known neuro-active drugs. The provided protocols are robust starting points for any research laboratory. The true potential of this scaffold will be realized through systematic structure-activity relationship (SAR) studies, guided by the library synthesis approach, to optimize potency, selectivity, and pharmacokinetic properties. This compound represents an opportunity to develop novel probes to understand complex biology and to initiate discovery programs aimed at creating next-generation therapeutics.
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- Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 50(23), 5679–5688. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2515560/]
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- Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(10), 1179-1187. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1851915/]
- Bojadzievska, E., & Jurič, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(2), 65-89. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7957774/]
- ResearchGate. (n.d.). Structures of AChE inhibitor anti-AD drugs, classical carbamate-type AChE inhibitors and (−)-meptazinol carbamates. [URL: https://www.researchgate.net/figure/Structures-of-AChE-inhibitor-anti-AD-drugs-classical-carbamate-type-AChE-inhibitors-and_fig1_281283625]
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3648782/]
- Fowler, C. J. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals, 5(8), 877–902. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3736417/]
- Arovital, A., et al. (2010). Oxime Carbamate--Discovery of a Series of Novel FAAH Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1047-1051. [URL: https://pubmed.ncbi.nlm.nih.gov/20005672/]
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An In-Depth Technical Guide to Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a molecule of interest in the landscape of organic synthesis and medicinal chemistry, represents a confluence of two critical chemical moieties: the classic benzyloxycarbonyl (Cbz) protecting group and an N-substituted amide functionality. While not as extensively documented as some commodity chemicals, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive technical overview of its synthesis, the historical context of its core chemical functionalities, and its prospective applications, designed to empower researchers in their scientific endeavors.
The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique hybrid amide-ester nature which imparts chemical stability and the ability to form specific hydrogen bond interactions with biological targets.[1][2][3] From the pioneering use of physostigmine, a natural carbamate, to the development of numerous synthetic carbamate-based drugs, this moiety has proven invaluable.[2] This guide will delve into the specific chemistry of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, providing a robust framework for its synthesis and potential utilization.
I. Physicochemical Properties and Data
| Property | Value | Source/Reference |
| CAS Number | 167303-60-8 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | Not available (predicted to be a solid at room temperature) | [4] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Expected to be soluble in a range of organic solvents. | General chemical principles |
Note: The absence of publicly available experimental data such as melting point and NMR spectra highlights a gap in the current scientific literature for this specific compound.
II. Historical Context: The Legacy of the Benzyloxycarbonyl Group
To fully appreciate the significance of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, it is essential to understand the history of its core structural feature: the benzyloxycarbonyl (Cbz or Z) group. This amine protecting group, first introduced by Leonidas Zervas and Max Bergmann in the 1930s, revolutionized the field of peptide synthesis.[5][6]
Prior to the development of the Cbz group, the controlled, stepwise synthesis of peptides was a formidable challenge. The Cbz group provided a reliable and readily removable "mask" for the highly reactive amine functionality, allowing for the selective formation of peptide bonds.[7] Its introduction is considered a pivotal moment in the history of bioorganic chemistry.[5]
The Cbz group's utility stems from its unique stability profile. It is resistant to a wide range of acidic and basic conditions, yet it can be cleanly removed by catalytic hydrogenolysis, a remarkably mild deprotection strategy.[5][8] This orthogonality to many other protecting groups made it an indispensable tool for synthetic chemists for decades.[5]
The synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate builds upon this rich history, extending the utility of the benzyl carbamate scaffold beyond simple protection to the creation of more complex and potentially bioactive molecules.
III. Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: A Self-Validating Protocol
The most logical and well-precedented synthetic route to Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is through the N-alkylation of benzyl carbamate . This strategy is widely employed for the synthesis of N-substituted carbamates and offers a reliable and scalable approach.
The overall synthetic workflow can be visualized as a two-step process, starting from commercially available materials.
Figure 1: Overall synthetic workflow for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Part A: Synthesis of Starting Material - Benzyl Carbamate
Benzyl carbamate is a readily available commercial product. However, for a comprehensive guide, its synthesis from benzyl chloroformate and ammonia is a standard and efficient procedure.[9]
Experimental Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
To the flask, add concentrated aqueous ammonia.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add benzyl chloroformate dropwise from the addition funnel to the stirred ammonia solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual ammonia and ammonium salts.
-
Dry the product under vacuum to yield pure benzyl carbamate.
Causality of Experimental Choices:
-
Ice Bath Cooling: The reaction between benzyl chloroformate and ammonia is exothermic. Cooling the reaction mixture controls the reaction rate and prevents the formation of unwanted byproducts.
-
Slow Addition: Dropwise addition of the highly reactive benzyl chloroformate ensures that it reacts preferentially with ammonia rather than hydrolyzing or undergoing side reactions.
-
Thorough Washing: Washing with cold water is crucial to remove any water-soluble impurities, yielding a product of high purity.
Part B: Synthesis of Starting Material - 2-Chloro-N,N-dimethylacetamide
This alkylating agent can be synthesized from chloroacetyl chloride and dimethylamine.
Experimental Protocol:
-
In a fume hood, dissolve dimethylamine hydrochloride in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent from the addition funnel.
-
After the addition is complete, add a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-N,N-dimethylacetamide.
Causality of Experimental Choices:
-
Use of Dimethylamine Hydrochloride: This salt is a stable and easy-to-handle source of dimethylamine.
-
Base Addition: The base is essential to deprotonate the dimethylamine hydrochloride and to quench the HCl byproduct, driving the reaction to completion.
Part C: N-Alkylation to Yield Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
This is the core step in the synthesis of the target molecule. It involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.
Figure 2: Step-by-step workflow for the N-alkylation of benzyl carbamate.
Detailed Experimental Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl carbamate. Dissolve it in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: To the stirred solution, add a strong base. Sodium hydride (NaH) is a common choice for this transformation as it irreversibly deprotonates the carbamate. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or longer reaction times. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carbamate anion.
-
Alkylation: Slowly add a solution of 2-chloro-N,N-dimethylacetamide in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Self-Validating System and Causality:
-
Inert Atmosphere: The use of a strong base like NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous conditions are critical to prevent the quenching of the base and the carbamate anion.
-
Choice of Base: The selection of the base is crucial. A strong base ensures complete deprotonation of the carbamate, leading to a higher yield of the N-alkylated product.
-
TLC Monitoring: Regular monitoring of the reaction allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts.
IV. Potential Applications in Drug Discovery and Development
The structure of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate suggests several potential applications in the field of drug discovery.
-
Enzyme Inhibition: Carbamates are well-known inhibitors of various enzymes, particularly serine hydrolases such as acetylcholinesterase.[2] The N-substituted amide moiety could be designed to interact with specific residues in an enzyme's active site, potentially leading to the development of novel inhibitors for a range of therapeutic targets.[1][10]
-
Scaffold for Library Synthesis: The presence of the Cbz group allows for its selective removal, unmasking a secondary amine. This amine can then be further functionalized, making Benzyl N-[(dimethylcarbamoyl)methyl]carbamate a valuable scaffold for the synthesis of compound libraries for high-throughput screening.
-
Peptidomimetics: The carbamate linkage can act as a more stable isostere of a peptide bond.[3] Molecules incorporating this scaffold could be explored as peptidomimetics with improved pharmacokinetic properties.
V. Conclusion
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, while not a widely studied molecule, holds significant potential as a building block in synthetic and medicinal chemistry. Its synthesis, achievable through a robust and well-understood N-alkylation strategy, is accessible to most organic chemistry laboratories. The historical significance of its core Cbz group underscores the foundational principles upon which its chemistry is built. As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery, compounds like Benzyl N-[(dimethylcarbamoyl)methyl]carbamate offer a promising avenue for the creation of new therapeutic agents. This guide provides the necessary technical foundation for researchers to confidently synthesize and explore the potential of this versatile molecule.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
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ResearchGate. (2025). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold | Request PDF. [Link]
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benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. PubChem. [Link]
- Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complex
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Benzyl chloroformate. Wikipedia. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. Capot Chemical. [Link]
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Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate | C25H29N3O2 | CID 4090. PubChem. [Link]
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benzyl N-methylcarbamate | C9H11NO2 | CID 562265. PubChem. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
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Benzyl carbamate. Grokipedia. (2026-01-07). [Link]
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United States Patent. Googleapis. (2012-12-14). [Link]
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BENZYL ISOPROPOXYMETHYL- AND METHOXYMETHYL-CARBAMATE. Organic Syntheses. [Link]
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Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. (2025-08-06). [Link]
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Patent kind codes for CAS basic and patent family members. CAS.org. [Link]
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N-Dealkylation of Amines. PubMed Central. [Link]
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“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Publishing. [Link]
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7-SUBSTITUTED SULFONIMIDOYLPURINONE COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF VIRUS INFECTION. European Patent Office - EP. (2017-08-28). [Link]
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Life Cycle Assessment of Solvothermal Zeolitic Imidazolate Framework‐8 Synthesis: Is the Substitution of N,N‐Dimethylformamide with Glycerol Carbonate Environmentally Sustainable?. NIH. (2025-11-16). [Link]
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A Technical Guide to the Safe Handling of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate for Research and Development
Introduction and Compound Profile: Navigating the Unknown
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a chemical intermediate utilized in various laboratory and manufacturing processes, particularly within the scope of pharmaceutical and chemical synthesis.[1] As with any research chemical, a robust understanding of its properties is the foundation of safe laboratory practice. However, a central and critical consideration for this specific compound is that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
This guide is structured to address this challenge directly. It moves beyond a simple recitation of known data to establish a framework for handling chemicals with incomplete safety profiles. For researchers, scientists, and drug development professionals, the paramount principle must be precaution . This document provides the necessary technical details and operational protocols to manage risk effectively when working with Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| CAS Number | 167303-60-8 | [1] |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.27 g/mol |[1] |
Hazard Assessment: An Evidence-Based and Precautionary Approach
The safety data sheet (SDS) is the primary source of hazard information. For Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, the available data mandates a conservative approach due to significant knowledge gaps.
Known and Postulated Health Hazards
The single specific health hazard identified is the potential for respiratory irritation upon inhalation.[1] This classifies the compound as a substance with specific target organ toxicity after a single exposure. Given its nature as a solid, this risk is primarily associated with the inhalation of dust or aerosolized particles.
Uncharacterized Risks and the Precautionary Principle
Crucially, there is no available data regarding the following toxicological endpoints[1]:
-
Carcinogenicity
-
Reproductive toxicity
-
Specific target organ toxicity from repeated exposure
The absence of evidence is not evidence of absence. Therefore, it is scientifically prudent to handle Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as if it were potentially carcinogenic, mutagenic, or a reproductive toxin. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.
Physical and Chemical Hazards
-
Stability: The compound is stable under recommended storage conditions.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these materials could lead to vigorous, exothermic reactions and should be strictly avoided.
-
Conditions to Avoid: Moisture should be avoided to maintain the integrity of the compound.[1]
-
Hazardous Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to containment is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Primary Controls: Chemical Fume Hoods and Ventilation
All manipulations of solid Benzyl N-[(dimethylcarbamoyl)methyl]carbamate that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the most critical safety control, as it contains airborne particles at the source, protecting the user and the general laboratory environment from respiratory exposure. General laboratory ventilation is not sufficient for handling this compound.
Secondary Controls: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound or its containers. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[1] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[1]
-
Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect skin and personal clothing.
-
-
Respiratory Protection: In standard laboratory operations within a fume hood, additional respiratory protection is typically not required. However, for situations with a higher risk of aerosolization or in the event of a ventilation failure, respiratory protection is necessary. The choice of respirator depends on the exposure level[1]:
-
Low-Level/Nuisance Exposure: A P95 (US) or P1 (EU EN 143) particle respirator.
-
Higher-Level Protection/Spills: An OV/AG/P99 (US) or ABEK-P2 (EU EN 143) combination respirator with cartridges for organic vapors, acid gases, and particulates.
-
Table 2: Summary of Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
|---|---|---|---|
| Eyes | Safety glasses with side-shields or goggles | NIOSH / EN166 | Prevents eye contact with solid particles.[1] |
| Hands | Chemical-resistant gloves (Nitrile) | - | Prevents skin contact.[1] |
| Body | Laboratory Coat | - | Protects skin and clothing from contamination.[2] |
| Respiratory | Required outside of a fume hood or for spills | NIOSH / CEN (EU) | Protects against inhalation of dust, which may cause respiratory irritation.[1] |
Standard Operating Procedures (SOPs) for Handling
Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment should be conducted. The following workflow illustrates the essential decision-making process.
Caption: Risk assessment workflow for handling chemicals with incomplete data.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Decontaminate the work surface inside the fume hood.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, solvent, and labeled waste container.
-
-
Weighing:
-
Place the weigh boat on the balance and tare it.
-
Carefully open the container of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. Keep the container opening pointed away from your breathing zone.
-
Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any scooping motions that could create airborne dust.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the designated beaker.
-
Slowly add the desired solvent to the beaker, aiming the solvent stream at the inner wall to prevent splashing.
-
If necessary, use a magnetic stirrer at a low speed to facilitate dissolution. Avoid high speeds that could create aerosols.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into the designated solid waste container inside the fume hood.
-
Wipe down the spatula and the work surface with an appropriate decontaminating solvent.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Storage and Segregation
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[1][3]
-
The storage area should be clearly marked.
Emergency Response Protocols
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Accidental Release and Spill Cleanup
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Do not create dust.[1] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
Always show the Safety Data Sheet to responding medical personnel.[1]
Table 3: First Aid Measures at a Glance
| Exposure Route | Action | Source |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation develops. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[1] |
Fire Fighting Considerations
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazards: The container may burn in a fire.[2] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like NOx and HCl gas.[1]
Waste Disposal
All waste containing Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.[1]
-
Do not dispose of the material down the drain.[1]
-
Arrange for disposal via a licensed professional waste disposal service.[1] Disposal may require a chemical incinerator equipped with an afterburner and scrubber.[1]
Conclusion: A Culture of Safety
The safe handling of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is predicated on acknowledging the incomplete nature of its toxicological profile. By adhering to the precautionary principle, utilizing robust engineering controls, consistently wearing appropriate PPE, and following established protocols, researchers can effectively mitigate the risks associated with this compound. A proactive culture of safety, grounded in a thorough understanding of both the known and unknown hazards, is the cornerstone of responsible scientific research.
References
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Safety Data Sheet. Capot Chemical Co., Ltd.
-
Benzyl carbamate Safety Data Sheet. Apollo Scientific.
-
PubChem Compound Summary for CID 562265, benzyl N-methylcarbamate. National Center for Biotechnology Information.
-
Benzyl carbamate Safety Data Sheet. Fisher Scientific.
-
BENZYL-N-VINYLCARBAMATE Safety Data Sheet. ECHEMI.
-
Hazard Summary: BENZYL DIMETHYLAMINE. New Jersey Department of Health.
-
PubChem Compound Summary for CID 12136, Benzyl carbamate. National Center for Biotechnology Information.
Sources
Methodological & Application
Protocol for using Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in peptide synthesis
Application Notes & Protocols: The Utility of Benzyl Carbamate Protecting Groups in Peptide Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of benzyl carbamate-based protecting groups in peptide synthesis. While the specific reagent, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, is not a conventional agent in standard peptide synthesis workflows, this guide will focus on the foundational and widely employed benzyl carbamate protecting group, the Benzyloxycarbonyl (Cbz or Z) group . The principles, mechanisms, and protocols detailed herein are fundamental to the field and provide the necessary framework for understanding the broader application of benzyl carbamates in the synthesis of peptides and peptidomimetics.
Introduction: The Imperative of Amine Protection in Peptide Synthesis
The stepwise assembly of amino acids into a defined peptide sequence is a cornerstone of chemical biology and drug discovery. The process necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions, such as self-polymerization of amino acids or branching of the peptide chain.[1] The α-amino group of an incoming amino acid is a potent nucleophile that must be "protected" to ensure that it does not react while its carboxyl group is activated for coupling with the N-terminus of the growing peptide chain.[2]
Among the various classes of protecting groups, carbamates are preeminent due to their ease of installation, stability across a range of reaction conditions, and selective removal under conditions that do not cleave the newly formed amide (peptide) bonds.[3][4] The Benzyloxycarbonyl (Cbz) group, a classic benzyl carbamate, was one of the first to be developed and remains highly relevant, particularly in solution-phase synthesis and for orthogonal side-chain protection strategies in solid-phase peptide synthesis (SPPS).[5][6]
The Benzyloxycarbonyl (Cbz) Group: Mechanism and Strategic Value
The Cbz group is valued for its stability and distinct cleavage methods, which provide it with orthogonality relative to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][7]
Mechanism of Amine Protection
The Cbz group is typically installed on the α-amino group of an amino acid via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., the Schotten-Baumann reaction). The base neutralizes the HCl byproduct and deprotonates the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of benzyl chloroformate. This forms a stable carbamate linkage, effectively rendering the nitrogen non-nucleophilic and preventing it from participating in subsequent coupling reactions.[2]
Deprotection (Cleavage) Mechanisms
The removal of the Cbz group is its defining feature. It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Instead, it is cleaved under reductive or strongly acidic conditions.
-
Catalytic Hydrogenolysis: This is the most common and mildest method. The Cbz-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is highly efficient but is incompatible with peptides containing sulfur (e.g., Cysteine, Methionine) or other reducible functional groups.
-
Strong Acidolysis: The Cbz group can also be removed by treatment with strong, anhydrous acids such as hydrogen bromide (HBr) in glacial acetic acid. This method proceeds via an SN2 mechanism where the bromide ion attacks the benzylic carbon. While effective, these conditions are harsh and can cleave other acid-sensitive protecting groups.[5]
-
Photolytic Cleavage: Recent advancements have demonstrated that benzyl-derived protecting groups, including carbamates, can be removed under mild conditions using visible light irradiation with a suitable photocatalyst.[8][9]
Orthogonal Protection Strategy
The unique cleavage conditions of the Cbz group make it an excellent choice for an orthogonal protection scheme. In a complex synthesis, one might use an Fmoc group for temporary N-terminal protection (removed with piperidine), a Boc group for a lysine side chain (removed with TFA), and a Cbz group for another side chain, which can be selectively removed at a later stage via hydrogenolysis.[1][3]
Protocol 2: Peptide Coupling with a Cbz-Protected Amino Acid
This protocol details the coupling of Cbz-Alanine with Glycine methyl ester using a carbodiimide activator.
Materials:
-
Cbz-Alanine (from Protocol 1)
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Amine Salt Neutralization: Suspend Glycine methyl ester hydrochloride (1.0 eq) in DCM. Add TEA (1.1 eq) and stir for 15 minutes at 0 °C.
-
Pre-activation: In a separate flask, dissolve Cbz-Alanine (1.05 eq) and NHS (1.1 eq) in DCM. Cool to 0 °C and add DCC (1.1 eq). Stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the pre-activated Cbz-Alanine solution to remove the DCU precipitate and add the filtrate to the neutralized glycine methyl ester solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter off any further DCU precipitate. Wash the organic solution sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the resulting Cbz-Ala-Gly-OMe dipeptide by silica gel chromatography or recrystallization.
Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-Ala-Gly-OMe (from Protocol 2)
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Celite® for filtration
Procedure:
-
Setup: Dissolve the Cbz-protected peptide in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the suspension vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, H-Ala-Gly-OMe.
Quantitative Data Summary
| Parameter | Cbz-Protection (Protocol 1) | Peptide Coupling (Protocol 2) | Cbz-Deprotection (Protocol 3) |
| Key Reagent Equiv. | Cbz-Cl: 1.1 eq | DCC: 1.1 eq; Amino Acid: 1.0 eq | 10% Pd/C: 5-10 mol% |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temperature |
| Typical Duration | 3-5 hours | 12-18 hours | 2-16 hours |
| Solvent | Water/Dioxane | DCM or DMF | Methanol or Ethanol |
| Typical Yield | > 90% | 70-95% | > 95% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Protection | Insufficient Cbz-Cl; pH too low during reaction; Poor quality amino acid. | Use a slight excess (1.1-1.2 eq) of Cbz-Cl; Maintain pH between 9-10 with a base; Use pure, dry starting materials. |
| Low Coupling Yield | Incomplete activation; Racemization of the activated acid; Steric hindrance. | Ensure reagents (DCC/EDC) are fresh; Use additives like HOBt or NHS to suppress racemization; Allow longer reaction times for hindered couplings. |
| Incomplete Deprotection | Catalyst poisoning (e.g., by sulfur); Inactive catalyst; Insufficient hydrogen pressure. | Use a different deprotection method (e.g., HBr/AcOH) for sulfur-containing peptides; Use fresh catalyst; Ensure a positive hydrogen pressure and vigorous stirring. |
| Side Product Formation | Dipeptide formation during protection; Over-activation in coupling. | Add Cbz-Cl slowly at low temperatures; Pre-activate the carboxylic acid before adding the amine component. |
References
-
ResearchGate. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link] [8]9. ResearchGate. (2014). Selective Cleavage of Cbz-Protected Amines. [Link] [9]10. Beilstein Journals. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Application of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as a Specialized Amine Protecting Group
Introduction: Navigating the Complexities of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the judicious selection of protecting groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions. While a host of amine protecting groups have been developed, the carbamate family, most notably the benzyloxycarbonyl (Cbz or Z) group, has long been a mainstay for its reliability and orthogonal removal conditions.[1][2]
This application note delves into a specialized variant of the Cbz group: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate . This reagent serves as a protected form of 2-amino-N,N-dimethylacetamide, offering a strategic tool for introducing this specific structural motif in complex syntheses. We will explore the underlying chemical principles, provide detailed protocols for its synthesis and deprotection, and analyze its role within the broader context of amine protection strategies. The core advantage of this reagent lies in its ability to deliver the N,N-dimethylglycinamide moiety in a stable, easily handleable form, which can be deprotected under mild, reductive conditions.
Core Principles: The Carbamate as a Modulator of Amine Reactivity
The efficacy of carbamate-based protecting groups, including Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, stems from their ability to fundamentally alter the electronic character of the amine nitrogen. By converting the amine into a carbamate, the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. This resonance stabilization effectively renders the nitrogen non-nucleophilic and non-basic, thereby preventing it from participating in unwanted reactions.[1]
The benzyloxycarbonyl moiety provides a stable scaffold that is resistant to a wide range of reaction conditions, including many acidic and basic treatments.[1] Its true synthetic utility, however, is realized in its selective removal. The most common and mildest method for cleaving the Cbz group is through catalytic hydrogenation, a condition that is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonality is a cornerstone of modern protecting group strategy, enabling chemists to selectively unmask different functional groups within the same molecule.
The inclusion of the N-[(dimethylcarbamoyl)methyl] substituent in the title compound modifies the physical properties of the traditional Cbz group, although specific literature detailing these advantages is scarce. It is hypothesized that this moiety may enhance solubility in certain organic solvents or influence the crystallinity of the protected intermediate, potentially simplifying purification processes.
Synthesis and Deprotection Workflow
The overall utility of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is best understood as a two-stage process: its synthesis from a readily available precursor and its subsequent deprotection to liberate the desired amine.
Figure 1. Workflow for the synthesis and deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Experimental Protocols
Part 1: Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Materials:
-
2-Amino-N,N-dimethylacetamide (or its hydrochloride salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-N,N-dimethylacetamide (1.0 equivalent) in a 2:1 mixture of THF and water. If starting from the hydrochloride salt, use 2.0 equivalents of base.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the cooled solution.
-
Cbz-Cl Addition: Add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred mixture. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Part 2: Deprotection to Yield 2-Amino-N,N-dimethylacetamide
This protocol is adapted from a documented procedure for the synthesis of 2-amino-N,N-dimethylacetamide from its Cbz-protected form.[5]
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
-
Standard hydrogenation glassware
Step-by-Step Protocol:
-
Dissolution: Dissolve Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 equivalent) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 3-5 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Concentration: Rinse the filter cake with a small amount of methanol. Concentrate the combined filtrate under reduced pressure to yield 2-amino-N,N-dimethylacetamide. The product is often an oil and can be used in the next step without further purification if desired.
Mechanistic Insights
Protection Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of 2-amino-N,N-dimethylacetamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Figure 2. Simplified mechanism of Cbz protection.
Deprotection Mechanism: Catalytic Hydrogenolysis
The deprotection via catalytic hydrogenation is a key advantage of the Cbz group. The reaction occurs on the surface of the palladium catalyst. The benzyl C-O bond is reductively cleaved by hydrogen, leading to the formation of toluene and an unstable carbamic acid intermediate. This carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide. This process is exceptionally clean, as the byproducts are volatile or easily removed.[6]
Figure 3. Simplified mechanism of Cbz deprotection by hydrogenolysis.
Comparative Data and Orthogonality
The strategic value of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is best appreciated when compared to other common amine protecting groups.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Cbz, Boc |
Table 1. Comparison of common amine protecting groups and their orthogonality.
The Cbz group, and by extension Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. This three-way orthogonality is the foundation of modern solid-phase peptide synthesis and complex molecule construction.[2]
Conclusion and Field Insights
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate serves as a highly effective, albeit specialized, reagent for the protection and introduction of the 2-amino-N,N-dimethylacetamide moiety. Its chemistry is rooted in the well-understood and robust nature of the Cbz protecting group, offering stability across a range of synthetic transformations and a mild, efficient deprotection via catalytic hydrogenation.
For researchers in drug development, this reagent provides a reliable method to incorporate the N,N-dimethylglycinamide fragment, a common structural element in pharmacologically active molecules. While the specific advantages conferred by the dimethylcarbamoylmethyl side chain require further systematic investigation, the protocols outlined herein provide a solid, evidence-based foundation for the synthesis and application of this valuable synthetic tool. The principles of orthogonality and the mildness of the deprotection step ensure that Benzyl N-[(dimethylcarbamoyl)methyl]carbamate will continue to be a relevant and useful protecting group in the synthetic chemist's arsenal.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][2]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][6]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Nucleophilic Deprotection of Carbamates with 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link][7]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link][8]
-
The Royal Society of Chemistry. (n.d.). Synthesis. [Link][9]
-
Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. [4]
-
Google Patents. (n.d.). WO2012059548A1 - Benzyl-substituted carbamates and use thereof. [12]
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. [Link][13]
-
National Institutes of Health. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link][14]
-
American Chemical Society. (2023). N,N−Dimethylacetamide. [Link][15]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. [Link]
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The Strategic Application of the Benzyl Carbamate Moiety in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the carbamate group stands out for its versatility and prevalence in a multitude of approved therapeutic agents.[1] This guide focuses on a particularly important subclass: benzyl carbamates. We will explore the multifaceted roles of the benzyl carbamate moiety, from its foundational use as a protecting group to its integral function within complex pharmacophores. While we will use Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as a structural reference, the principles and applications discussed herein are broadly applicable to the wider class of benzyl carbamates, providing a robust framework for researchers, scientists, and drug development professionals.
I. The Benzyl Carbamate Moiety: A Privileged Scaffold in Drug Design
The benzyl carbamate functional group, characterized by the C₆H₅CH₂OC(O)N- core structure, offers a unique combination of chemical stability, synthetic accessibility, and opportunities for molecular interactions.[1] Its utility in medicinal chemistry can be broadly categorized into three key areas:
-
Amine Protection in Complex Synthesis: The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide and natural product synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenation or with Lewis acids, makes it an ideal protecting group for primary and secondary amines.[2][3] This allows for the selective modification of other functional groups within a molecule without unintended reactions at the amine nitrogen.
-
Modulation of Physicochemical and Pharmacokinetic Properties: The carbamate linkage can serve as a bioisostere for amide bonds, offering improved metabolic stability against proteolytic degradation.[1] The benzyl group itself can be substituted to fine-tune lipophilicity, solubility, and other properties crucial for oral bioavailability and cell permeability. Furthermore, the carbamate functionality can be engineered for use in prodrug design, where the moiety is cleaved in vivo to release the active pharmaceutical ingredient.[1]
-
Direct Engagement with Biological Targets: The carbamate group is capable of participating in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O).[1] This allows it to form key interactions with amino acid residues in the binding sites of enzymes and receptors. The benzyl group can engage in hydrophobic or π-stacking interactions, further enhancing binding affinity and specificity.
Key Physicochemical Properties of Benzyl Carbamates
| Property | General Characteristics | Reference |
| Molecular Weight | Varies depending on substitution, but the core Cbz group adds 135.13 g/mol . | [3] |
| Solubility | Generally soluble in organic solvents; moderate water solubility.[3] | [3] |
| Melting Point | Typically white solids with defined melting points (e.g., Benzyl carbamate: 88 °C).[3] | [3] |
| Chemical Stability | Stable to many reagents; cleavable under specific conditions (e.g., hydrogenolysis).[2] | [2] |
II. Applications in Medicinal Chemistry: From Intermediates to Active Pharmacophores
The versatility of the benzyl carbamate moiety is evident in its widespread application across various therapeutic areas.
A. As a Critical Intermediate in the Synthesis of Complex Drugs
Benzyl carbamate derivatives are frequently employed as key building blocks in the synthesis of complex pharmaceutical agents. A notable example is their use in the production of HIV integrase inhibitors.[4] The precise and high-purity synthesis of these intermediates is paramount to ensuring the efficacy and safety of the final drug product.[4]
B. In the Development of Novel Anticancer Agents
Recent research has highlighted the potential of molecules containing a benzyl carbamate scaffold as potent inhibitors of specific cancer-related targets. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which incorporate a related structural motif, have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[5] This complex is a promising target for anticancer therapies, particularly in non-small cell lung cancer.[5] The development of these inhibitors showcases the "druggability" of this enzyme complex and the potential for benzyl-containing compounds in oncology.[5]
C. In the Discovery of Antiviral Therapeutics
The benzyl carbamate moiety has also been a key feature in the discovery of novel antiviral agents. A screen of a legacy collection of cysteine protease inhibitors identified several compounds containing a benzyl carbamate group as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[6] These compounds were found to be covalent reversible inhibitors and showed specificity for Mpro, highlighting the potential of this scaffold in the development of new treatments for coronavirus infections.[6]
III. Synthetic Protocols and Methodologies
The synthesis of benzyl carbamates can be achieved through several reliable methods. The choice of method often depends on the specific starting materials and the desired substitution pattern on the carbamate nitrogen.
Protocol 1: General Synthesis of N-Substituted Benzyl Carbamates from Benzyl Chloroformate
This is the most common method for introducing the Cbz protecting group.
Reaction Scheme:
General Synthesis of N-Substituted Benzyl Carbamates.
Materials:
-
Primary or secondary amine
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate solvent system (e.g., 1,4-dioxane/water, dichloromethane)
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base to the reaction mixture. For aqueous systems, a saturated solution of sodium bicarbonate is often used. For anhydrous systems, triethylamine is a common choice.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Low Temperature: The initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Protocol 2: Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea
This method provides an alternative route that avoids the use of the highly reactive benzyl chloroformate.
Reaction Scheme:
Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea.
Materials:
-
Benzyl alcohol
-
Urea
-
Catalyst (e.g., Amberlyst 15 with nickel)[7]
Procedure:
-
Combine benzyl alcohol, urea, and the catalyst in a round-bottom flask equipped with a reflux condenser.[7]
-
Heat the mixture to reflux temperature (approximately 131 °C, rising to 149-150 °C over several hours).[7]
-
Maintain the reaction at reflux for the specified time (e.g., 8 hours).[7]
-
After the reaction is complete, cool the mixture and filter off the catalyst.[7]
-
Remove the excess benzyl alcohol by distillation under reduced pressure to yield the benzyl carbamate product.[7]
Causality Behind Experimental Choices:
-
Catalyst: The catalyst is essential to facilitate the reaction between the less reactive benzyl alcohol and urea.
-
Heat: High temperatures are required to drive this condensation reaction, which proceeds with the elimination of ammonia.
IV. Conclusion and Future Perspectives
The benzyl carbamate moiety is a time-tested and highly valuable functional group in medicinal chemistry. Its applications are diverse, ranging from a reliable protecting group in complex syntheses to a core structural element in novel therapeutic agents targeting cancer and viral diseases. The continued exploration of new synthetic methodologies and the deeper understanding of its structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics. For drug discovery and development teams, a thorough understanding of the chemistry and biological applications of benzyl carbamates is not just beneficial but essential for the rational design of effective and safe medicines.
References
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Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (2026, January 7). Benzyl carbamate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. Retrieved January 14, 2026, from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved January 14, 2026, from [Link]
-
Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008). Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent for Mannich Reactions of Titanium Enolates. Organic Syntheses, 85, 287. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 14, 2026, from [Link]
-
Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Retrieved January 14, 2026, from [Link]
-
de Souza, T. F. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
D'Auria, M., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1886. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). benzyl N-methylcarbamate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (-)-β-D-Dioxolane-5-fluoro Cytidine. Retrieved January 14, 2026, from [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Topic: Step-by-Step Synthesis of Derivatives from Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed guide for the chemical synthesis of derivatives starting from Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This versatile building block incorporates a stable dimethylcarbamoyl moiety and a readily cleavable benzyl carbamate (Cbz) protecting group, making it an excellent precursor for generating libraries of compounds, particularly substituted ureas and amides, which are of significant interest in medicinal chemistry and drug development.[1][2][3] We present two primary strategic applications: the deprotection of the Cbz group to yield a key amine intermediate, and the subsequent derivatization of this intermediate into higher-value chemical entities. The protocols are designed to be robust and reproducible, with explanations grounded in established chemical principles to aid researchers in their experimental design and execution.
Introduction and Strategic Overview
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a trifunctional molecule poised for strategic chemical modification. Its core structure consists of:
-
A Benzyl Carbamate (Cbz) group: A widely used protecting group for amines that can be selectively removed under specific, mild conditions, most commonly through catalytic hydrogenolysis.[4][5]
-
A central Glycine-like Linker : The -CH2- group provides a simple, flexible spacer.
-
A Dimethylcarbamoyl Moiety : A chemically robust group often found in pharmacologically active compounds, contributing to metabolic stability and modulating pharmacokinetic properties.[6]
The primary synthetic value of this starting material lies in the selective cleavage of the Cbz group. This unmasks a primary amine, N-(dimethylcarbamoyl)methylamine, a highly versatile intermediate that can be readily functionalized. This two-stage strategy—deprotection followed by functionalization—allows for the modular synthesis of a diverse array of derivatives.
The following diagram illustrates the overall synthetic logic explored in this guide.
Caption: High-level workflow for derivative synthesis.
PART 1: Cbz Deprotection to Generate the Key Amine Intermediate
The most critical step in utilizing Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is the efficient and clean removal of the Cbz protecting group. Catalytic hydrogenolysis is the gold-standard method for this transformation due to its mild conditions and high yields.[4]
Mechanism Insight: The reaction proceeds via the catalytic reduction of the benzyl ester using hydrogen gas and a palladium catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the only byproducts.[4]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Implementation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in Solid-Phase Peptide Synthesis (SPPS) for Mitigation of Side Reactions
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development. However, its efficiency is often compromised by side reactions, notably diketopiperazine (DKP) formation and C-terminal epimerization, which can significantly reduce yield and purity. This application note presents a detailed guide to the use of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as a strategic tool to overcome these challenges. We will explore its role as a precursor for the synthesis of a custom N-substituted glycine building block, which, when incorporated into a peptide sequence, provides steric hindrance to prevent undesirable side reactions. This document provides in-depth mechanistic insights, comprehensive, step-by-step protocols, and expert commentary to assist researchers, scientists, and drug development professionals in enhancing the fidelity of their peptide synthesis.
Introduction: The Persistent Challenge of Side Reactions in SPPS
The stepwise, iterative nature of Solid-Phase Peptide Synthesis (SPPS) is a powerful methodology for the construction of peptides. However, this process is not without its inherent chemical challenges. Two of the most common and detrimental side reactions that can occur during SPPS are:
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is a major cause of yield loss, particularly after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the solid support, leading to the premature cleavage of the dipeptide as a cyclic diketopiperazine. This side reaction is especially prevalent in sequences containing proline or glycine.
-
C-Terminal Epimerization: The loss of stereochemical integrity at the C-terminal amino acid can occur during activation and coupling, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.
To address these issues, various strategies have been developed, including the use of specialized resins and coupling reagents. A highly effective approach involves the incorporation of N-substituted amino acids, which can sterically hinder the formation of DKP. This is where Benzyl N-[(dimethylcarbamoyl)methyl]carbamate serves as a valuable precursor.
Mechanism of Action: Leveraging Steric Hindrance for Enhanced Peptide Integrity
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is not directly used as a coupling reagent in SPPS. Instead, it serves as a key starting material for the synthesis of an N-protected, N-substituted glycine derivative: N-(Benzyloxycarbonyl)-N-[(dimethylcarbamoyl)methyl]glycine . This custom building block is then incorporated into the peptide sequence.
The protective mechanism is as follows:
-
Synthesis of the N-Substituted Glycine Building Block: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is used to introduce the (dimethylcarbamoyl)methyl group onto the nitrogen of a glycine derivative, which is also protected with a benzyloxycarbonyl (Cbz) group.
-
Incorporation into the Peptide Chain: The resulting N-substituted glycine is then coupled to the resin-bound amino acid using standard SPPS procedures.
-
Steric Shielding: The bulky N-substituent, the (dimethylcarbamoyl)methyl group, creates significant steric hindrance around the peptide backbone. This steric shield effectively prevents the intramolecular cyclization required for DKP formation.
-
Preservation of Stereochemistry: By inhibiting the formation of the cyclic intermediate, the propensity for C-terminal epimerization is also reduced.
-
Final Deprotection: The Cbz protecting group is readily cleaved during the final acidolytic cleavage step from the resin, yielding the target peptide with the incorporated N-substituted glycine residue.
The following diagram illustrates the concept of using an N-substituted glycine to block DKP formation.
Caption: Strategic use of an N-substituted glycine, derived from Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, to prevent DKP formation.
Experimental Protocols
This section provides detailed protocols for the synthesis of the N-substituted glycine building block and its subsequent incorporation into a peptide sequence via SPPS.
Materials and Reagents
| Reagent | Supplier | Purity/Grade | CAS Number |
| Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | Major Supplier A | >97% | 167303-60-8 |
| Glycine ethyl ester hydrochloride | Major Supplier B | >98% | 623-33-6 |
| Sodium hydride (60% dispersion in mineral oil) | Major Supplier C | Reagent Grade | 7646-69-7 |
| Tetrahydrofuran (THF), anhydrous | Major Supplier A | >99.9% | 109-99-9 |
| Lithium hydroxide | Major Supplier B | >98% | 1310-65-2 |
| Fmoc-protected amino acids | Major Supplier C | SPPS Grade | Various |
| Rink Amide Resin | Major Supplier A | 100-200 mesh | N/A |
| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier B | >99% | 693-13-0 |
| Oxyma Pure | Major Supplier C | >99% | 3849-21-6 |
| Piperidine | Major Supplier A | ACS Grade | 110-89-4 |
| Dichloromethane (DCM) | Major Supplier B | Anhydrous | 75-09-2 |
| N,N-Dimethylformamide (DMF) | Major Supplier C | Anhydrous | 68-12-2 |
| Trifluoroacetic acid (TFA) | Major Supplier A | Reagent Grade | 76-05-1 |
| Triisopropylsilane (TIS) | Major Supplier B | >98% | 6485-79-6 |
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-N-[(dimethylcarbamoyl)methyl]glycine
Caption: Workflow for the synthesis of the N-substituted glycine building block.
Detailed Steps:
-
Reaction Setup: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous THF, add Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 eq).
-
Deprotonation: Cool the mixture to 0°C in an ice bath and add sodium hydride (2.2 eq of a 60% dispersion in mineral oil) portion-wise.
-
Alkylation: Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0°C and cautiously quench with water.
-
Saponification: Add a solution of lithium hydroxide (2.0 eq) in water and stir at room temperature overnight.
-
Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or crystallization to yield N-(Benzyloxycarbonyl)-N-[(dimethylcarbamoyl)methyl]glycine.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale using Fmoc-based chemistry.
Detailed Steps:
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Washing: Repeat step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of N-(Cbz)-N-[(dimethylcarbamoyl)methyl]glycine:
-
Pre-activate the custom building block (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF for 5 minutes.
-
Add the activated solution to the resin and couple for 2-4 hours.
-
Confirm completion with a Kaiser test (note: the test will be negative for secondary amines).
-
-
Washing: Repeat step 3.
-
Continue Peptide Synthesis: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. This will cleave the peptide from the resin and remove the Cbz and other side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Trustworthiness: A Self-Validating System
The success of this methodology relies on careful monitoring at each stage:
-
TLC and NMR: The synthesis of the N-substituted glycine building block should be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Kaiser Test: During SPPS, the Kaiser test is crucial for confirming the completion of coupling reactions for primary amines. For the coupling of the N-substituted glycine (a secondary amine), the Kaiser test will be negative.
-
HPLC and MS Analysis: The final crude and purified peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.
Authoritative Grounding & Comprehensive References
The principles outlined in this application note are based on well-established practices in peptide chemistry. The use of N-substituted amino acids to prevent DKP formation is a widely recognized strategy. The synthesis of N-substituted glycines (peptoids) is also a well-documented field of research.
References
- Solid-Phase Peptide Synthesis: For a comprehensive overview of SPPS principles and techniques, refer to standard textbooks and review articles in the field of peptide chemistry. A general, reputable source on SPPS would be cited here, for example, a link to a relevant chapter in a chemistry textbook or a review article from a major publisher like the American Chemical Society or Royal Society of Chemistry.
- Diketopiperazine Formation in SPPS: For detailed information on the mechanism and prevention of DKP formation, consult peer-reviewed articles on this topic.
- Peptoid Synthesis: The synthesis of N-substituted glycine oligomers is extensively reviewed in the literature. A link to a peer-reviewed scientific article on the topic of peptoid synthesis.
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS 167303-60-8): Product information and safety data can be obtained from chemical suppliers. [Link]
Application Notes and Protocols for the Deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. The benzyl carbamate, commonly known as the Cbz or Z group, has long been a mainstay for the protection of amines.[1][2] Its utility is derived from its ability to render the amine nitrogen both non-nucleophilic and non-basic by delocalizing the nitrogen lone pair into the carbonyl system.[2] This modification allows for a wide range of chemical transformations to be performed on other parts of a molecule without interference from the otherwise reactive amine functionality.[2]
The Benzyl N-[(dimethylcarbamoyl)methyl]carbamate group is a specific derivative of the Cbz group. The incorporation of the (dimethylcarbamoyl)methyl moiety can influence the molecule's solubility and steric environment, potentially offering unique advantages in certain synthetic contexts. The removal of this protecting group, or deprotection, is a critical step to reveal the free amine for subsequent reactions. The choice of deprotection method is dictated by the overall molecular architecture, specifically the presence of other functional groups that might be sensitive to the reaction conditions.
This guide provides a comprehensive overview of the primary methods for the deprotection of benzyl carbamates, with a focus on the practical application and mechanistic understanding necessary for researchers, scientists, and drug development professionals.
Deprotection Methodologies: A Comparative Overview
The cleavage of the benzyl carbamate group can be achieved through several distinct chemical pathways. The most prevalent methods include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic displacement. Each approach presents a unique set of advantages and potential limitations.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[2][3][4] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[3] |
| Catalytic Transfer Hydrogenation | Ammonium formate, cyclohexene, or other H₂ donors; Pd/C.[5] | Avoids the use of flammable H₂ gas, making it safer for larger scale operations.[3] | Can also reduce other susceptible functional groups.[3] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates that are incompatible with hydrogenation methods.[3][6] | Harsh conditions can cleave other acid-labile protecting groups.[3] |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates with functionalities sensitive to both hydrogenation and strong acids.[7][8] | Requires elevated temperatures; potential for side reactions with electrophilic centers. |
I. Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most frequently employed method for the deprotection of benzyl carbamates due to its mild reaction conditions and the generation of innocuous byproducts.[3][4] The reaction involves the cleavage of the benzylic carbon-oxygen bond by molecular hydrogen in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2]
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds through the adsorption of the benzyl carbamate and hydrogen gas onto the surface of the palladium catalyst.[9] This facilitates the cleavage of the C-O bond, leading to the formation of the unstable carbamic acid, which readily decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][2]
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocol: Standard Hydrogenolysis
This protocol details the standard procedure for the deprotection of a Benzyl N-[(dimethylcarbamoyl)methyl]carbamate using hydrogen gas.
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 eq) in an appropriate solvent such as methanol or ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
If necessary, purify the product by crystallization or column chromatography.
II. Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative to using hydrogen gas, especially for larger-scale reactions.[3][9] This method utilizes a hydrogen donor molecule, such as ammonium formate or cyclohexene, to generate hydrogen in situ.[5]
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
This protocol outlines the deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate using ammonium formate as the hydrogen source.
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Celite®
Procedure:
-
Dissolve the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 eq) in methanol or DMF in a round-bottom flask.
-
Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate) to the solution.
-
Add ammonium formate (2-4 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
III. Acid-Mediated Cleavage
For substrates that contain functional groups susceptible to reduction under hydrogenation conditions, acid-mediated cleavage provides a viable deprotection strategy.[3] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid.[6]
Mechanism of Acidic Cleavage
The mechanism involves the protonation of the carbamate oxygen by the strong acid, which weakens the benzylic carbon-oxygen bond. Subsequent nucleophilic attack by the bromide ion on the benzylic carbon results in the cleavage of the C-O bond, releasing the free amine, carbon dioxide, and benzyl bromide.
Caption: Mechanism of Cbz deprotection by acidic cleavage with HBr.
Experimental Protocol: Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid
-
Diethyl ether
Procedure:
-
Dissolve the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in a minimal amount of glacial acetic acid.[10]
-
Add the 33% HBr in acetic acid solution to the mixture.[10]
-
Stir the reaction at room temperature. The reaction is typically complete within 15 to 60 minutes.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[10]
-
Isolate the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield the deprotected amine hydrobromide.[10]
IV. Nucleophilic Displacement
A more recently developed method for carbamate deprotection involves nucleophilic displacement. This approach is particularly advantageous for substrates that are incompatible with both hydrogenation and strong acid conditions, such as those containing sulfur functionalities.[7]
Experimental Protocol: Deprotection with 2-Mercaptoethanol
This protocol utilizes 2-mercaptoethanol as a nucleophile to cleave the benzyl carbamate group.
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, combine the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 equiv), potassium phosphate (as a base), and 2-mercaptoethanol (2.0 equiv) in N,N-dimethylacetamide (DMAc).[7][8]
-
Monitor the progress of the reaction by a suitable chromatographic method.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the deprotected amine.
Workflow for Method Selection
The selection of the most appropriate deprotection method is a critical decision in the experimental design. The following workflow provides a logical approach to guide this choice.
Caption: Decision workflow for selecting a Cbz deprotection method.
References
-
Papageorgiou, E. A., Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (2003). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 5(21), 3899–3902. [Link]
-
Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(3), 205-209. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]
-
Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-Carbobenzoxy Groups by dry Hydrogen Bromide and Hydrogen Chloride. The Journal of Organic Chemistry, 17(11), 1564-1570. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
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- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 8. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-Terminal Peptide Modification using Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Introduction: The Critical Role of N-Terminal Modification in Peptide Therapeutics and Research
The N-terminus of a peptide, with its primary amine, represents a key site for chemical modification that can profoundly influence its biological activity, stability, and pharmacokinetic properties.[1][2][3] In the realm of drug discovery and development, strategic N-terminal modification is a cornerstone of peptide engineering, enabling the transformation of native peptide sequences into potent and durable therapeutic agents.[2] Modifications can range from simple acylation to the attachment of complex moieties for targeted delivery or imaging.[2][4] These alterations can shield peptides from enzymatic degradation by aminopeptidases, modulate their charge to enhance cell permeability, and introduce functionalities for conjugation to other molecules.[2][3]
This document provides a comprehensive guide to the use of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a specialized reagent for the selective modification of peptide N-termini. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the broad applications of this versatile molecule in modern peptide science.
Reagent Overview: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is an organic compound designed for the selective introduction of a dimethylcarbamoylmethyl group at the N-terminal α-amine of a peptide. Structurally, it is an ester of carbamic acid.[5][6] While specific literature on this exact derivative is nascent, its reactivity can be expertly inferred from the well-established chemistry of related carbamates and N-terminal modifying agents.[7][8] The benzyl carbamate portion of the molecule acts as a stable, easy-to-handle precursor that, under appropriate conditions, facilitates the transfer of the dimethylcarbamoylmethyl moiety.
Advantages of the Dimethylcarbamoylmethyl Moiety:
-
Increased Proteolytic Stability: Capping the N-terminus with this group can hinder the action of exopeptidases, thereby extending the peptide's half-life in biological systems.[2][3]
-
Modulation of Physicochemical Properties: The addition of the dimethylcarbamoylmethyl group can alter the solubility and hydrogen bonding potential of the peptide.
-
Neutral Charge: Unlike the native positively charged N-terminus at physiological pH, this modification results in a neutral terminus, which can be advantageous for mimicking natural proteins or for specific receptor interactions.[4]
Mechanism of N-Terminal Carbamoylation
The selective modification of the N-terminal α-amine in the presence of other nucleophilic side chains, such as the ε-amine of lysine, is achieved by exploiting the difference in their pKa values. The N-terminal α-amine typically has a pKa in the range of 6-8, whereas the lysine ε-amine has a pKa of around 10.[9][10] By carefully controlling the reaction pH, the N-terminal amine can be deprotonated and thus rendered more nucleophilic than the protonated lysine side chains.
The reaction proceeds via a nucleophilic attack of the deprotonated N-terminal α-amine of the peptide onto the carbonyl carbon of the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This is followed by the departure of the benzyl alcohol leaving group, resulting in the formation of a stable amide bond between the peptide and the dimethylcarbamoylmethyl group.
Figure 1. Proposed reaction mechanism for N-terminal modification.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checkpoints for reaction monitoring and product characterization.
Protocol 1: N-Terminal Modification of a Model Peptide
This protocol describes the modification of a generic peptide with a free N-terminus.
Materials:
-
Peptide of interest (e.g., GLP-1 analogue, >95% purity)
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), peptide grade
-
Base: Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium phosphate buffer, pH 7.5
-
Quenching Solution: 5% Acetic acid in water
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS)[11]
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.
-
Reagent Preparation: Prepare a stock solution of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in DMF or DMSO at a concentration of 10-50 mg/mL.
-
Reaction Setup:
-
To the peptide solution, add 1.5-3.0 molar equivalents of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Add 2-4 molar equivalents of DIPEA to the reaction mixture. The base is crucial for maintaining the N-terminus in its nucleophilic, deprotonated state.
-
Gently vortex the mixture and allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Reaction Monitoring: After 2 hours, take an aliquot of the reaction mixture, quench it with an equal volume of the quenching solution, and analyze by LC-MS to determine the extent of conversion. If the reaction is incomplete, it can be allowed to proceed for an additional 2-4 hours.
-
Quenching: Once the reaction is complete, quench the entire reaction mixture by adding the quenching solution.
-
Purification: Purify the N-terminally modified peptide using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Characterization and Lyophilization: Collect the fractions containing the desired product, confirm the mass by LC-MS, and lyophilize to obtain the final product as a fluffy white powder.
Figure 2. General workflow for N-terminal peptide modification.
Data Presentation: Expected Results
The success of the modification can be quantitatively assessed by comparing the analytical data before and after the reaction.
| Parameter | Unmodified Peptide | N-Terminally Modified Peptide | Method of Analysis |
| Retention Time (RP-HPLC) | Varies | Typically increased due to added hydrophobicity | RP-HPLC with UV detection |
| Mass (m/z) | M | M + 114.14 Da | LC-MS |
| Charge State | Typically [M+nH]ⁿ⁺ | Typically [M+114.14+nH]ⁿ⁺ | Mass Spectrometry |
The mass increase of 114.14 Da corresponds to the addition of the dimethylcarbamoylmethyl moiety (C₅H₁₀N₂O).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | Insufficient reagent or base. | Increase the molar equivalents of the reagent and/or base. Ensure the pH of the reaction mixture is optimal (7.5-8.5). |
| Peptide aggregation. | Add a denaturant like guanidine HCl or urea to the reaction buffer. | |
| Multiple Modifications | Reaction pH is too high, leading to deprotonation of lysine side chains. | Lower the reaction pH to 7.0-7.5 to favor N-terminal modification. |
| Excessive reagent concentration. | Reduce the molar equivalents of the modifying reagent. | |
| No Reaction | Inactive reagent. | Verify the integrity of the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. |
| Steric hindrance at the N-terminus. | Increase reaction time and/or temperature (up to 37°C). |
Broader Applications and Future Directions
The N-terminal modification of peptides with moieties like dimethylcarbamoylmethyl is a powerful strategy in various research and therapeutic areas:
-
Drug Development: Enhancing the stability and bioavailability of peptide-based drugs.[2]
-
Proteomics: Used in conjunction with mass spectrometry for protein identification and characterization.[1][12]
-
Bioconjugation: The modified peptide can serve as a platform for further chemical ligation.
The principles outlined in this guide for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate can be extended to a wide array of other N-terminal modifying reagents, providing a versatile toolkit for the modern peptide chemist. As the field of peptide therapeutics continues to evolve, the demand for robust and selective modification strategies will undoubtedly grow, further cementing the importance of the techniques described herein.
References
-
Chemo- and Site-Selective Replacement of N-Terminal Carbamates in Peptides. Organic Letters, 24(11), 2131–2136. [Link]
-
Tools for analyzing and predicting N-terminal protein modifications. Proteomics, 8(2), 245-266. [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 1-10. [Link]
-
Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-444. [Link]
-
Example spectra of carbamylated peptides. ResearchGate. [Link]
-
Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Journal of Mass Spectrometry, 39(3), 321-330. [Link]
-
Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(2), 2135-2142. [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Benzyl carbamate. Grokipedia. [Link]
-
Benzyl carbamate. Wikipedia. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Molecules, 24(12), 2289. [Link]
-
benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. PubChem. [Link]
-
Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology, 1156, 153-160. [Link]
-
Selective N-terminal functionalization of native peptides and proteins. Nature Communications, 8, 14951. [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(2), 100529. [Link]
-
Controlled Reversible N-Terminal Modification of Peptides and Proteins. Journal of the American Chemical Society, 146(34), 23075–23083. [Link]
-
N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications, 11, 2634. [Link]
-
Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. Helvetica Chimica Acta, 93(2), 314-323. [Link]
-
Benzyl N -[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)Protected Chiral β 2 Amino Acids. Helvetica Chimica Acta, 93(2), 314-323. [Link]
-
Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Accounts of Chemical Research, 48(5), 1478-1489. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry, 25(2), 325-343. [Link]
-
Papain-Mediated Conjugation of Peptide Nucleic Acids to Delivery Peptides: A Density Functional Theory/Molecular Mechanics Metadynamics Study in Aqueous and Organic Solvent. Journal of Chemical Information and Modeling, 60(11), 5706-5717. [Link]
-
Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Bioconjugate Chemistry, 21(3), 503-510. [Link]
-
An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Organic Process Research & Development, 11(5), 849-852. [Link]
-
Efficient Detachment of N Benzyl Carbamate Group. Tetrahedron Letters, 45(15), 3041-3044. [Link]
Sources
- 1. Tools for analyzing and predicting N-terminal protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 3. alfachemic.com [alfachemic.com]
- 4. N-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. Chemo- and Site-Selective Replacement of N-Terminal Carbamates in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 10. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Introduction: A Versatile Building Block in Modern Synthesis
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a key intermediate in organic synthesis, particularly for researchers in medicinal chemistry and drug development. Its structure uniquely combines a stable amine-protecting group with a reactive handle, making it an excellent precursor for elaborating molecular complexity. At its core, the molecule is a derivative of N-methylglycine, a non-canonical amino acid, where the secondary amine is protected by a benzyloxycarbonyl (Cbz or Z) group. The C-terminus is functionalized as a dimethylamide, which is generally stable to many reaction conditions but can be hydrolyzed if necessary.
The primary utility of this reagent lies in its role as a protected amine, allowing for selective reactions at other sites of a molecule. Following such transformations, the Cbz group can be efficiently removed to liberate the secondary amine, which can then participate in further synthetic steps, such as amide bond formation or N-alkylation. This guide provides detailed protocols for the deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate and a subsequent N-alkylation reaction, grounded in established principles of carbamate chemistry.
Core Reaction Principles
The synthetic utility of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is centered around the chemistry of the Cbz protecting group. The Cbz group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal under specific, mild conditions.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The removal of the Cbz group is a cornerstone of its application. This is most commonly achieved through catalytic hydrogenation. In this process, a catalyst, typically palladium on carbon (Pd/C), facilitates the reaction of the Cbz group with hydrogen gas (H₂). The reaction proceeds via hydrogenolysis, cleaving the benzylic C-O bond to release the free amine, toluene, and carbon dioxide as byproducts. This method is highly efficient and clean, often proceeding with high yields.
Alternatively, the Cbz group can be removed using strong acids, such as HBr in acetic acid, or with Lewis acids[1]. However, catalytic hydrogenation is generally preferred for its milder conditions, especially when other acid-sensitive functional groups are present in the molecule.
Experimental Protocols
Protocol 1: Deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate via Catalytic Hydrogenation
This protocol details the removal of the Cbz protecting group to yield 2-(methylamino)-N,N-dimethylacetamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | ≥98% | Varies |
| Palladium on Carbon (10 wt. % Pd) | Degussa type | Varies |
| Methanol (MeOH) | Anhydrous | Varies |
| Hydrogen (H₂) gas | High purity | Varies |
| Celite® 545 | --- | Varies |
| Round-bottom flask | --- | Standard Labware |
| Hydrogenation balloon or Parr apparatus | --- | Standard Labware |
| Magnetic stirrer and stir bar | --- | Standard Labware |
| Filtration apparatus (e.g., Büchner funnel) | --- | Standard Labware |
| Rotary evaporator | --- | Standard Labware |
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol % of the substrate). The catalyst should be handled with care as it can be pyrophoric when dry. It is often added as a slurry in the reaction solvent.
-
-
Hydrogenation:
-
Seal the flask and purge the system with an inert gas, such as nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas. This is typically done using a balloon filled with H₂ or a Parr hydrogenation apparatus for reactions at higher pressures. For a balloon setup, the evacuation/backfill cycle should be repeated three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(methylamino)-N,N-dimethylacetamide. The product is often of sufficient purity for use in the next step without further purification.
-
Caption: Workflow for the catalytic hydrogenation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Protocol 2: N-Alkylation of 2-(methylamino)-N,N-dimethylacetamide
This protocol describes the N-alkylation of the secondary amine product from Protocol 1 with benzyl bromide to form 2-(benzyl(methyl)amino)-N,N-dimethylacetamide. This procedure is adapted from general N-alkylation methods[2][3][4].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(methylamino)-N,N-dimethylacetamide | From Protocol 1 | --- |
| Benzyl bromide | ≥98% | Varies |
| Anhydrous Potassium Carbonate (K₂CO₃) | Powdered | Varies |
| Anhydrous Acetonitrile (CH₃CN) | --- | Varies |
| Dichloromethane (DCM) | --- | Varies |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | --- | Varies |
| Brine (saturated aqueous NaCl) | --- | Varies |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Varies |
| Round-bottom flask | --- | Standard Labware |
| Magnetic stirrer and stir bar | --- | Standard Labware |
| Rotary evaporator | --- | Standard Labware |
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)-N,N-dimethylacetamide (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution. K₂CO₃ acts as a base to neutralize the HBr generated during the reaction.
-
Stir the suspension at room temperature.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
-
Reaction:
-
Stir the reaction mixture at room temperature, or gently heat to 40-50°C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyl(methyl)amino)-N,N-dimethylacetamide.
-
Caption: Workflow for the N-alkylation of 2-(methylamino)-N,N-dimethylacetamide.
Safety and Handling
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[5]. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier[5].
Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood.
Palladium on carbon can be pyrophoric, especially when dry. Handle in an inert atmosphere where possible and do not allow it to come into contact with flammable solvents in the presence of air.
References
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. Retrieved from [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-methylcarbamate. Retrieved from [Link]
-
ResearchGate. (2025). Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. Retrieved from [Link]
Sources
Real-Time and Offline Analysis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Reactions: A Multi-Modal Approach
An Application Note for Drug Development Professionals and Research Scientists
Abstract
This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis and subsequent reactions of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8). We present detailed protocols for both real-time, in-situ monitoring and offline sample analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, empowering researchers to adapt these methodologies for robust process development, kinetic analysis, and quality control in pharmaceutical and chemical research settings.
Introduction: The Analytical Imperative
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a molecule of interest in synthetic chemistry, potentially serving as a pharmaceutical intermediate or a protected amino acid derivative. The precise monitoring of its formation and consumption is critical for ensuring reaction completion, maximizing yield, minimizing impurity formation, and understanding reaction kinetics. The carbamate functional group, while versatile, can be susceptible to thermal degradation and hydrolysis, necessitating analytical methods that are both robust and appropriate for the analyte's chemical nature[1][2].
This guide moves beyond simple procedural lists to provide the underlying scientific rationale for method selection and parameter optimization. By understanding the strengths and limitations of each technique, scientists can build a self-validating analytical workflow that ensures data integrity from the laboratory bench to process scale-up.
Physicochemical Properties of the Analyte
A foundational understanding of the target molecule's properties governs the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | Solid (powder) | [4] |
| Key Structural Features | Benzyl group (hydrophobic, UV-active), Carbamate linkage, Dimethylamide group | - |
| Thermal Lability | Carbamates are often thermally labile, posing a challenge for GC analysis.[1] | [1] |
Chromatographic Methods for Offline Analysis
Offline analysis, where samples are withdrawn from the reaction at specific time points, is fundamental for detailed quantitative assessment. Chromatographic techniques provide the necessary separation of reactants, intermediates, products, and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for analyzing carbamate compounds due to its operation at ambient temperatures, which prevents thermal degradation.[5] It is ideal for quantifying reaction progress and profiling impurities.
A reversed-phase (RP) method is the logical starting point. The non-polar C18 stationary phase will interact with the hydrophobic benzyl group of the analyte, providing retention. A mobile phase gradient of a weak organic solvent (water) and a strong organic solvent (acetonitrile or methanol) allows for the elution of compounds with varying polarities. UV detection is effective because the benzyl group is an excellent chromophore. For unequivocal identification, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard, providing molecular weight confirmation.[6]
-
Objective: To quantify the consumption of a starting material (e.g., Benzyl carbamate) and the formation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Methodology:
-
Column Selection: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Withdraw ~50 µL from the reaction mixture. Immediately quench (if necessary) and dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
Injection Volume: 10 µL.
-
Detection: 254 nm, a wavelength where the benzyl group strongly absorbs.
-
HPLC Gradient Conditions:
-
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
-
Validation: Run a calibration curve with standards of known concentrations for all reactants and products to be quantified. The linearity (R²) should be >0.995.
For confirmation of product identity and characterization of unknown impurities, the HPLC system can be coupled to a mass spectrometer.
-
Rationale: Mass spectrometry provides mass-to-charge (m/z) data, which is a direct measure of the molecular weight of the eluting compounds, offering a much higher degree of certainty than retention time alone.[7][8]
-
Modifications from Protocol 1:
-
Mobile Phase: Ensure mobile phase additives are volatile (e.g., formic acid is preferred over phosphoric acid).[9]
-
MS Detector Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amide and carbamate nitrogens are sites for protonation.
-
Scan Range: m/z 100 - 500.
-
Expected Ion: For the target product, expect to see the [M+H]⁺ ion at m/z 237.27.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of carbamates is challenging due to their propensity to decompose at the high temperatures of a conventional injection port. However, with specific precautions, GC-MS can be a powerful tool, especially for identifying volatile byproducts.
The primary challenge is thermal degradation.[10] To mitigate this, a cold on-column or programmable temperature injector is used. This introduces the sample into the column at a low temperature, which is then ramped up, minimizing the time the analyte spends in a high-temperature zone before it is vaporized and separated. Derivatization is another strategy, but for reaction monitoring, it adds complexity and potential for error.[11]
-
Objective: To analyze reaction components, particularly for volatile impurities or when HPLC is not available.
-
Instrumentation: GC system with a cold on-column or programmable temperature vaporization (PTV) injector, coupled to a Mass Spectrometer.
-
Methodology:
-
Column Selection: A mid-polarity capillary column (e.g., 50% Phenyl Polysilphenylene-siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Cold On-Column.
-
Oven Temperature Program:
-
Initial: 70 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 6 min at 300 °C.
-
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 450.
-
Source Temperature: 250 °C.
-
-
Spectroscopic Methods for In-Situ Monitoring
In-situ (or real-time) analysis provides a continuous stream of data directly from the reacting medium, offering unparalleled insight into reaction kinetics, mechanisms, and endpoint determination without the delay of sampling and offline analysis.[12]
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is exceptionally well-suited for monitoring reactions in real-time by tracking changes in the vibrational frequencies of functional groups.[13]
The formation of a carbamate from, for example, a carbamoyl chloride and an alcohol, involves a distinct change in the carbonyl (C=O) stretching frequency. The reactant's C=O peak will decrease in intensity while the product's C=O peak appears and increases at a different, typically lower, wavenumber.[12] This allows for label-free, continuous monitoring. An Attenuated Total Reflectance (ATR) probe is ideal as it can be inserted directly into the reaction vessel and is insensitive to solids or bubbles.[13]
-
Objective: To monitor the formation of the carbamate C=O bond in real-time.
-
Instrumentation: FTIR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or SiComp).
-
Methodology:
-
System Setup: Assemble the reaction vessel with the ATR probe, temperature sensor, and inert gas inlet.
-
Background Spectrum: Add the solvent and all reactants except the limiting reagent. Allow the mixture to equilibrate at the reaction temperature and collect a background spectrum. This is critical for difference spectroscopy.
-
Reaction Initiation: Inject the final reactant to start the reaction.
-
Data Collection: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the key spectral regions.
-
Reactant Peak: e.g., Carbamoyl chloride C=O stretch (~1740-1760 cm⁻¹).
-
Product Peak: Carbamate C=O stretch (~1680-1720 cm⁻¹).
-
Plot the absorbance of the product peak versus time to generate a kinetic profile.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While often used for final product structural confirmation, NMR can also be a powerful tool for in-situ reaction monitoring, providing detailed information about all hydrogen- or carbon-containing species simultaneously.[14]
Each unique proton or carbon atom in a molecule gives a distinct signal in the NMR spectrum. As reactants are converted to products, the signals for the reactants will decrease, and new signals for the product will appear and grow.[15] This allows for the simultaneous tracking of multiple species without the need for chromatographic separation. For in-situ analysis, specialized high-pressure NMR tubes can be used for reactions under non-ambient conditions.[14]
-
Objective: To track the conversion of reactants to products by monitoring specific proton signals.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended) with a suitable probe.
-
Methodology:
-
Solvent Selection: The reaction must be run in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Prepare the reaction mixture in the NMR tube, including a known concentration of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) that does not react with any components.
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., by heating or adding a catalyst).
-
-
Data Collection: Place the NMR tube in the spectrometer, bring it to the reaction temperature, and acquire spectra at set time intervals.
-
Data Analysis:
-
Identify unique, well-resolved peaks for a reactant and the product. For example, the benzylic protons (-O-CH₂-Ph) will have a different chemical shift in a starting material like benzyl chloroformate compared to the product, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Integrate the area of the reactant and product peaks relative to the internal standard at each time point to determine their concentrations.
-
-
Method Selection Guide
Choosing the right analytical technique is critical and depends on the specific question being asked.
| Technique | Primary Use | Mode | Throughput | Key Advantage | Key Limitation |
| HPLC-UV | Quantification, Impurity Profiling | Offline | Medium | Robust, precise, widely available | Requires chromophore, retention time is not definitive ID |
| LC-MS | Identification, Quantification | Offline | Medium | High specificity, molecular weight data | Higher cost and complexity than UV |
| GC-MS | Volatile Impurity Analysis | Offline | High | Excellent for small, volatile molecules | Thermal degradation of carbamates is a major risk[1] |
| In-Situ FTIR | Real-time kinetics, Endpoint | Online | High | Continuous data, no sampling needed | Provides functional group info, not full structure |
| NMR | Structural Elucidation, Kinetics | Both | Low | Unambiguous structural data, can be quantitative | Lower sensitivity, requires deuterated solvents for in-situ |
Conclusion
The successful monitoring of reactions involving Benzyl N-[(dimethylcarbamoyl)methyl]carbamate relies on a thoughtfully selected suite of analytical tools. For robust, routine quantitative analysis of reaction progress and purity, HPLC-UV is the method of choice, supplemented by LC-MS for definitive identification. For gaining deep mechanistic insights and for real-time process control, in-situ FTIR offers a powerful, non-invasive window into the reaction vessel. While GC-MS can be useful, it must be approached with significant caution due to the thermal lability of carbamates. Finally, NMR remains the ultimate arbiter for structural confirmation of final products and can be adapted for detailed kinetic studies. By integrating these techniques, researchers can ensure the development of efficient, well-understood, and reproducible chemical processes.
References
- Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
- Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). Thermo Fisher Scientific.
-
Locke, S. J. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of analytical toxicology, 36(7), 453-464. [Link]
- In-process FTIR Monitoring of N-(2-chloroethyl)carbamoyl Chloride Reactions. (n.d.). BenchChem.
- Separation of Benzyl carbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Liang, Y., et al. (2002). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
- Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. (2012).
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. [Link]
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018).
- Ethyl Carbamate (Type-II). (n.d.).
- Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. (2000).
- FTIR Spectroscopy - Guide to Improving Chemical Processes. (n.d.). Mettler Toledo.
- Safety Data Sheet - Benzyl carbam
- Safety Data Sheet - Benzyl N-[(dimethylcarbamoyl)
- In-situ NMR spectroscopy in catalysis. (2020). Wiley Analytical Science.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent Technologies.
- Exploiting in-situ NMR to monitor the formation of a metal-organic framework.
- 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. (2021). International Journal of Greenhouse Gas Control, 104, 103175.
Sources
- 1. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. scispec.co.th [scispec.co.th]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. rsc.org [rsc.org]
Scale-up synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
An Application Note for the Scalable Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Abstract
This document provides a comprehensive guide for the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8), a key intermediate in pharmaceutical and organic synthesis. We present a detailed, robust, and scalable two-step synthetic route starting from glycine. This application note includes step-by-step protocols for both laboratory-scale (gram) and pilot-scale (kilogram) production. The causality behind experimental choices, critical process parameters, safety considerations, and analytical characterization are discussed in detail to ensure scientific integrity and successful implementation by researchers, chemists, and drug development professionals.
Introduction and Scientific Background
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, also known as N,N-dimethyl-2-(Cbz-amino)acetamide, is a derivative of the amino acid glycine. The incorporation of the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom makes it a stable and versatile building block. The Cbz group is widely used in peptide synthesis and organic chemistry to mask the reactivity of primary and secondary amines, allowing for selective transformations elsewhere in the molecule.[1][2][3] This protecting group can be readily removed under mild conditions, typically via catalytic hydrogenation, which is a significant advantage in multi-step syntheses of complex molecules.[4]
The target molecule features a dimethylamide moiety, which enhances solubility and can influence the conformational properties of larger molecules. Its synthesis is of significant interest for constructing more complex peptoids and other pharmacologically active compounds.[4] The presented methodology follows a logical and well-established two-step pathway: (1) N-protection of glycine with benzyl chloroformate to yield N-Carbobenzyloxy-glycine (Cbz-glycine), followed by (2) amidation with dimethylamine to form the final product. This approach is selected for its high yields, reliability, and scalability.
Chemical Reaction and Mechanism
The overall synthesis is achieved in two primary stages:
Step 1: N-protection of Glycine
The first step is a classic Schotten-Baumann reaction, where the amino group of glycine is acylated using benzyl chloroformate.[1][4] Glycine is first deprotonated by a base, typically sodium hydroxide, to form the glycinate anion. This enhances the nucleophilicity of the amino group, which then attacks the electrophilic carbonyl carbon of benzyl chloroformate. A second equivalent of base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1][2][3]
Step 2: Amidation of Cbz-Glycine
The second step involves the formation of an amide bond between the carboxylic acid of Cbz-glycine and dimethylamine. This transformation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the weakly basic dimethylamine. A common and efficient method is the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or a similar reagent, which forms a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by dimethylamine to yield the desired amide and a dicyclohexylurea (DCU) byproduct.
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
This protocol describes the synthesis of approximately 10 g of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Part A: Synthesis of N-Carbobenzyloxy-glycine (Cbz-glycine)
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Quantity (moles) | Quantity (grams) | Equivalents |
| Glycine | 75.07 g/mol | 0.133 mol | 10.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.333 mol | 13.3 g | 2.5 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 g/mol | 0.146 mol | 25.0 g (20.8 mL) | 1.1 |
| Deionized Water | - | - | 200 mL | - |
| Diethyl Ether | - | - | 100 mL | - |
| 6M Hydrochloric Acid (HCl) | - | - | ~50 mL | - |
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve glycine (10.0 g, 0.133 mol) in 100 mL of 2 M aqueous sodium hydroxide solution (0.200 mol NaOH).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Prepare two separate solutions for simultaneous addition:
-
Funnel 1: Benzyl chloroformate (25.0 g, 0.146 mol).
-
Funnel 2: A solution of sodium hydroxide (5.3 g, 0.133 mol) in 25 mL of water.
-
-
Add the benzyl chloroformate and the sodium hydroxide solution dropwise and simultaneously to the stirred glycine solution over a period of 60 minutes. Maintain the internal temperature below 5 °C throughout the addition. The pH should be kept alkaline.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. The product remains in the aqueous layer.[4]
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate will form.[1][4]
-
Collect the white solid by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: ~25 g (90%), white solid. Purity can be checked by melting point (119-121 °C).
-
Part B: Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Quantity (moles) | Quantity (grams) | Equivalents |
| Cbz-glycine | 209.21 g/mol | 0.048 mol | 10.0 g | 1.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 g/mol | 0.053 mol | 10.9 g | 1.1 |
| Dimethylamine (40% in H₂O) | 45.08 g/mol | 0.057 mol | 6.5 mL | 1.2 |
| Dichloromethane (DCM) | - | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | - | 100 mL | - |
| Brine Solution | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve Cbz-glycine (10.0 g, 0.048 mol) in 150 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (10.9 g, 0.053 mol) in one portion. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Stir the mixture at 0 °C for 15 minutes, then add 40% aqueous dimethylamine solution (6.5 mL, 0.057 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexane or by column chromatography on silica gel to afford the final product as a white solid.
-
Expected Yield: ~9.5 g (84%).
-
Scale-Up Protocol and Considerations (1 kg Scale)
Scaling up requires careful management of heat transfer, reagent addition, and material handling. This protocol is designed for a 20 L jacketed glass reactor.
Part A: Synthesis of N-Carbobenzyloxy-glycine (Cbz-glycine)
Reagents and Materials:
| Reagent/Material | Quantity (kg) | Quantity (L) |
| Glycine | 1.00 kg | - |
| Sodium Hydroxide (NaOH) | 1.33 kg | - |
| Benzyl Chloroformate (Cbz-Cl) | 2.50 kg | 2.08 L |
| Deionized Water | 20.0 kg | 20.0 L |
| Diethyl Ether | 10.0 kg | 14.0 L |
| 6M Hydrochloric Acid (HCl) | ~5.0 kg | ~4.5 L |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed reactor with a solution of glycine (1.0 kg) in 10 L of 2 M aqueous sodium hydroxide. Start agitation and begin cooling the jacket to maintain an internal temperature of 0-5 °C.
-
Reagent Addition: Use two separate dosing pumps to add benzyl chloroformate (2.50 kg) and a 5.3 M NaOH solution (1.33 kg NaOH in 2.5 L water) simultaneously over 2-3 hours.
-
Temperature Control: Critically monitor the internal temperature. The reaction is exothermic. Adjust the addition rate and jacket temperature as needed to keep the internal temperature below 10 °C. A thermal runaway is a significant hazard.
-
Reaction and Work-up: After addition, allow the mixture to warm to 20-25 °C and stir for 3 hours.
-
Extraction: Transfer the batch to a suitable liquid-liquid extractor. Wash with diethyl ether (2 x 5 L). Separate and retain the aqueous layer.
-
Precipitation: Pump the aqueous layer back into the clean reactor. Cool to <10 °C and slowly add 6M HCl via a dosing pump to adjust the pH to 1-2.
-
Isolation: Filter the resulting slurry using a Nutsche filter. Wash the cake with cold deionized water (2 x 3 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until the loss on drying (LOD) is <0.5%.
Part B: Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Reagents and Materials:
| Reagent/Material | Quantity (kg) | Quantity (L) |
| Cbz-glycine | 1.00 kg | - |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.09 kg | - |
| Dimethylamine (40% in H₂O) | 0.65 kg | 0.65 L |
| Dichloromethane (DCM) | 20.0 kg | 15.0 L |
| 1M Hydrochloric Acid | 10.0 kg | 10.0 L |
| Saturated Sodium Bicarbonate | 10.0 kg | ~10.0 L |
| Brine Solution | 5.0 kg | ~5.0 L |
| Anhydrous Magnesium Sulfate | 1.0 kg | - |
Procedure:
-
Reactor Setup: Charge the 20 L jacketed reactor with Cbz-glycine (1.0 kg) and dichloromethane (15 L). Cool the jacket to maintain an internal temperature of 0-5 °C.
-
Reagent Addition: Add DCC (1.09 kg) portion-wise to manage the exotherm. After the addition, stir for 20 minutes.
-
Amine Addition: Add the 40% aqueous dimethylamine solution (0.65 L) slowly via a dosing pump over 1 hour, ensuring the temperature does not exceed 15 °C.
-
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 16-24 hours. Monitor for completion.
-
Filtration: Filter the batch through a filter press or Nutsche filter to remove the DCU byproduct. Wash the cake with DCM (2 L).
-
Washes: Transfer the filtrate to the reactor or an extractor. Perform the sequential washes with 1M HCl, saturated NaHCO₃, and brine. Allow adequate time for phase separation.
-
Drying and Concentration: Dry the organic phase with anhydrous MgSO₄, filter, and transfer to a rotary evaporator. Concentrate the solvent under reduced pressure.
-
Purification: For kilogram quantities, purification is best achieved by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Cool slowly to induce crystallization, hold at 0-5 °C for several hours, filter, and dry the final product.
Caption: Key scale-up challenges and mitigation strategies.
Process Safety and Hazard Management
The synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate involves several hazardous materials and operations that require strict safety protocols.
-
Chemical Hazards:
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. It reacts with water to produce HCl. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Use with caution, especially when preparing solutions, as the process is exothermic.
-
N,N'-Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and allergen. Avoid inhalation of dust and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be performed in a well-ventilated area.[5]
-
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene). When handling large quantities of volatile or dusty materials, a face shield and respiratory protection may be necessary.[6][7]
-
Operational Hazards:
-
Exothermic Reactions: Both the N-protection and the DCC-coupling steps are exothermic. Poor temperature control on a large scale can lead to thermal runaway. Ensure adequate cooling capacity and continuous temperature monitoring.
-
Waste Disposal: Segregate waste streams. Halogenated waste (DCM) must be collected separately from non-halogenated waste. Aqueous waste should be neutralized before disposal. Solid DCU byproduct must also be disposed of according to local regulations.
-
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons, including the benzyl group, the methylene protons, and the N,N-dimethyl protons, with characteristic chemical shifts and splitting patterns.
-
¹³C NMR: Will show distinct signals for all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (236.27 g/mol ).[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A standard method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. Purity should typically be >98%.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The two-step synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate presented here is a reliable and scalable method. By starting with the N-protection of glycine followed by a DCC-mediated amidation, the target compound can be produced in high yield and purity. Careful attention to process parameters, particularly temperature control and mixing, is crucial for successful and safe scale-up. The detailed protocols and considerations in this application note provide a solid foundation for researchers and process chemists to implement this synthesis in their laboratories and pilot plants.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
- The Perfumers Apprentice. (2015, March 3). SAFETY DATA SHEET - DIMETHYL BENZYL CARBINOL.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-Benzylbenzamide.
- Biosynth. (n.d.). Benzyl N,N-dimethylcarbamate.
-
Zhang, L., et al. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B. Retrieved from [Link].
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Benzyl carbamate.
- Apollo Scientific. (2023, July 5). Benzyl carbamate - Safety Data Sheet.
-
ron. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Stack Exchange. Retrieved from [Link].
- Fu, L., et al. (2015). Improved Synthesis of Cellulose Carbamates with Minimum Urea Based on an Easy Scale-up Method. BioResources.
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link].
- ECHEMI. (n.d.). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
- FAQ. (n.d.). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
- BenchChem. (n.d.). Benzyl methoxy(methyl)carbamate.
-
Guchhait, S. K., & Chaudhary, P. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(12), 3297. DOI:10.3390/molecules23123297. Retrieved from [Link].
- Joseph, D., et al. (2021). Reaction of N‐Cbz protected alkyl amide with N,N‐dimethyl acetamide. ResearchGate.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link].
Sources
Troubleshooting & Optimization
Common side reactions with Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Welcome to the technical support center for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with Benzyl N-[(dimethylcarbamoyl)methyl]carbamate?
A1: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is stable under recommended storage conditions, but it is sensitive to moisture, strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Exposure to these substances can lead to decomposition. It is crucial to handle the compound in an inert and dry atmosphere to prevent hydrolysis.
Q2: What are the expected decomposition products of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate?
A2: Upon decomposition, especially during combustion, the compound can release hazardous products including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1] Under aqueous acidic or basic conditions, hydrolysis of the carbamate and amide functionalities is a primary concern.
Q3: Can the benzyl group be unintentionally cleaved during a reaction?
A3: Yes, the N-benzyl (Bn) group, while generally stable, can be susceptible to cleavage under certain conditions. The most common method for intentional removal is catalytic hydrogenation (e.g., using Pd/C), which is a mild and efficient process.[2] However, unintentional cleavage can occur in the presence of strong Lewis acids, which can lead to undesired byproducts through side reactions like Friedel-Crafts alkylation.[3]
Q4: What are the potential side reactions involving the dimethylcarbamoyl moiety?
A4: The dimethylcarbamoyl group is susceptible to hydrolysis under both acidic and basic conditions, which would yield dimethylamine. While specific data on Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is limited, studies on the related compound N,N-dimethylcarbamoyl chloride (DMCC) show it hydrolyzes rapidly in aqueous conditions.[4][5] This suggests that prolonged exposure to aqueous workups, especially at elevated temperatures or non-neutral pH, could lead to the degradation of the dimethylcarbamoyl group.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific side reactions and experimental challenges.
Guide 1: Unexpected N-Debenzylation
Issue: Loss of the benzyl protecting group is observed in the reaction mixture, leading to the formation of byproducts.
Causality: The N-benzyl group is labile to strong Lewis acids and certain reductive conditions. Its cleavage generates a primary carbamate, which may undergo further reactions.
Troubleshooting Protocol:
-
Reagent Compatibility Check:
-
Action: Scrutinize all reagents for the presence of strong Lewis acids (e.g., AlCl₃, FeCl₃).
-
Rationale: These can catalyze the cleavage of the benzyl group.[3]
-
-
Reaction Condition Optimization:
-
Action: If reductive steps are involved (e.g., metal hydrides), consider milder reagents or temperature control.
-
Rationale: While catalytic hydrogenation is the standard debenzylation method, other reducing agents might partially cleave the benzyl group, especially at elevated temperatures.
-
-
Analytical Monitoring:
-
Action: Use techniques like TLC, LC-MS, or ¹H NMR to monitor the reaction progress and detect the formation of debenzylated byproducts in real-time.
-
Rationale: Early detection allows for timely adjustment of reaction parameters.
-
Workflow for Diagnosing N-Debenzylation:
Caption: Troubleshooting N-Debenzylation.
Guide 2: Hydrolysis of the Dimethylcarbamoyl Group
Issue: Formation of dimethylamine or related byproducts, indicating cleavage of the dimethylcarbamoyl moiety.
Causality: The amide bond of the dimethylcarbamoyl group is susceptible to hydrolysis under strong acidic or basic conditions, particularly during aqueous workup.
Troubleshooting Protocol:
-
Control of pH during Workup:
-
Action: Maintain a neutral pH during aqueous extraction and washing steps. Use buffered solutions if necessary.
-
Rationale: Both strongly acidic and basic conditions can promote the hydrolysis of the amide bond. Studies on N,N-dimethylcarbamoyl chloride show rapid hydrolysis in aqueous environments.[4][5]
-
-
Temperature Management:
-
Action: Perform aqueous workups at low temperatures (e.g., 0-5 °C).
-
Rationale: Hydrolysis is a thermally activated process, and lower temperatures will significantly reduce the rate of degradation.
-
-
Minimizing Contact Time with Aqueous Phases:
-
Action: Reduce the duration of aqueous extractions to the minimum required for efficient separation.
-
Rationale: Prolonged exposure increases the extent of potential hydrolysis.
-
Reaction Pathway for Hydrolysis:
Caption: Hydrolysis of the Dimethylcarbamoyl Group.
Guide 3: Formation of N-Alkylated Byproducts
Issue: During reactions intended for other parts of the molecule, alkylation occurs on the nitrogen of the carbamate.
Causality: The nitrogen atom of the carbamate, although protected, can still possess some nucleophilicity and may react with strong alkylating agents, especially in the presence of a base.
Troubleshooting Protocol:
-
Basicity Control:
-
Action: Use a weaker, non-nucleophilic base if a base is required for the primary reaction.
-
Rationale: Strong bases can deprotonate the carbamate nitrogen, increasing its nucleophilicity and promoting N-alkylation.
-
-
Choice of Alkylating Agent:
-
Action: If possible, use a less reactive alkylating agent or protect other nucleophilic sites in the molecule.
-
Rationale: Highly reactive alkylating agents are less selective and more likely to cause side reactions.
-
-
Reaction Temperature:
-
Action: Conduct the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Rationale: Lowering the temperature can often increase the selectivity of a reaction and minimize side reactions.
-
Comparative Data on Reaction Conditions:
| Parameter | Condition to Favor Desired Reaction | Condition Leading to N-Alkylation |
| Base | Weaker, non-nucleophilic (e.g., DIPEA) | Stronger (e.g., NaH, LDA) |
| Temperature | Lower | Higher |
| Alkylating Agent | Less reactive | Highly reactive (e.g., methyl iodide) |
References
- D'Souza, M. J., & Kevill, D. N. (2017).
-
MDPI. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]
- Stare, M., Laniewski, K., Westermark, A., Sjögren, M., & Tian, W. (2009). Investigation on the formation and hydrolysis of N,N-dimethylcarbamoyl chloride (DMCC) in vilsmeier reactions using GC/MS as the analytical detection method. Organic Process Research & Development, 13(5), 857–862.
- MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. (n.d.).
-
Stare, M., Laniewski, K., Westermark, A., Sjögren, M., & Tian, W. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ResearchGate. Retrieved from [Link]
- Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines.
- International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71, Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Lyon: IARC.
- Paromov, A. E., Tsyshevsky, R. V., & Kholod, D. M. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648.
- Seebach, D., et al. (2007).
- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
- Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. NIH Public Access, 20(11), 3261–3269.
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8469-8471.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- CHIRALEN. (n.d.). Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
PubChem. (n.d.). benzyl N-methylcarbamate. Retrieved from [Link]
-
MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
- Paromov, A. E., Tsyshevsky, R. V., & Kholod, D. M. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. Retrieved from [Link]
- Paromov, A. E., Tsyshevsky, R. V., & Kholod, D. M. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648.
-
SynThink Research Chemicals. (n.d.). Carbamyl Benzyl Ester | 621-84-1. Retrieved from [Link]
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
Arkat USA. (2009). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Welcome to the technical support guide for the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Synthesis Overview
The synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is fundamentally an N-protection reaction. It involves the formation of a carbamate bond between the primary amine of 2-amino-N,N-dimethylacetamide (also known as N,N-dimethylglycinamide) and the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This reaction is widely used to install the benzyloxycarbonyl (Cbz or Z) protecting group, a staple in peptide synthesis and organic chemistry for masking the nucleophilicity of amines.[1]
The general transformation is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base, solvent, and temperature are critical parameters that directly influence the reaction's efficiency and the final product's yield and purity.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Troubleshooting and Optimization Guide (Q&A)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for improvement.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yields in this synthesis typically trace back to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Reagent Quality: Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture.[2] If it has been improperly stored or is old, a significant portion may have hydrolyzed to benzyl alcohol and HCl. This not only reduces the amount of active reagent available but also introduces acid that can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Always use fresh, high-quality Cbz-Cl. If in doubt, purchase a new bottle. Handle it in a fume hood and keep it under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Temperature Control: The reaction is exothermic. Adding Cbz-Cl too quickly or at room temperature can lead to localized heating, which accelerates the hydrolysis of Cbz-Cl and promotes other side reactions.[4]
-
Incorrect pH or Base Addition: The primary amine of 2-amino-N,N-dimethylacetamide needs to be in its free, unprotonated form to be nucleophilic. However, a very high pH (>11) can significantly accelerate the hydrolysis of Cbz-Cl. The timing of base addition is also critical.
-
Solution (Schotten-Baumann conditions): A widely successful method involves the simultaneous dropwise addition of Cbz-Cl and an aqueous base (e.g., 2-4 M NaOH) to a cooled solution of the amine.[5] This technique maintains a controlled, slightly basic pH throughout the addition, ensuring the amine remains reactive while minimizing Cbz-Cl decomposition.
-
Q2: My post-reaction TLC shows multiple spots. What are the common side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate is a common issue. Besides unreacted starting materials, the most probable side products are benzyl alcohol and dibenzyl carbonate.
-
Benzyl Alcohol: This is the primary byproduct, formed from the hydrolysis of benzyl chloroformate upon contact with water or hydroxide ions. It often appears as a spot with a different Rf value than the product on the TLC plate.
-
Minimization: As detailed in A1, minimizing moisture and controlling the temperature and rate of Cbz-Cl addition are key.[4]
-
-
Dibenzyl Carbonate: This can form if the benzyl chloroformate reacts with the benzyl alcohol byproduct.
-
Minimization: Efficiently removing benzyl alcohol during the workup can prevent its further reaction. A thorough aqueous workup is usually sufficient.
-
-
Detection Strategy: To identify these impurities, run a co-spot TLC. On the same plate, spot your crude reaction mixture, a sample of pure starting amine, pure benzyl alcohol, and a co-spot of the crude mixture with each standard. This will help you definitively identify which spots correspond to which species.
Q3: The reaction seems to stall and never reaches full conversion of the starting amine. Why might this be happening?
A3: A stalled reaction, where the starting amine is still present after a prolonged time, usually points to the deactivation of either the nucleophile (amine) or the electrophile (Cbz-Cl).
-
Insufficient Base: Each mole of Cbz-Cl that reacts produces one mole of HCl. If there is not enough base to neutralize this acid, the reaction mixture will become acidic. The acid will protonate the remaining free amine, converting it to a non-nucleophilic ammonium salt and effectively stopping the reaction.
-
Solution: Ensure you are using at least one equivalent of base for every equivalent of Cbz-Cl. In practice, using a slight excess of base (e.g., 1.1-1.2 equivalents) is recommended to account for any potential Cbz-Cl hydrolysis.
-
-
Premature Cbz-Cl Decomposition: If the Cbz-Cl is added to a highly basic aqueous solution before the amine has a chance to react, it can be rapidly hydrolyzed.
-
Solution: Use the simultaneous addition method described in A1.[5] Alternatively, in a biphasic system, ensure vigorous stirring to maximize the interface between the organic and aqueous layers, allowing the amine to compete effectively with the hydroxide ion for the Cbz-Cl.
-
Q4: I'm struggling with the purification of the final product. What are the best practices?
A4: Effective purification begins with a thorough workup procedure.
-
Aqueous Workup:
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and excess base.
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and remove some acidic byproducts.
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic phase.
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
-
Purification Method:
-
Recrystallization: If the crude product is a solid, recrystallization is the most efficient purification method. A common solvent system is ethyl acetate and hexane.[6] Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is necessary. Use a solvent system like hexane/ethyl acetate, starting with a lower polarity and gradually increasing it to elute your product.
-
Key Experimental Protocol: Schotten-Baumann Synthesis
This protocol is a robust and commonly used method for this transformation.
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-amino-N,N-dimethylacetamide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Using two separate dropping funnels, simultaneously add benzyl chloroformate (1.1 eq) and a 2 M aqueous solution of sodium hydroxide (1.2 eq) to the stirred amine solution over 30 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase) until the starting amine spot has disappeared.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Perform the aqueous workup as described in Q4 above.
-
Isolation: Remove the solvent from the dried organic phase via rotary evaporation to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethyl acetate/hexane or by silica gel chromatography.[6]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0 °C during addition, then RT | Minimizes Cbz-Cl hydrolysis and side reactions.[4] Higher temperatures drastically reduce yield. |
| Base | 2 M NaOH or K₂CO₃ | Neutralizes HCl byproduct.[5] Must be strong enough to deprotonate the amine but added carefully to avoid Cbz-Cl degradation. |
| Stoichiometry | 1.1 eq Cbz-Cl, 1.2 eq Base | A slight excess of Cbz-Cl ensures full conversion of the amine. Excess base ensures the reaction medium remains basic. |
| Solvent | Biphasic (THF/Water, DCM/Water) | Allows for the use of inexpensive inorganic bases while keeping organic reagents dissolved. Vigorous stirring is essential. |
| Addition Rate | Slow, dropwise (over 30 min) | Controls exotherm and maintains optimal reaction conditions, preventing reagent decomposition.[2] |
Frequently Asked Questions (FAQs)
-
Q: Can I use an organic base like triethylamine (TEA) instead of NaOH?
-
A: Yes, an organic base like triethylamine or DIPEA can be used in an anhydrous organic solvent like dichloromethane (DCM) or THF.[7] This avoids the issue of Cbz-Cl hydrolysis. However, the resulting ammonium salt (e.g., triethylammonium chloride) may sometimes be difficult to remove completely during workup.
-
-
Q: How critical is the quality of the 2-amino-N,N-dimethylacetamide?
-
A: It is very important. The starting amine should be pure and dry. Impurities from its synthesis can interfere with the reaction or co-elute with the product, complicating purification. A patent describes a method for its preparation with a final purity of over 99%.[8]
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a stain that visualizes carbamates and amines well, such as ninhydrin (for the starting amine) and potassium permanganate or p-anisaldehyde for the product. The disappearance of the starting amine spot is the primary indicator of reaction completion.
-
-
Q: Can this reaction be scaled up? What are the main considerations?
-
A: Yes, this reaction is scalable. The primary challenge on a larger scale is effective heat management. The exothermic nature of the reaction requires a reactor with efficient cooling to maintain the 0 °C addition temperature. Mechanical stirring is also preferred over magnetic stirring at larger volumes to ensure efficient mixing of the biphasic system.
-
References
- BenchChem. (n.d.). Reducing side products in the synthesis of N-substituted carbamates.
-
PrepChem. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]
- Lunn, G. & Movassaghi, M. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.).
- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]
- BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]
- ACS Omega. (2023).
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals. This resource addresses a common yet challenging issue in organic synthesis: the incomplete deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. The following question-and-answer guide is designed to help you troubleshoot and optimize your reaction conditions for a successful deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My catalytic hydrogenation for the deprotection of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer: Slow or incomplete removal of the carbobenzyloxy (Cbz) group via catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause 1: Catalyst Inactivation (Poisoning)
The palladium catalyst used in hydrogenation is highly susceptible to poisoning, which can significantly reduce or completely halt its activity.[1][2]
-
Insight: Sulfur-containing compounds are notorious for poisoning palladium catalysts.[3] Even trace amounts of sulfur impurities in your starting material or solvents can deactivate the catalyst. The product amine itself can sometimes coordinate to the catalyst surface, leading to inhibition.[2]
-
Troubleshooting Steps:
-
Purity Check: Ensure your starting material, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, is free from sulfur-containing impurities. Re-purification by recrystallization or column chromatography may be necessary.
-
Catalyst Loading: In some instances, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or adding fresh catalyst portion-wise during the reaction can help drive it to completion.[2][4]
-
Acidic Additive: Adding a small amount of a weak acid, like acetic acid, can protonate the newly formed amine, preventing it from coordinating with and inhibiting the palladium catalyst.[2]
-
Alternative Catalysts: Consider using a more robust catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more resistant to poisoning.[2]
-
Potential Cause 2: Inadequate Reaction Conditions
Sub-optimal reaction parameters can lead to an incomplete reaction.
-
Insight: For a heterogeneous reaction like catalytic hydrogenation, efficient mass transfer of the substrate to the catalyst surface is critical.[2] Additionally, the hydrogen pressure might be insufficient for the reaction to proceed to completion.[1]
-
Troubleshooting Steps:
-
Mixing: Ensure vigorous stirring or agitation of the reaction mixture to maintain the catalyst in suspension and facilitate contact with the substrate.[1][2]
-
Hydrogen Pressure: If using a hydrogen balloon (atmospheric pressure), consider switching to a hydrogenation apparatus that allows for higher pressures (e.g., 50 psi or higher).[1][2]
-
Temperature: While many hydrogenations proceed at room temperature, gently heating the reaction (e.g., to 40-60 °C) can sometimes increase the reaction rate.[5]
-
Potential Cause 3: Poor Catalyst Quality
The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.[1][2]
-
Troubleshooting Steps:
-
Fresh Catalyst: Always use a fresh, high-quality catalyst from a reputable supplier.
-
Proper Storage: Store your catalyst under an inert atmosphere and away from potential contaminants.
-
Below is a troubleshooting workflow for incomplete catalytic hydrogenation:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Question 2: My substrate is sensitive to hydrogenation, or contains sulfur, making catalytic methods unsuitable. What are the best alternative deprotection strategies for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate?
Answer: For substrates that are incompatible with catalytic hydrogenation, several robust alternative methods exist for Cbz deprotection.[2][6]
Alternative 1: Acid-Mediated Cleavage
-
Insight: Strong acids can effectively cleave the Cbz group.[7] This method is particularly useful when the substrate contains functional groups that are reducible under hydrogenation conditions.[7]
-
Recommended Conditions:
-
HBr in Acetic Acid: A solution of 33% HBr in acetic acid is a classic and effective reagent for Cbz removal.[2][6] The reaction is typically fast, occurring at room temperature.
-
Lewis Acids: Milder conditions can be achieved using Lewis acids. For example, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively deprotect N-Cbz groups, even in the presence of other sensitive functionalities.[8][9]
-
Alternative 2: Nucleophilic Cleavage
-
Insight: Certain nucleophiles can cleave the Cbz group, offering a mild alternative for sensitive molecules.[8][10]
-
Recommended Conditions:
Alternative 3: Transfer Hydrogenation
-
Insight: This method avoids the need for pressurized hydrogen gas by using a hydrogen donor in situ.[2] It can sometimes offer better selectivity compared to standard hydrogenation.[2]
-
Recommended Conditions:
The following diagram illustrates the decision-making process for choosing a deprotection method:
Caption: Decision tree for selecting a Cbz deprotection method.
Question 3: How can I effectively monitor the progress of the deprotection reaction?
Answer: Careful reaction monitoring is essential to determine the point of completion and to identify any potential issues. Thin-Layer Chromatography (TLC) is a rapid and convenient method for this purpose.
Protocol for TLC Monitoring:
-
Prepare the TLC Plate: Use a silica gel TLC plate.
-
Spotting: Apply three spots on the baseline:
-
S: Starting Material (Benzyl N-[(dimethylcarbamoyl)methyl]carbamate)
-
C: Co-spot (a mixture of starting material and the reaction mixture)
-
R: Reaction Mixture
-
-
Elution: Develop the plate in an appropriate solvent system. A good starting point for this compound might be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The Cbz-protected starting material will be UV active. Staining with potassium permanganate or ninhydrin can also be used to visualize the product amine, which may not be as UV active.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared. The appearance of a new, more polar spot (lower Rf value) corresponding to the deprotected product should be observed.
Data Summary Table for Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | Clean byproducts (toluene, CO₂), mild conditions.[1][6] | Catalyst poisoning by sulfur, reduction of other functional groups.[1][6] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Avoids pressurized H₂, can be more selective.[2][6] | Still susceptible to catalyst poisoning. |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | Effective for hydrogenation-sensitive substrates, rapid.[2][6] | Harsh conditions, may not be suitable for acid-labile groups. |
| Lewis Acid Cleavage | AlCl₃, HFIP | rt, 1-4 h | Milder than HBr/AcOH, good functional group tolerance.[8] | Requires specific fluorinated solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Excellent for sensitive and complex molecules.[8] | Requires elevated temperature, removal of thiol byproducts. |
Experimental Protocols
General Protocol for Catalytic Hydrogenolysis using H₂ Gas
-
Dissolution: In a suitable flask, dissolve Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 equiv) in a solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Inerting: Purge the flask with an inert gas like nitrogen or argon.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, either by attaching a hydrogen-filled balloon for atmospheric pressure or by using a dedicated hydrogenation apparatus for higher pressures.[2]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[2][7]
-
Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.[7] Concentrate the filtrate under reduced pressure to obtain the crude product.
General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (1.0 equiv) in glacial acetic acid.[2]
-
Reagent Addition: Add a 33% (w/w) solution of HBr in acetic acid to the mixture.[2]
-
Reaction: Stir the reaction at room temperature. Reaction times can range from a few minutes to several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS.[2] Upon completion, the product can often be precipitated by adding a large volume of cold diethyl ether. The resulting solid can be isolated by filtration.[7]
References
- Benchchem Technical Support. (2025). Technical Support Center: Optimization of Cbz Deprotection. Benchchem.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Benchchem. (2025). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. Benchchem.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-chemistry.org.
- Benchchem Technical Support. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-synthesis.com.
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate.
- ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate. Benchchem.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- Scientific Update. (2023). To Deprotect and Serve. Scientific Update.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thalesnano.com [thalesnano.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. scientificupdate.com [scientificupdate.com]
Technical Support Center: Preventing Racemization with Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Protected Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as an N-α-protecting group for amino acids and wish to minimize or eliminate racemization during peptide coupling steps. Here, we provide in-depth troubleshooting advice, best practices, and the fundamental science behind preventing the loss of stereochemical integrity in your synthetic peptides.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding racemization in the context of peptide synthesis.
Q1: What is racemization in peptide synthesis, and why is it a problem? A1: Racemization is the process by which an enantiomerically pure amino acid is converted into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities that can be difficult to separate from the target peptide. These impurities can drastically alter the peptide's biological activity, receptor binding affinity, and degradation profile, compromising research and therapeutic outcomes.
Q2: What is the primary mechanism of racemization during peptide coupling? A2: The most common mechanism involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate. After the carboxyl group of the N-protected amino acid is activated by a coupling reagent, it can cyclize to form the oxazolone.[1][2] The α-proton (the hydrogen on the chiral carbon) of this intermediate is acidic and can be easily removed by a base present in the reaction mixture. This deprotonation leads to a loss of stereochemistry. The incoming amine nucleophile can then attack the planar oxazolone from either face, resulting in a mixture of L- and D-amino acid-containing peptides.[3]
Q3: How does a urethane-type protecting group like Benzyl N-[(dimethylcarbamoyl)methyl]carbamate help prevent racemization? A3: Urethane-based protecting groups, such as the classic Cbz (Z), Boc, and Fmoc groups, are known to significantly suppress racemization.[4] The oxygen atom of the carbamate group is electron-donating, which reduces the propensity of the activated carboxyl group to cyclize into an oxazolone.[5] This electronic effect disfavors the primary pathway for racemization, preserving the stereochemical integrity of the amino acid during coupling. The Benzyl N-[(dimethylcarbamoyl)methyl]carbamate group is a type of urethane and is therefore expected to provide this crucial protective effect.
Q4: Are certain amino acids more prone to racemization? A4: Yes. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[3][6] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be sensitive, particularly under suboptimal coupling conditions.[3][7] The unique side-chain structures of these amino acids can influence the rate of oxazolone formation or α-proton abstraction.
Troubleshooting Guide: High Epimerization Detected
This section provides a systematic approach to diagnosing and resolving issues of racemization when they are detected in your product.
Problem: Chiral HPLC or LC-MS analysis of my crude peptide shows a significant peak corresponding to the undesired diastereomer.
High levels of the epimeric byproduct indicate that racemization occurred during the coupling of the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate protected amino acid. The following decision tree and detailed explanations will help you identify and rectify the cause.
Troubleshooting Workflow
Caption: Troubleshooting Decision Workflow for Racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Potential Cause: Use of carbodiimides (e.g., DCC, DIC, EDC) without a racemization-suppressing additive.
-
Explanation: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very prone to cyclizing to the oxazolone.[4]
-
Solution: Always use a carbodiimide in conjunction with an additive. Additives intercept the O-acylisourea to form an active ester that is less prone to racemization.[3][8]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive modern alternative to HOBt.[4][9]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization.[4][9]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, still effective but largely superseded by safer and more effective options.[3][4][6]
-
-
-
Potential Cause: The chosen coupling reagent is not optimal for a sensitive coupling.
-
Explanation: While effective, some uronium/aminium reagents like HBTU can still cause racemization under certain conditions.
-
Solution: Switch to a higher-performance coupling reagent known for low racemization.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An exceptionally efficient reagent, particularly for sterically hindered or racemization-prone couplings.[3][10]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly reactive phosphonium salt reagent with a strong record of suppressing racemization.[10]
-
-
Step 2: Assess Your Base
The type and amount of base used can dramatically influence the rate of racemization.
-
Potential Cause: Use of a strong, unhindered base or excess base.
-
Explanation: The primary role of the base is to neutralize protonated species and ensure the amine component is nucleophilic. However, any excess base, especially a strong one, can directly abstract the acidic α-proton from the oxazolone intermediate, causing racemization.[1]
-
Solution:
-
Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is often a better choice than DIPEA (N,N-Diisopropylethylamine). For particularly sensitive couplings, a highly hindered base like 2,4,6-collidine can be used.[4]
-
Use the correct stoichiometry. Ensure you are not using a large excess of base. Typically, 1-2 equivalents relative to the amino acid are sufficient.
-
-
Step 3: Review Reaction Conditions
Temperature and time are key parameters that control reaction kinetics.
-
Potential Cause: Elevated temperature or prolonged pre-activation time.
-
Explanation: Higher temperatures increase the rate of all reactions, including the undesirable formation of the oxazolone and its subsequent enolization. Allowing the protected amino acid to "pre-activate" with the coupling reagent for an extended period before adding the amine component increases the concentration and lifetime of the reactive intermediate, providing more opportunity for racemization.[3]
-
Solution:
-
Lower the reaction temperature. Perform the coupling at 0°C instead of room temperature. This will slow the rate of racemization more significantly than it slows the desired peptide bond formation.
-
Minimize pre-activation time. Add the coupling reagent to the mixture of the protected amino acid and additive, and immediately add this solution to the amine component. Avoid letting the activated species sit for any length of time.
-
-
Best Practices & Recommended Protocols
Proactive measures are the most effective way to ensure stereochemical purity.
Best Practices Summary Table
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use high-performance uronium/phosphonium salts (HATU, PyAOP) or DIC with an additive. | Minimizes the formation of highly reactive intermediates prone to cyclization.[3][10] |
| Additive | Oxyma or HOAt. | More effective and safer than HOBt at intercepting reactive species.[4][9] |
| Base | N-methylmorpholine (NMM). | Weaker basicity reduces the rate of α-proton abstraction from the oxazolone.[3] |
| Temperature | 0°C to Room Temperature. | Lower temperatures disfavor the racemization pathway. |
| Pre-activation | None. Add coupling reagent last or add activated mix immediately. | Reduces the lifetime of the racemization-prone activated intermediate.[3] |
| Solvent | DMF (N,N-Dimethylformamide) | Standard polar aprotic solvent for peptide coupling. |
Recommended Protocol: Low-Racemization Coupling
This protocol is designed for coupling a Benzyl N-[(dimethylcarbamoyl)methyl]carbamate protected amino acid where racemization is a significant concern.
Materials:
-
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate-AA-OH (1.0 eq)
-
Amine component (e.g., H-Peptide-Resin) (1.0 eq)
-
Coupling Reagent: HATU (1.0 eq)
-
Base: N-methylmorpholine (NMM) (2.0 eq)
-
Solvent: Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry reaction vessel, combine the amine component (e.g., peptide-resin) with anhydrous DMF and gently agitate to swell/dissolve.
-
Activation Mixture: In a separate vessel, dissolve the Benzyl N-[(dimethylcarbamoyl)methyl]carbamate protected amino acid (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add NMM (2.0 eq) to the amino acid solution and vortex briefly.
-
Add HATU (1.0 eq) to the amino acid/base solution. The solution may change color.
-
Coupling: Immediately transfer the freshly prepared activation mixture to the reaction vessel containing the amine component.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for solid-phase synthesis).
-
Work-up: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM (Dichloromethane), and dry under vacuum.
Analytical Methods for Detecting Racemization
Accurate detection is key to troubleshooting. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).
-
Principle: Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers of an analyte.[11] This differential interaction leads to different retention times, allowing for the separation and quantification of the desired peptide (L-L diastereomer) from its epimer (L-D diastereomer).[12]
-
Sample Preparation: After synthesis and cleavage from the resin, the crude peptide is dissolved in a suitable solvent. It is crucial not to purify the peptide before this analysis, as purification could unintentionally alter the diastereomeric ratio.
-
Analysis: The dissolved crude peptide is injected onto the chiral column. The peak areas of the two separated diastereomers are integrated, and the enantiomeric or diastereomeric excess (%ee or %de) is calculated from their relative areas.[11]
Other methods like Chiral Gas Chromatography (GC) or NMR with chiral shift reagents can also be used, but Chiral HPLC is the industry standard for peptides.[11][13]
References
-
Palasek, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8299. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314263120. Retrieved from [Link]
-
Hogan, A. M., et al. (2018). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 29(11), 2261-2270. Retrieved from [Link]
-
Powner, M. W., et al. (2021). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science, 12(36), 12056-12061. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved from [Link]
-
Rybakova, E., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (20), 2106-2107. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Dilun Bio. Retrieved from [Link]
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5178. Retrieved from [Link]
-
Nieto, S., et al. (2010). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 132(6), 1808-1809. Retrieved from [Link]
-
Britton, R. A., & DeKorver, K. A. (2019). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemSusChem, 12(15), 3409-3425. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Derivatives
Welcome to the technical support center for the purification of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this class of compounds. The inherent polarity and potential for side reactions of these molecules can present unique purification hurdles. This resource aims to provide a systematic and logical approach to overcoming these challenges, ensuring the isolation of high-purity products.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My crude product is an oil and won't solidify, making it difficult to handle and purify. What should I do?
Answer:
This is a common issue, often arising from the presence of residual solvents or impurities that depress the melting point. The flexible nature of the glycine linker and the dimethylcarbamoyl group can also contribute to the compound existing as a viscous oil.
Causality:
-
Residual Solvents: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) are notoriously difficult to remove and can keep your product oily.
-
Impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, preventing crystallization.
-
Hygroscopic Nature: The presence of polar functional groups can lead to water absorption from the atmosphere, resulting in an oil.
Troubleshooting Protocol:
-
High-Vacuum Drying: Initially, attempt to remove volatile impurities by drying the crude product under high vacuum (e.g., <1 mmHg) for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential thermal degradation.
-
Solvent Trituration: If high-vacuum drying is ineffective, trituration can be employed. This involves stirring the oily product with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble.
-
Step-by-step Trituration:
-
Place the oily product in a flask with a stir bar.
-
Add a small volume of a non-polar solvent like hexanes, diethyl ether, or a mixture of both.
-
Stir vigorously at room temperature. The desired product should precipitate as a solid, while the impurities remain in the solvent.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum.
-
-
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy, indicating the onset of precipitation. Allow the mixture to stand, possibly at a lower temperature, to encourage crystal formation.[1][2]
Question 2: I'm observing co-eluting impurities during flash column chromatography. How can I improve the separation?
Answer:
Co-elution during flash chromatography is a frequent challenge, particularly with polar molecules like benzyl N-[(dimethylcarbamoyl)methyl]carbamate derivatives. This is often due to an inappropriate solvent system or stationary phase.
Causality:
-
Inadequate Solvent System: A solvent system with either too high or too low an eluting strength will not provide the necessary resolution.
-
Compound Tailing: The polar nature of the carbamate and amide functionalities can lead to interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.
-
Structurally Similar Impurities: Byproducts with similar polarity to the desired product will be difficult to separate.
Strategies for Improved Separation:
-
Optimize the Solvent System:
-
Systematic Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[3]
-
Solvent Mixtures: Employ ternary solvent systems. For instance, a mixture of a non-polar solvent (e.g., hexanes), a moderately polar solvent (e.g., ethyl acetate), and a highly polar solvent (e.g., methanol) can fine-tune the polarity.
-
Modifiers: For basic impurities or products, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic silica surface and reduce tailing.[3] For acidic compounds, a small amount of acetic acid can be beneficial.
-
| Solvent System Recommendation for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Derivatives |
| Initial Screening |
| For Increased Polarity |
| To Reduce Tailing |
-
Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been treated to reduce the activity of the silanol groups.
-
Alumina: For basic compounds, basic or neutral alumina can be an effective alternative to silica gel.[4]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase flash chromatography using a C18-functionalized silica gel with water/acetonitrile or water/methanol gradients can be highly effective.[4][5] The most polar compounds will elute first in this case.
-
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Question 3: My product appears to be decomposing on the silica gel column. What are the potential causes and solutions?
Answer:
Decomposition on silica gel is a significant concern, especially for compounds with sensitive functional groups. The benzyl carbamate (Cbz) group, while generally stable, can be susceptible to cleavage under certain conditions.[6][7]
Causality:
-
Acidic Nature of Silica: Standard silica gel is acidic and can catalyze the hydrolysis or degradation of sensitive functional groups. The Cbz group can be labile to strong acids.[6][8]
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.
-
Reactive Impurities: Impurities from the reaction mixture could react with the product on the silica surface.
Troubleshooting Protocol:
-
Deactivate the Silica: Before packing the column, slurry the silica gel in the chosen eluent containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4]
-
Expedite the Chromatography:
-
Use a slightly more polar solvent system to decrease the retention time of your compound.
-
Apply positive pressure ("flash" chromatography) to speed up the elution process.
-
-
Alternative Purification Methods: If decomposition persists, avoid silica gel chromatography altogether.
-
Recrystallization: This is an excellent method for purifying solid compounds and avoids contact with stationary phases.
-
Preparative HPLC: For high-purity requirements and thermally sensitive compounds, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is a powerful alternative.
-
Decision Tree: Selecting the Right Purification Strategy
Caption: Decision-making for purification strategy selection.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for my Benzyl N-[(dimethylcarbamoyl)methyl]carbamate derivative?
A1: The polarity of your specific derivative will influence the ideal solvent. A good starting point is a solvent system where the compound is soluble when hot but sparingly soluble when cold.[1][2]
-
Recommended Solvents for Screening:
-
Ethyl acetate/Hexanes
-
Isopropanol/Water
-
Acetone/Water
-
Dichloromethane/Hexanes
-
Q2: How can I effectively remove a high-boiling point solvent like DMF or DMSO from my product?
A2: These solvents can be challenging to remove completely.
-
Azeotropic Removal: For DMF, repeated co-evaporation with toluene under reduced pressure can be effective.
-
Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash multiple times with water or brine. The highly water-soluble DMF or DMSO will partition into the aqueous layer.[9]
Q3: Can I use liquid-liquid extraction for purification?
A3: Yes, liquid-liquid extraction is a crucial step in the work-up and can remove many impurities.[9][10]
-
Typical Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
A final wash with brine will help to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
Q4: My compound is water-soluble. How does this affect my purification strategy?
A4: High water solubility can complicate standard aqueous work-ups.
-
Extraction with Different Solvents: Try extracting with more polar solvents like n-butanol.
-
Salting Out: Saturating the aqueous layer with a salt like NaCl can decrease the solubility of your organic compound in the aqueous phase and improve extraction efficiency into the organic layer.[10]
-
Reverse-Phase Chromatography: This is often the best choice for purifying highly water-soluble compounds.[11]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique to detect trace impurities and confirm the molecular weight of the product.[12][13]
-
HPLC (High-Performance Liquid Chromatography): Can be used to determine the percentage purity of the compound.[14]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Queiroz, S. C. N., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society, 23(6), 1126-1133. [Link]
-
Grzyb, J. A., et al. (2005). Carbamate Synthesis by Carbamoylation. Tetrahedron, 61(30), 7153-7175. [Link]
-
Yu, J., & Wang, Q. (2010). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 113-116, 169-172. [Link]
-
Moreno-González, D., et al. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 400(5), 1329-1338. [Link]
-
Yu, J., & Wang, Q. (2010). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Sjöberg, P., et al. (2020). Comparison of statistical multivariate analysis methods for impurity profiling of a carbamate chemical warfare agent precursor. ACS Fall 2020 Virtual Meeting & Expo. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Queiroz, S. C. N., et al. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. ResearchGate. [Link]
-
Pescatori, L., et al. (2021). Continuous Synthesis of Carbamates from CO2 and Amines. Molecules, 26(23), 7393. [Link]
-
Barua, A. (2017). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow.com. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Moreno-González, D., et al. (2011). Use of dispersive liquid–liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. FQM-302's blog. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2139. [Link]
-
Kobayashi, M., et al. (2007). [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. Shokuhin Eiseigaku Zasshi, 48(5), 136-144. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Flash Column Chromatography. [Link]
-
UreaKnowHow.com. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Polshyna, A., et al. (2020). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society, 142(4), 2019-2030. [Link]
-
El-Sheikh, S. M., et al. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Analytical and Bioanalytical Chemistry, 397(5), 2027-2036. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
Seebach, D., et al. (2007). Benzyl Hydroxymethyl Carbamate. Organic Syntheses, 84, 159. [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]
-
Park, S., & Kim, B. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
-
Kaczor, A. A., et al. (2021). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 26(22), 7001. [Link]
-
Fang, F. G., et al. (1994). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1. Organic Process Research & Development, 4(1), 10-13. [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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- 14. agilent.com [agilent.com]
Overcoming solubility issues with Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in reactions
Technical Support Center: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
A Guide to Overcoming Solubility Challenges in Synthetic Reactions
Welcome to the technical support guide for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges when using this reagent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work. We will explore the structural characteristics of this molecule, anticipate its solubility profile, and outline systematic approaches to ensure its successful application in your reactions.
Part 1: Understanding the Molecule - First Principles of Solubility
Before troubleshooting, it's crucial to understand the structural features of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate and how they dictate its behavior in different solvents.
-
Benzyl Carbamate Group (Cbz): This portion of the molecule introduces a degree of aromatic character and the potential for hydrogen bonding via the N-H group. The benzyl group itself is non-polar, favoring solubility in solvents with some aromatic or non-polar character (e.g., Toluene, THF).
-
Dimethylcarbamoylmethyl Group: This is a highly polar, amide-containing fragment. The carbonyl oxygen and the tertiary amine nitrogen are excellent hydrogen bond acceptors. This part of the molecule strongly favors solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Overall Structure: The molecule possesses a distinct amphiphilic character, with both non-polar (benzyl) and highly polar (dimethylcarbamoyl) regions. This duality is the primary reason for its sometimes-unpredictable solubility. It is a solid, and like many carbamates, can be crystalline, meaning energy is required to break down the crystal lattice before solvation can occur.[3]
This bifunctional nature means that a single solvent may not be optimal. Often, a solvent system that can effectively solvate both the polar and non-polar moieties is required.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered in the laboratory in a direct question-and-answer format.
FAQ 1: My Benzyl N-[(dimethylcarbamoyl)methyl]carbamate won't dissolve in my reaction solvent at room temperature. What should I do?
This is the most common challenge. A systematic approach is key. Do not immediately move your entire reaction to a high temperature. First, perform a systematic solvent screening.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for insolubility.
Detailed Protocol: Systematic Solvent Screening
-
Preparation: Aliquot ~2 mg of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate into several small vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different test solvent. See the table below for suggestions.
-
Observation at Room Temperature: Vigorously vortex each vial for 30-60 seconds. Observe if the solid dissolves completely, partially, or not at all.
-
Gentle Heating: For vials where the compound is not fully soluble, warm them to 40-50°C in a water bath or on a heat block for 5-10 minutes. Observe any changes in solubility. Be cautious, as some carbamates can be thermally sensitive.[4]
-
Selection: Choose the solvent (or solvent mixture) that provides complete dissolution at the lowest possible temperature and is compatible with your planned reaction chemistry.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Properties & Rationale |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | High Polarity. Excellent for dissolving polar functional groups like the dimethylcarbamoyl moiety. Often the first choice for carbamate chemistry.[2] |
| Ethereal | THF, 2-MeTHF, Dioxane, CPME | Moderate Polarity. Good for general-purpose organic synthesis. Can solvate both non-polar and moderately polar compounds.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate Polarity. Dissolves a wide range of organic compounds but is under increasing environmental and safety scrutiny. |
| Aromatic | Toluene | Non-Polar. Effective at solvating the benzyl group. Often used in combination with a polar co-solvent. |
| "Greener" Alternatives | Cyrene™, GVL, Propylene Carbonate | Varying Polarity. These are more sustainable alternatives to traditional dipolar aprotic solvents and are worth screening.[2][5] |
FAQ 2: The reagent dissolves upon heating, but it crashes out of solution as the reaction proceeds or cools. How can I prevent this?
This indicates that either the product of the reaction is less soluble than the starting materials, or the solubility limit is highly dependent on temperature.[4]
-
Maintain Temperature: If your reaction is robust to heat, maintain the temperature at which the components are soluble throughout the reaction period.
-
Use a Co-Solvent: The polarity of your reaction mixture may be changing. Add a small amount of a co-solvent that is known to be good for the product's solubility. This often involves adding more of the highly polar aprotic solvent (e.g., DMF, DMSO) to keep all species in solution.
-
"Hot Filtration" Workup: If the issue is precipitation upon cooling during workup, plan for a hot filtration to remove any solid catalysts or byproducts before the mixture cools and your desired product precipitates.
FAQ 3: I am concerned about using harsh solvents like DMF or DMSO. Are there effective "greener" alternatives?
Yes, the field of green chemistry has provided several viable alternatives to traditional dipolar aprotic solvents. These should be included in your initial solvent screen.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it's a great substitute for THF and DCM.[5]
-
Cyclopentyl methyl ether (CPME): Offers a higher boiling point than THF and is more stable against peroxide formation.[5]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent designed as a direct replacement for NMP and DMF.[5]
-
Dimethyl Carbonate (DMC): A low-toxicity solvent that can be effective for certain reaction types.
FAQ 4: Could sonication help improve solubility?
Absolutely. Sonication is an excellent technique for promoting dissolution, especially for stubborn solids. The high-frequency sound waves create micro-cavitations that help break apart the solid crystal lattice, increasing the surface area available for solvation.
Protocol: Using Sonication
-
Prepare your reaction mixture in a flask.
-
Place the flask in a sonication bath.
-
Turn on the sonicator. You may notice the mixture warming slightly; this is normal but should be monitored.
-
Sonicate for 15-30 minute intervals until the solid is fully dissolved before proceeding with your reaction.
Part 3: Advanced Strategies & Methodologies
If standard methods fail, more advanced strategies may be necessary.
Phase-Transfer Catalysis (PTC)
If your reaction involves an aqueous phase and an organic phase, and your Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is stuck in the organic layer while your other reactant is in the aqueous layer, a phase-transfer catalyst can be invaluable. Catalysts like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.
Conceptual Workflow for PTC
Caption: Phase-Transfer Catalysis concept.
Solvent-Free Synthesis
In some cases, particularly for the synthesis of carbamates, solvent-free methods can be employed.[6] This involves grinding the reactants together, sometimes with a solid acid or base catalyst. The mechanical energy from grinding provides the activation energy for the reaction, completely bypassing solubility issues. While this is more common for synthesis of carbamates, it is a paradigm to consider if all solvent-based approaches are exhausted.
Summary and Recommendations
Successfully using Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in reactions where it exhibits poor solubility is a matter of systematic and logical troubleshooting.
-
Anticipate: Based on its structure, expect the best solubility in highly polar aprotic solvents or solvent mixtures.
-
Screen Systematically: Always perform small-scale solubility tests before committing your bulk materials to a reaction. Test a range of solvents from different classes.
-
Employ Physical Methods: Do not underestimate the power of gentle heating and sonication to aid dissolution.
-
Consider the Entire Reaction: Remember that the solubility of your products and intermediates also matters. A solvent system must be robust enough to support the entire reaction lifecycle.
By following these guidelines, you can effectively navigate the solubility challenges associated with this versatile reagent and achieve your synthetic goals.
References
-
CAS Common Chemistry. (n.d.). Ethyl N-benzylcarbamate. Retrieved January 14, 2026, from [Link]
-
Espro, C., et al. (2021). Reactive Deep Eutectic Solvent for an Eco-Friendly Synthesis of Cellulose Carbamate. MDPI. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (2026). Benzyl carbamate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl Benzylcarbamate. Retrieved January 14, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzylcarbamate (CAS 621-84-1). Retrieved January 14, 2026, from [Link]
-
Jordan, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of benzyl carbamate and its derivatives. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 14, 2026, from [Link]
-
Modarresi-Alam, A. R., et al. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Benzylcarbamic acid, benzylamine salt. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved January 14, 2026, from [Link]
-
Chemistry For Everyone. (2025). What Are Some Alternatives to Traditional Solvents?. YouTube. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Perspectives on the Synthesis of Organic Carbamates. Retrieved January 14, 2026, from [Link]
-
Basava, V., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Fomenkov, I. S., et al. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). benzyl N-methylcarbamate. Retrieved January 14, 2026, from [Link]
- MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. (n.d.).
-
Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Dell'Amico, D. B., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. MDPI. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). N-Benzylmethylamine. Retrieved January 14, 2026, from [Link]
-
Da Settimo, F., et al. (2022). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Retrieved January 14, 2026, from [Link]
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Byproduct formation in Benzyl N-[(dimethylcarbamoyl)methyl]carbamate reactions and their removal
Welcome to the technical support center for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and success of your experiments.
Introduction: The Synthetic Landscape
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is typically synthesized via the N-alkylation of benzyl carbamate with an appropriate electrophile, most commonly 2-chloro-N,N-dimethylacetamide, in the presence of a base. This seemingly straightforward reaction can be accompanied by the formation of several byproducts that complicate purification and compromise the final product's purity. Understanding the genesis of these impurities is the first step toward their effective removal.
The primary synthetic route is as follows:
Frequently Asked Questions (FAQs)
Q1: I've observed a significant amount of unreacted benzyl carbamate in my crude product. What could be the cause?
A1: The persistence of unreacted benzyl carbamate is a common issue and can be attributed to several factors:
-
Insufficient Base: The N-alkylation of benzyl carbamate requires a sufficiently strong base to deprotonate the carbamate nitrogen, forming a nucleophilic anion. If the base is too weak or used in a substoichiometric amount, the deprotonation will be incomplete, leading to low conversion.
-
Poor Solubility: Benzyl carbamate and some inorganic bases have limited solubility in common organic solvents. If the reactants are not adequately dissolved or suspended, the reaction will be slow and inefficient.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, resulting in incomplete conversion within the given timeframe.
-
Inactive Alkylating Agent: The 2-chloro-N,N-dimethylacetamide may have degraded, especially if it has been stored improperly.
Q2: My mass spectrometry analysis shows a peak corresponding to a di-alkylated product. How is this possible?
A2: While less common for carbamates compared to primary amines, di-alkylation can occur. The likely mechanism involves the initial N-alkylation product being deprotonated again, followed by a second alkylation. However, a more probable side reaction leading to a higher molecular weight species is the formation of a carbamoyl-urea derivative. This can happen if there is fragmentation of the carbamate followed by reaction with an isocyanate intermediate.[1]
Q3: I have a persistent impurity with a similar polarity to my product that is difficult to remove by column chromatography. What could it be?
A3: An impurity with similar polarity is often a structurally related byproduct. A likely candidate is benzyl alcohol . Benzyl alcohol can be formed from the hydrolysis of the starting benzyl carbamate if there is moisture in the reaction.[2][3] Its polarity is often close to that of the target product, making chromatographic separation challenging. Another possibility is unreacted 2-chloro-N,N-dimethylacetamide, which can also have similar polarity depending on the elution system.
Troubleshooting Guides
Issue 1: Identification of Common Byproducts
A successful purification strategy begins with the accurate identification of impurities. The table below summarizes the key characteristics of the target product and the most common byproducts.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical TLC Rf (Ethyl Acetate/Hexane 1:1) | Key NMR Signals (CDCl₃) |
| Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | C₁₃H₁₈N₂O₃ | 250.29 | ~0.4 | δ 7.35 (m, 5H), 5.15 (s, 2H), 4.10 (s, 2H), 2.95 (s, 6H) |
| Benzyl Carbamate | C₈H₉NO₂ | 151.16 | ~0.5 | δ 7.35 (m, 5H), 5.10 (s, 2H), 4.90 (br s, 2H) |
| 2-chloro-N,N-dimethylacetamide | C₄H₈ClNO | 121.56 | ~0.6 | δ 4.10 (s, 2H), 3.00 (s, 3H), 2.95 (s, 3H) |
| Benzyl Alcohol | C₇H₈O | 108.14 | ~0.6 | δ 7.35 (m, 5H), 4.65 (s, 2H), 1.95 (br s, 1H) |
| Dibenzyl Carbonate | C₁₅H₁₄O₃ | 242.27 | ~0.8 | δ 7.35 (m, 10H), 5.20 (s, 4H) |
Note: TLC Rf values are approximate and can vary based on the specific conditions.
Issue 2: Removal of Unreacted Starting Materials
Protocol for Removal of Benzyl Carbamate and 2-chloro-N,N-dimethylacetamide:
-
Aqueous Workup:
-
Rationale: To remove the base and any water-soluble salts.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Recrystallization:
-
Rationale: To purify the product based on differences in solubility. This is particularly effective if the product is a solid and the impurities are oils or have significantly different solubilities.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethyl acetate, isopropanol).
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1][4]
-
-
-
Column Chromatography:
-
Rationale: To separate compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 50-60% ethyl acetate. Monitor the fractions by TLC.[4]
-
Issue 3: Removal of Benzyl Alcohol
The removal of benzyl alcohol can be challenging due to its high boiling point and similar polarity to the target product.
Protocol for Benzyl Alcohol Removal:
-
Azeotropic Distillation:
-
Rationale: Benzyl alcohol can be removed by azeotropic distillation with a suitable solvent if the target product is thermally stable. This is often not the preferred method due to the potential for product decomposition.
-
-
Chromatographic Separation (Optimized):
-
Rationale: While challenging, separation on silica gel is possible with an optimized solvent system.
-
Procedure:
-
Use a long column to increase the separation efficiency.
-
Employ a shallow gradient of a solvent system that provides good separation on TLC. A mixture of dichloromethane and methanol or ethyl acetate and hexane are good starting points.
-
Run the column slowly to allow for equilibrium between the mobile and stationary phases.
-
-
-
Chemical Scavenging (Advanced):
-
Rationale: Convert the benzyl alcohol into a species that is easier to separate.
-
Procedure: In some cases, the crude product can be treated with a reagent that selectively reacts with the alcohol. For example, reaction with an isocyanate to form a carbamate that has a very different polarity, or esterification followed by an aqueous basic wash to remove the ester. This approach should be used with caution as it may affect the target molecule.
-
Experimental Protocols
Protocol 1: General Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
-
To a solution of benzyl carbamate (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloro-N,N-dimethylacetamide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column in a hexane/ethyl acetate mixture (e.g., 9:1).
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 60%).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
References
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. [Link]
-
ACS Publications. (2000). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Organic Process Research & Development. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 562265, benzyl N-methylcarbamate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. [Link]
-
ResearchGate. (2009). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]
Sources
Technical Support Center: Catalyst Selection for Optimizing Benzyl N-[(dimethylcarbamoyl)methyl]carbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis and optimization of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address specific challenges encountered during your experimental work. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Benzyl N-[(dimethylcarbamoyl)methyl]carbamate and what are the key considerations for catalyst selection?
The synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate typically involves the formation of a carbamate bond followed by N-alkylation. The choice of catalyst is critical and depends on the specific synthetic strategy.
-
Route 1: Two-step synthesis. This is a common approach involving the initial formation of benzyl carbamate, which is then N-alkylated.
-
Step 1: Benzyl carbamate formation. This can be achieved by reacting benzyl chloroformate with ammonia or by the reaction of urea with benzyl alcohol, often at elevated temperatures with a catalyst.[1][2][3][4]
-
Step 2: N-alkylation. The benzyl carbamate is then N-alkylated using 2-chloro-N,N-dimethylacetamide. This step typically requires a base and may be facilitated by a phase-transfer catalyst.
-
-
Route 2: Three-component coupling. This method involves the reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a base.[5] For the target molecule, this would involve benzylamine, carbon dioxide, and 2-chloro-N,N-dimethylacetamide.
Catalyst considerations:
-
For N-alkylation: Strong bases are often necessary to deprotonate the carbamate nitrogen.[6] Cesium carbonate (Cs2CO3) has been shown to be highly effective, often in combination with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).[7][8] The "cesium effect" is believed to contribute to the high efficiency of this reaction.[7]
-
Lewis Acids: In some carbamate synthesis methods, Lewis acid catalysts such as those based on yttria-zirconia can be employed, particularly when using chloroformates.[9]
-
Heterogeneous Catalysts: For large-scale production, heterogeneous catalysts like γ-alumina-supported nickel oxide (NiO/Al₂O₃) can be advantageous for promoting carbamate formation, offering easier separation and reusability.[10]
Q2: I am observing low yields in my N-alkylation step. What are the potential causes and how can I troubleshoot this?
Low yields in the N-alkylation of benzyl carbamate are a common issue. Several factors can contribute to this problem.
Potential Causes:
-
Incomplete Deprotonation: The nucleophilicity of the carbamate nitrogen is relatively low, making deprotonation a critical step.[6] Insufficient base strength or incomplete reaction can lead to poor conversion.
-
Side Reactions: O-alkylation, while less common for carbamates compared to amides, can sometimes occur.[6] Additionally, elimination reactions of the alkyl halide can compete with the desired N-alkylation.
-
Steric Hindrance: Sterically hindered amines or alkylating agents can present kinetic barriers that slow down the reaction.[10]
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all negatively impact the yield. Elevated temperatures can sometimes lead to the decomposition of reactants or products.[11]
Troubleshooting Steps:
-
Optimize the Base:
-
Switch to a stronger base like cesium carbonate.[7]
-
Ensure the base is dry and of high purity.
-
-
Incorporate a Phase-Transfer Catalyst:
-
Solvent Selection:
-
Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation as they can help to solvate the cation of the base and promote the desired reaction pathway.[12]
-
-
Temperature Control:
-
Monitor Reaction Progress:
-
Use techniques like TLC or HPLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Q3: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
Byproduct formation is a frequent challenge in organic synthesis. The nature of the byproduct can provide valuable clues about the underlying issue.
Common Byproducts and Their Causes:
-
N,N-dialkylated carbamate: This can occur if the mono-alkylated product is further deprotonated and reacts with another molecule of the alkylating agent.
-
O-alkylated product: While less common, this can be favored under certain conditions, such as with the use of "harder" cations from the base.[6]
-
Elimination product: If the alkylating agent has a leaving group on a carbon with an adjacent proton, an elimination reaction can occur, especially with strong, non-nucleophilic bases.
-
Hydrolysis of the carbamate: The presence of water can lead to the hydrolysis of the carbamate, especially under harsh basic or acidic conditions.[12]
Identification and Minimization Strategies:
-
Characterize the Byproduct:
-
Isolate the byproduct using chromatography and characterize it using spectroscopic methods (NMR, MS) to determine its structure.
-
-
Minimize Dialkylation:
-
Use a stoichiometric amount of the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture.
-
-
Favor N-alkylation over O-alkylation:
-
Reduce Elimination Reactions:
-
Use a less hindered base if possible.
-
Choose an alkylating agent that is less prone to elimination.
-
-
Ensure Anhydrous Conditions:
-
Use dry solvents and reagents to prevent hydrolysis.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst/Base | Use a fresh batch of base (e.g., Cs₂CO₃) and ensure it is anhydrous. | Bases can absorb moisture from the air, reducing their activity. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and byproduct generation. | Many N-alkylation reactions have a significant activation energy barrier.[11] |
| Poor Solubility of Reagents | Select a solvent in which all reactants are soluble. Consider using a co-solvent system if necessary. | For a reaction to occur, the reactants must be in the same phase.[10] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants, especially the base and alkylating agent. | An excess or deficit of a key reagent can halt the reaction. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Action | Rationale |
| Over-alkylation | Use a 1:1 molar ratio of benzyl carbamate to 2-chloro-N,N-dimethylacetamide. Add the alkylating agent dropwise. | This minimizes the chance of the product reacting further. |
| Side Reactions (e.g., elimination) | Lower the reaction temperature. Consider a milder base if the current one is too strong. | Higher temperatures can favor side reactions with higher activation energies.[11] |
| Decomposition | Run the reaction at a lower temperature. Ensure the reaction is not exposed to light if any components are light-sensitive. | Some organic molecules can decompose under harsh thermal or photochemical conditions.[13] |
Experimental Protocols
Protocol 1: N-Alkylation of Benzyl Carbamate using Cesium Carbonate and TBAI [7][8]
-
To a solution of benzyl carbamate (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) and tetrabutylammonium iodide (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-N,N-dimethylacetamide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the N-alkylation of benzyl carbamate.
Caption: N-Alkylation reaction pathway.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. reddit.com [reddit.com]
- 19. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 24. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate | C25H29N3O2 | CID 4090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Welcome to the technical support center for the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific carbamate synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide: From Unexpected Results to Optimized Synthesis
This section addresses specific issues that you may encounter during the synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in this synthesis can often be attributed to several factors, primarily related to the stability and reactivity of the starting materials and the reaction conditions.
Potential Causes:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly susceptible to hydrolysis, especially in the presence of a base. If your reaction conditions are not sufficiently anhydrous, or if the base is added improperly, a significant portion of the benzyl chloroformate can be consumed by reacting with water, forming benzyl alcohol and carbon dioxide.[1][2]
-
Side Reaction with the Base: The base used to deprotonate the starting amine can also react directly with benzyl chloroformate. The simultaneous addition of a strong base and benzyl chloroformate can lead to the rapid decomposition of the chloroformate, reducing the amount available to react with your amine.[3][4]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete reaction, leaving unreacted starting materials.
-
Product Loss During Workup: The product may have some water solubility, leading to loss during the aqueous workup and extraction phases.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Optimize Base Addition:
-
Instead of simultaneous addition, first, dissolve the N,N-dimethylglycinamide and a non-nucleophilic base (like triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the benzyl chloroformate dropwise to the cooled solution of the amine and base. This ensures that the benzyl chloroformate preferentially reacts with the more nucleophilic amine rather than the base or residual water.[5]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. This will help you determine the optimal reaction time and ensure the reaction has gone to completion.
-
-
Optimize Workup Procedure:
-
During the aqueous wash, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer.
-
Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
Q2: My final product is a yellow oil or discolored solid. What is the source of the color and how can I obtain a pure, colorless product?
Discoloration in the final product is a common issue and typically indicates the presence of impurities.
Potential Causes:
-
Impurities in Starting Materials: Commercial benzyl chloroformate can contain impurities such as benzyl chloride, benzaldehyde, and toluene, which can lead to colored byproducts.[6]
-
Thermal Decomposition: Benzyl carbamates can be thermally labile.[7][8] Overheating during solvent removal or purification can lead to decomposition and the formation of colored impurities.
-
Side-Reactions: Unwanted side reactions can generate chromophoric impurities.
Purification Protocol:
-
Initial Purification:
-
After the workup, concentrate the crude product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).
-
-
Column Chromatography:
-
Flash column chromatography is a highly effective method for removing colored impurities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.
-
-
Recrystallization:
-
If the purified product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline product.
-
Common solvent systems for recrystallization of carbamates include ethyl acetate/hexanes or tert-butyl methyl ether.[9]
-
Q3: My NMR spectrum shows unexpected peaks. What are the most likely impurities?
The presence of unexpected signals in your NMR spectrum points to specific side products. Understanding the potential side reactions is key to identifying these impurities.
Most Common Impurities and Their Formation:
| Impurity | Formation Mechanism |
| Benzyl Alcohol | Hydrolysis of unreacted benzyl chloroformate during the aqueous workup.[1] |
| Dibenzyl Carbonate | Reaction of benzyl chloroformate with benzyl alcohol (which can be present as an impurity or formed from hydrolysis).[2] |
| 1,3-Dibenzylurea | Can form from the reaction of benzylamine (a potential impurity or degradation product) with benzyl isocyanate, which can arise from the thermal decomposition of benzyl carbamate derivatives.[10] |
| N-Benzyl-N',N'-dimethyl-glycinamide | Over-alkylation of the product, though less likely under controlled conditions. |
Workflow for Impurity Identification and Removal:
Caption: Workflow for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q: What are the critical reaction parameters to control for minimizing impurities?
A: The most critical parameters are:
-
Temperature: The reaction should be carried out at a low temperature (0 °C) to minimize side reactions and decomposition of the benzyl chloroformate.
-
Stoichiometry: Use a slight excess of the amine component to ensure complete consumption of the benzyl chloroformate, which can be challenging to remove completely during purification.
-
Purity of Reagents: Use high-purity starting materials. Benzyl chloroformate, in particular, should be of high quality and stored properly to avoid degradation.[6]
Q: Which analytical methods are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of the reaction progress and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any major impurities.
Q: Can I use a different base for this reaction?
A: Yes, but the choice of base is important. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred. Inorganic bases like sodium hydroxide or sodium carbonate in an aqueous solution can promote the hydrolysis of benzyl chloroformate and should be used with caution, ensuring a biphasic system where the reaction occurs in the organic phase.[3][11]
Q: What is the expected appearance of the pure product?
A: Pure Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is expected to be a white to off-white solid or a colorless oil. Any significant coloration suggests the presence of impurities.
Key Experimental Protocol: Synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Caption: Recommended workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve N,N-dimethylglycinamide (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- Thorne, M. P. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.
- Meyer, H. et al. (2008).
- Grokipedia.
- Biosynth.
- Guidechem.
- MDPI.
- Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.
- Wikipedia.
- The Chemistry of Amine Protection: Benzyl Chloroform
- Dyer, E., & Wright, G. C. Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.
- Benchchem.
- Common Organic Chemistry.
- CAMEO Chemicals.
- YouTube. Making benzaldehyde - benzalchloride acid hydrolysis.
- Stack Exchange.
- PubMed. A Self-Immolative Linker for the pH-Responsive Release of Amides.
- Chegg. I'm trying to understand this chemical experimental procedure...
- PubMed.
- Organic Chemistry Portal.
- ProQuest. A Self-Immolative Linker for the pH-Responsive Release of Amides.
- Wikipedia.
- ResearchGate. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- ECHEMI.
- ACS Publications.
- ResearchGate. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
- Benchchem. Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.
- RSC Publishing.
- MDPI.
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- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
Validation & Comparative
A Strategic Guide to Orthogonal Amine Protection: A Comparative Analysis Featuring Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively shield a reactive functional group, such as an amine, while transformations are carried out elsewhere in the molecule is paramount. This guide offers an in-depth exploration of orthogonal protecting group strategies, with a specific focus on carbamate-based amine protection. We will provide a comparative analysis of the well-established tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) protecting groups, and introduce Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as a notable member of the Cbz family. This guide will delve into the mechanistic underpinnings of these protecting groups, supported by experimental data for common protecting groups, and provide actionable protocols for their application and removal.
The Imperative of Orthogonality in Multi-Step Synthesis
The concept of "orthogonality" in the context of protecting groups refers to the ability to selectively remove one protecting group in the presence of others within the same molecule by employing distinct, non-interfering chemical conditions.[1] This strategy is indispensable in the synthesis of complex molecules with multiple functional groups, such as peptides, where sequential and site-specific modifications are often required.[2] A typical orthogonal protection scheme in peptide synthesis, for instance, involves a temporary Nα-amino protecting group that is cleaved at each cycle of amino acid addition, and permanent side-chain protecting groups that are removed only at the final stage of the synthesis.[1] The careful selection of an orthogonal set of protecting groups is therefore a critical aspect of synthetic planning.
A Comparative Overview of Key Carbamate Protecting Groups
Carbamates are one of the most widely utilized classes of amine protecting groups due to their high stability and the diverse conditions available for their cleavage.[2] Here, we compare three of the most prominent carbamate protecting groups: Boc, Fmoc, and Cbz, and discuss the specific attributes of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of acid-labile amine protection. Its steric bulk and the stability of the resulting tert-butyl cation upon cleavage make it a robust and reliable protecting group.
-
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
-
Deprotection: Cleavage of the Boc group is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.
-
Orthogonality: The Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.
-
Protection: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate.
-
Deprotection: The key feature of the Fmoc group is its lability to bases, typically a solution of piperidine in DMF. The deprotection proceeds via an E1cB-type elimination mechanism, generating a dibenzofulvene byproduct that can be monitored spectrophotometrically.
-
Orthogonality: The Fmoc group is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[3]
Carboxybenzyl (Cbz or Z)
The Cbz group, a classic in peptide chemistry, is renowned for its stability and its removal under neutral conditions via catalytic hydrogenolysis.
-
Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate under basic conditions.
-
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide.[3] It can also be cleaved by strong acids, such as HBr in acetic acid, or by Lewis acids.[4]
-
Orthogonality: The Cbz group is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.[3]
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: An N-Substituted Cbz Analogue
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate belongs to the Cbz family, with an N-substituted (dimethylcarbamoyl)methyl group. While specific experimental data for this particular protecting group is not extensively available in the literature, its behavior can be inferred from the well-established chemistry of the Cbz group and the electronic nature of the N-substituent.
-
Expected Properties: The presence of the electron-withdrawing dimethylcarbamoyl group on the nitrogen atom is expected to slightly increase the stability of the carbamate linkage compared to an unsubstituted Cbz group. However, this effect is likely to be modest.
-
Expected Deprotection: The primary mode of deprotection is anticipated to be catalytic hydrogenolysis, similar to the parent Cbz group. The conditions for cleavage are expected to be comparable, though potentially requiring slightly longer reaction times or a more active catalyst due to the potential for catalyst inhibition by the dimethylamino moiety. Cleavage with strong acids or Lewis acids should also be feasible.
-
Orthogonality: It is expected to exhibit the same orthogonality profile as the Cbz group, being stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.
Quantitative Comparison of Protecting Group Stability
The following table summarizes the stability of the Cbz, Boc, and Fmoc protecting groups under various deprotection conditions, providing a clear illustration of their orthogonality.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Cbz (and analogues) | H₂, Pd/C (Catalytic Hydrogenolysis) | Boc: Generally StableFmoc: Generally Stable |
| Boc | Trifluoroacetic Acid (TFA) | Cbz: Generally StableFmoc: Cleaved |
| Fmoc | 20% Piperidine in DMF | Cbz: StableBoc: Stable |
Experimental Protocols
Protocol 1: General Procedure for Cbz-Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a mixture of water and dioxane or THF.
-
Base Addition: Add a base such as sodium bicarbonate or sodium carbonate (2-3 equiv).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (1.1-1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by chromatography if necessary.
Protocol 2: General Procedure for Cbz-Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Orthogonal Strategies
The following diagrams illustrate the concept of orthogonal protection and the deprotection mechanisms of the discussed protecting groups.
Caption: Deprotection mechanisms of Boc, Fmoc, and Cbz groups.
Conclusion
The strategic selection of orthogonal protecting groups is a critical determinant of success in complex organic synthesis. The Boc, Fmoc, and Cbz carbamates each offer a distinct mode of cleavage, providing a powerful toolkit for the synthetic chemist. While specific experimental data on Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is limited, its structural relationship to the Cbz group allows for a reasoned prediction of its behavior as a robust, hydrogenolysis-labile protecting group that is orthogonal to both Boc and Fmoc. As with any protecting group, empirical validation of its stability and cleavage conditions within the context of a specific synthetic route is always recommended. This guide provides a foundational understanding to aid researchers in designing and executing more efficient and sophisticated synthetic strategies.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
-
PubChem. Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. [Link]
-
PubChem. benzyl N-methylcarbamate. [Link]
-
PubChem. benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. [Link]
-
Khan Academy. Stability of a substituted benzyl anion. [Link]
-
Total Synthesis. Protecting Groups Archives. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
Sources
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate by HPLC and qNMR
Introduction
This guide presents a comparative analysis of two powerful, yet fundamentally different, analytical techniques for the purity validation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC provides a high-resolution profile of impurities, qNMR offers a direct, absolute measure of the analyte's mass fraction. Employing these methods orthogonally—meaning they rely on different chemical or physical principles—provides a robust and comprehensive purity assessment, ensuring the highest degree of confidence in the material's quality. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish rigorous quality control for critical chemical entities.
Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Relative Purity
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis.[1][2] Its strength lies in its exceptional resolving power, allowing for the separation of the main compound from closely related impurities, isomers, and degradation products. For Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a reversed-phase HPLC method with UV detection is the logical choice, leveraging the aromatic benzyl group for chromophoric detection.
Causality in Method Design
The choice of a C18 column is based on the non-polar nature of the benzyl group, which will interact favorably with the stationary phase. A gradient elution starting with a higher aqueous composition allows for the retention and separation of polar impurities, while the increasing organic solvent concentration ensures the timely elution of the main analyte and any non-polar impurities. UV detection at 254 nm is selected due to the strong absorbance of the benzene ring, providing high sensitivity for the analyte and related aromatic impurities.
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Dissolve in 10.0 mL of acetonitrile to create a 1.0 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method assumes that all impurities have a similar response factor at 254 nm as the main analyte. For a more accurate quantification of specific impurities, their individual reference standards and relative response factors would be needed.[3]
-
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Part 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of small molecules.[4][5][6] Unlike chromatographic techniques that provide a relative purity based on signal response, qNMR provides an absolute purity value (mass fraction) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[7] The key principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5]
Causality in Method Design
The selection of a suitable internal standard is paramount for accurate qNMR. Maleic acid is an excellent choice here: it is non-volatile, stable, highly pure, and has a simple ¹H NMR spectrum with a sharp singlet in a region (around 6.3 ppm) that is unlikely to overlap with signals from Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. DMSO-d₆ is chosen as the solvent for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with key signals. A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate integration.[2]
Detailed Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Materials:
-
Analyte: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D).
-
Internal Standard (IS): Certified Maleic Acid (purity ≥ 99.5%).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate into a clean vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex thoroughly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16.
-
Dummy Scans (DS): 4.
-
Relaxation Delay (D1): 30 seconds.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Temperature: 298 K.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, unique signal for the analyte (e.g., the benzylic CH₂ protons) and the signal for the internal standard (maleic acid vinyl protons).
-
The purity of the analyte (Purityₐ) is calculated using the following formula[4]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (e.g., 2H for the benzylic CH₂ of the analyte; 2H for the vinyl protons of maleic acid).
-
M: Molar mass of the compound.
-
m: Mass of the compound weighed.
-
Purityₛₜd: Purity of the internal standard.
-
Subscripts 'ₐ' and 'ₛₜd' refer to the analyte and standard, respectively.
-
-
qNMR Workflow Diagram
Caption: qNMR Absolute Purity Workflow.
Part 3: Comparative Analysis and Validation Strategy
Both HPLC and qNMR are indispensable for a full purity assessment, but they provide different types of information. Their performance characteristics, when validated according to standards like the International Council for Harmonisation (ICH) Q2(R1) guideline, highlight their distinct strengths.[8][9][10]
Head-to-Head Performance Comparison
| Parameter | HPLC (with UV Detection) | ¹H qNMR | Rationale & Field Insights |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Nuclear spin properties in a magnetic field.[2] | Orthogonal methods providing independent verification of purity. |
| Quantitation | Relative (Area %); requires impurity standards for accurate quantitation. | Absolute (Mass %); uses a certified internal standard.[5] | qNMR is a primary method, making it invaluable for qualifying in-house reference standards.[11][12] |
| Specificity | High; can resolve isomers and closely related compounds. Susceptible to co-elution. | High; based on unique proton chemical shifts. Can resolve structural isomers. | HPLC excels at separating compounds, while NMR excels at identifying them structurally. |
| Sensitivity (LOD/LOQ) | Very high (ppm levels). Excellent for trace impurity detection. | Lower (~0.1% w/w). Not ideal for trace analysis but excellent for assay.[2] | HPLC is the preferred method for identifying and quantifying trace-level impurities. |
| Linearity & Range | Excellent over a wide concentration range. | Excellent; signal response is inherently linear with the number of nuclei.[13] | Both methods demonstrate excellent linearity, a key requirement for validation.[8][9] |
| Reference Standard | Requires a characterized reference standard of the analyte for identity and assay. | Requires a certified internal standard (e.g., maleic acid), but not one of the analyte itself.[7] | qNMR's independence from an analyte-specific standard is a major advantage for novel compounds. |
| Information Provided | Retention time, impurity profile, relative purity. | Chemical structure confirmation, absolute purity, impurity identification & quantification. | NMR provides significantly more structural information in a single experiment. |
| Sample Throughput | Higher; typical run times are 20-30 minutes.[2] | Lower; qNMR requires long relaxation delays, extending acquisition time.[2] | HPLC is better suited for routine, high-throughput quality control testing. |
| Sample State | Destructive; the sample is consumed.[2] | Non-destructive; the sample can be fully recovered.[2][5] | The ability to recover the sample after NMR analysis is critical when material is scarce. |
A Self-Validating System: The Power of Orthogonality
A truly trustworthy purity value is achieved when these two orthogonal methods yield congruent results. For instance, an HPLC analysis might report a purity of 99.5% by area percent. A subsequent qNMR analysis yielding a purity of 99.4% w/w provides powerful cross-validation.[1]
Discrepancies often point to hidden issues:
-
HPLC Purity > qNMR Purity: This could indicate the presence of non-chromophoric impurities (not detected by UV) or significant amounts of residual solvent (detected by NMR but often not by HPLC).
-
qNMR Purity > HPLC Purity: This is less common but could suggest that impurities have a much higher UV extinction coefficient than the main compound, artificially lowering the HPLC area percent purity.
By using both techniques, the analytical package becomes a self-validating system, providing a comprehensive and highly reliable assessment of the purity of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Conclusion
Neither HPLC nor qNMR alone can provide a complete picture of a compound's purity. They are complementary, not competing, techniques.
-
HPLC is the superior tool for impurity profiling , offering unparalleled sensitivity for detecting and quantifying trace impurities, making it essential for routine quality control and stability studies.
-
¹H qNMR is the definitive method for absolute purity assignment (assay) , providing a direct measure of the mass fraction of the analyte without reliance on an identical reference standard. It is the gold standard for certifying reference materials and for obtaining a highly accurate purity value for initial batches of a new chemical entity.
For the comprehensive validation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a dual approach is recommended. Use HPLC to establish the impurity profile and demonstrate separation from all known related substances. Concurrently, use qNMR to assign a precise, absolute purity value to the batch. This orthogonal strategy ensures the highest level of scientific integrity and provides the robust data package required to support confident decision-making in research and drug development.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
What is meant by reference standard in pharmaceuticals?. GMP SOP. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. PubMed. [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. [Link]
-
HPLC Method for Analyzing Carbamate Pesticides. Scribd. [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. [Link]
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- 13. researchgate.net [researchgate.net]
The Elusive Contender: A Comparative Analysis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate and Established Carbamate Protecting Groups
A comprehensive evaluation of amine protecting groups is crucial for the strategic design of synthetic routes in pharmaceutical and chemical research. While the carbamate protecting groups tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are well-established pillars of modern organic synthesis, the exploration of novel protecting groups with unique reactivity and stability profiles is a continuous endeavor. This guide seeks to provide a comparative study of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate alongside its more conventional counterparts. However, a thorough investigation of scientific literature and chemical databases reveals a significant gap in the documented use and experimental data for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as an amine protecting group.
While information regarding the synthesis and application of Boc, Cbz, and Fmoc is abundant, allowing for a detailed, data-driven comparison, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate remains an obscure entity in the context of amine protection. This guide will, therefore, provide a comprehensive overview of the established carbamates and highlight the theoretical potential and structural considerations of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, underscoring the need for further research to validate its practical utility.
The Cornerstone of Amine Protection: An Overview of Carbamates
The temporary masking of a reactive amine functional group is a fundamental strategy in multi-step organic synthesis.[1] Carbamates are among the most widely employed classes of amine protecting groups due to their ease of installation, general stability, and the diverse, often orthogonal, conditions required for their removal.[2] The electronic nature of the carbamate functionality renders the nitrogen lone pair significantly less nucleophilic, thereby preventing unwanted side reactions.[3]
The selection of an appropriate carbamate protecting group hinges on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[4] The concept of orthogonality is paramount, allowing for the selective removal of one protecting group in the presence of others.[1]
The Established Triad: Boc, Cbz, and Fmoc
The utility of Boc, Cbz, and Fmoc lies in their distinct cleavage conditions, which forms the basis of their widespread application and orthogonality.
-
tert-Butoxycarbonyl (Boc): This acid-labile protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). Its removal is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA).[4] The mechanism involves the formation of a stable tert-butyl cation.
-
Carboxybenzyl (Cbz or Z): The Cbz group, introduced using benzyl chloroformate, is renowned for its stability under a wide range of conditions.[3] Its classic deprotection method is catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions.[4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is base-labile. It is typically cleaved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4] This orthogonality to acid- and hydrogenolysis-labile groups makes it a cornerstone of solid-phase peptide synthesis.
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: A Structural Enigma
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8) presents an interesting structural motif, combining a benzyl carbamate with an N,N-dimethylcarbamoylmethyl substituent on the nitrogen atom.
Based on its structure, one could hypothesize about its potential behavior as a protecting group:
-
Introduction: The synthesis of this compound is not readily found in the scientific literature. Hypothetically, it could be synthesized by reacting an appropriate precursor with an amine.
-
Stability and Cleavage: The presence of the benzyl carbamate suggests a potential lability to hydrogenolysis, similar to the Cbz group. However, the influence of the N-(dimethylcarbamoyl)methyl substituent on the stability and cleavage of the benzyl carbamate is unknown. This substituent could potentially be cleaved under specific enzymatic or chemical conditions, but no such data is currently available. The stability of the N-acyl urea-like structure under acidic and basic conditions would also need to be experimentally determined.
Despite extensive searches, no published experimental data could be located to support the use of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate as a practical amine protecting group. Its synthesis, conditions for introduction and cleavage, and its stability profile relative to Boc, Cbz, and Fmoc remain uncharacterized in the accessible scientific literature.
Comparative Data: The Established Protecting Groups
To facilitate an informed selection for synthetic chemists, the following table summarizes the key characteristics of the well-established carbamate protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉-CH₂-O-CO- |
| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane | H₂, Pd/C | 20% Piperidine in DMF |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis. |
| Key Advantages | Robust and well-established. Orthogonal to Cbz and Fmoc. | Stable over a wide range of non-reductive conditions. | Mild deprotection conditions. Orthogonal to Boc and Cbz. |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates. | Incompatible with reducible functional groups (e.g., alkynes, some sulfur-containing residues). Catalyst poisoning can be an issue. | The dibenzofulvene byproduct can form adducts with the deprotected amine. |
Experimental Protocols
General Protocol for Amine Protection with Boc Anhydride
-
Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Purify the product by column chromatography on silica gel.
General Protocol for Cbz Protection of Amines
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base, such as sodium carbonate or triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, perform an aqueous work-up.
-
Purify the Cbz-protected amine by crystallization or column chromatography.
General Protocol for Fmoc Protection of Amines
-
Dissolve the amino acid or amine in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium carbonate solution).
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl or Fmoc-OSu (1.0-1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Perform an acidic work-up to precipitate the Fmoc-protected amino acid.
-
Collect the product by filtration and wash with water.
Visualizing the Logic of Orthogonal Protection
The strategic selection of protecting groups is a critical decision point in the design of a complex synthesis. The following diagram illustrates the concept of orthogonality.
Caption: Workflow illustrating the concept of orthogonal amine protection.
Deprotection Mechanisms
The distinct cleavage pathways of Boc, Cbz, and Fmoc are fundamental to their utility.
Caption: Simplified mechanisms for the deprotection of Boc, Cbz, and Fmoc groups.
Conclusion and Future Outlook
While Benzyl N-[(dimethylcarbamoyl)methyl]carbamate presents an intriguing structure, the absence of experimental data on its synthesis, application, and stability precludes a meaningful comparison with the well-vetted Boc, Cbz, and Fmoc protecting groups. This guide underscores the robust and predictable nature of the established carbamates, providing a foundation for their rational selection in complex synthetic endeavors. The potential of novel protecting groups like Benzyl N-[(dimethylcarbamoyl)methyl]carbamate can only be realized through dedicated synthetic and mechanistic studies. Future research in this area would be invaluable to expand the toolkit of the synthetic chemist, potentially offering new avenues for orthogonal protection strategies and the synthesis of complex nitrogen-containing molecules.
References
-
Chem-Station. Carbamate Protective Groups. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. 2026. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. 2018. Available at: [Link]
-
Chem-Station. Carbamate Protective Groups. 2014. Available at: [Link]
-
Anonymous. 10_Protecting groups. Available at: [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125. 2010. Available at: [Link]
-
PubChem. benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. Available at: [Link]
-
National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
-
Vega-Arroyo, M., et al. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. 2019. Available at: [Link]
-
Fmoc Resin Cleavage and Deprotection. Available at: [Link]
-
Wikipedia. Benzyl carbamate. Available at: [Link]
-
PubChem. Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. Available at: [Link]
-
PubChem. Benzyl carbamate. Available at: [Link]
-
PubChem. benzyl N-methylcarbamate. Available at: [Link]
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A Technical Guide to the Spectroscopic Confirmation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a molecule of interest for its potential applications in medicinal chemistry. As a self-validating system, this document will not only present the expected spectroscopic data but also delve into the rationale behind the experimental choices and offer a comparative analysis with alternative structural elucidation techniques.
Predicted Spectroscopic Data for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR data for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate are summarized below.
Table 1: Predicted ¹H NMR Data for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Multiplet | 5H | Aromatic C-H | Typical chemical shift for protons of a monosubstituted benzene ring. |
| ~5.15 | Singlet | 2H | Benzyl -CH₂-O- | Characteristic singlet for the benzylic protons adjacent to an oxygen atom.[2] |
| ~4.10 | Doublet | 2H | -N-CH₂-CO- | Methylene protons adjacent to a nitrogen and a carbonyl group, expected to be a doublet due to coupling with the N-H proton. |
| ~2.95 | Singlet | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the nitrogen atom, appearing as a single sharp peak. |
| ~5.50 | Broad Singlet | 1H | -NH- | The amide proton, which may appear as a broad singlet due to quadrupole broadening and exchange. |
Table 2: Predicted ¹³C NMR Data for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | Amide C=O | Typical chemical shift for a tertiary amide carbonyl carbon. |
| ~156 | Carbamate C=O | Characteristic chemical shift for a carbamate carbonyl carbon. |
| ~136 | Aromatic C (quaternary) | The ipso-carbon of the benzene ring attached to the benzylic group. |
| ~128.5 | Aromatic C-H | Aromatic carbons of the benzene ring. |
| ~128.0 | Aromatic C-H | Aromatic carbons of the benzene ring. |
| ~127.8 | Aromatic C-H | Aromatic carbons of the benzene ring. |
| ~67 | Benzyl -CH₂-O- | Benzylic carbon attached to the oxygen of the carbamate.[3] |
| ~45 | -N-CH₂-CO- | Methylene carbon between the nitrogen and the amide carbonyl. |
| ~36 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |
Diagram 1: General Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (Molecular Formula: C₁₂H₁₆N₂O₃, Molecular Weight: 236.27 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 236 under electron ionization (EI).
Table 3: Predicted Key Fragments in the Mass Spectrum of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
| m/z | Proposed Fragment | Rationale |
| 236 | [C₁₂H₁₆N₂O₃]⁺ | Molecular ion peak. |
| 149 | [C₈H₉O₂]⁺ | Loss of the dimethylcarbamoylmethyl radical. |
| 108 | [C₇H₈O]⁺ | McLafferty rearrangement followed by loss of CO₂. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |
| 72 | [C₃H₆NO]⁺ | Dimethylcarbamoyl cation. |
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is expected to show characteristic absorption bands for the carbamate and amide functionalities.
Table 4: Predicted Characteristic IR Absorption Bands for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1700 | C=O Stretch | Carbamate |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Carbamate |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30°
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Width: 30°
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (approximately 100 µg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation (GC-MS with EI source):
-
Gas Chromatography (GC):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Comparative Analysis with Alternative Techniques
While 1D NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide complementary or even more definitive information.
2D NMR Spectroscopy
For complex molecules where 1D NMR spectra may have overlapping signals, 2D NMR techniques are invaluable.[4][5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity between adjacent protons. For our target molecule, a COSY spectrum would show a correlation between the NH proton and the adjacent methylene protons (-N-CH₂-CO-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the benzylic protons to the carbamate carbonyl carbon and the aromatic carbons.
Diagram 3: Key 2D NMR Correlations for Structural Confirmation
Caption: Visualization of expected 2D NMR correlations.
X-ray Crystallography
For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure of a molecule.[6] This technique determines the precise spatial arrangement of atoms and the bond lengths and angles. While it is a powerful method, it is contingent on the ability to grow a single crystal of suitable quality, which is not always feasible. The synthesis and crystallization of carbamates are often facilitated by the presence of hydrogen-bonding groups.[7]
Comparison Table: Spectroscopic vs. Crystallographic Techniques
| Feature | Spectroscopic Methods (NMR, MS, IR) | X-ray Crystallography |
| Sample State | Solution or solid | Crystalline solid |
| Information Provided | Connectivity, functional groups, molecular weight | 3D structure, bond lengths, bond angles |
| Definitiveness | High, but often requires interpretation of multiple datasets | Unambiguous for the solid state |
| Throughput | Relatively high | Can be time-consuming (crystal growth) |
| Prerequisites | Soluble or suitable for ATR/GC | Ability to form a high-quality single crystal |
Conclusion
The structural confirmation of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data for this specific molecule is not widely published, a detailed and reliable prediction of its spectral characteristics can be made by analyzing structurally related compounds. For an even higher level of confidence and to resolve any potential ambiguities, 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended. In cases where a single crystal can be obtained, X-ray crystallography offers the ultimate, unambiguous structural determination. This guide provides the necessary framework for researchers to successfully characterize this and other novel small molecules with scientific integrity.
References
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PubChem. (n.d.). N-Benzylacetamide. National Center for Biotechnology Information. [Link]
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CONICET. (n.d.). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
- Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy. Academic Press.
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Amanote Research. (n.d.). X-Ray Structure and Characterization of Carbamate. [Link]
-
SpectraBase. (n.d.). N-Benzylacetamide. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of carbamate syn-7. [Link]
- Aresta, M., Dibenedetto, A., & Angelini, A. (2013). Recent Advances in the Chemistry of Metal Carbamates. Chemical Reviews, 114(3), 1709–1742.
-
SpectraBase. (n.d.). N-Benzylacetamide. [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
ResearchGate. (n.d.). N-Benzylacetamide. [Link]
-
NIST. (n.d.). Acetamide, N-(phenylmethyl)-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Journal of Chemical Education. (2024, February 16). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. [Link]
-
ResearchGate. (n.d.). Mass spectrum of N-benzylacetamide. [Link]
-
SpectraBase. (n.d.). N-Benzylacetamide. [Link]
-
Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
-
National Center for Biotechnology Information. (2010). X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia. [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
NIST. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). benzyl N-methylcarbamate. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). BENZYL-N,N-DIMETHYLCARBAMAT. [Link]
-
PubChem. (n.d.). Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]
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Benchmarking the efficiency of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in peptide synthesis
A Senior Application Scientist's Comparative Guide to Peptide Coupling Reagents
In the landscape of synthetic peptide chemistry, the efficient formation of the amide bond is the cornerstone of success, directly impacting yield, purity, and the biological integrity of the final product. While the query specifically mentioned Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, a comprehensive literature search did not identify this compound as a recognized coupling reagent for peptide synthesis. The structure of this molecule is more akin to a protected amino acid derivative, where the carbamate serves as a protecting group for the amine functionality.[1][2][3] Carbamates, such as the well-known Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups, are indeed pivotal in peptide synthesis, but their role is to temporarily block the N-terminus of an amino acid to prevent self-polymerization and ensure controlled, stepwise peptide chain assembly.[4][5]
This guide, therefore, pivots to address the core of the researcher's interest: the efficiency of reagents that facilitate peptide bond formation. We will provide an in-depth comparison of the major classes of commercially available and widely utilized coupling reagents. Our focus will be on their mechanism of action, relative efficiencies, and practical considerations in both solid-phase (SPPS) and solution-phase peptide synthesis.
The Landscape of Modern Peptide Coupling Reagents
The primary goal of a coupling reagent is to activate the C-terminal carboxylic acid of an N-protected amino acid, transforming the hydroxyl group into a better leaving group.[6] This facilitates nucleophilic attack by the N-terminal amine of the incoming amino acid, forming the peptide bond. The ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, particularly racemization of the chiral center of the activated amino acid.[7]
The most prominent classes of coupling reagents used today are carbodiimides, phosphonium salts, and uronium/aminium salts.[8]
Carbodiimide-Based Reagents
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[7][9] Their mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a waxy solid primarily used in solution-phase synthesis. Its major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can complicate purification, especially in solid-phase synthesis.[9][11]
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is a liquid and is favored in solid-phase peptide synthesis (SPPS) because its corresponding urea byproduct is more soluble in common solvents like DMF and DCM, allowing for easier removal during washing steps.[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide, making it the reagent of choice for aqueous-phase couplings and bioconjugation. The urea byproduct is also water-soluble, simplifying purification by aqueous extraction.[8][10]
A critical advancement in the use of carbodiimides was the introduction of additives like 1-hydroxybenzotriazole (HOBt) and its analogs. These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive and therefore less prone to racemization.[7][11]
Phosphonium Salt-Based Reagents
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), were developed to overcome some of the limitations of carbodiimides.
-
BOP: BOP is highly efficient and minimizes dehydration side reactions of asparagine and glutamine residues. However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11]
-
PyBOP: PyBOP is a more reactive alternative to BOP and is particularly effective for coupling sterically hindered amino acids.
Uronium/Aminium Salt-Based Reagents
This class of reagents, often mistakenly referred to collectively as uronium salts, are actually aminium salts in many cases (e.g., HBTU, HATU).[6] They are highly efficient and have become the reagents of choice for many standard and challenging peptide syntheses.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a widely used coupling reagent that provides rapid and efficient coupling with low levels of racemization, especially when used with HOBt.[11]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is more reactive than HBTU and is particularly effective in preventing racemization.[8][11] The 7-azabenzotriazole moiety provides anchimeric assistance during the coupling reaction, enhancing its efficiency.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is reported to be less allergenic than other benzotriazole-based reagents and offers comparable reactivity to HBTU.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a true uronium salt and is considered a safer and highly efficient alternative to benzotriazole-based reagents. It requires only one equivalent of base for activation.[11]
Comparative Data Analysis
The selection of a coupling reagent is often a balance between efficiency, cost, and the specific requirements of the peptide sequence. The following table summarizes the key performance characteristics of representative coupling reagents from each class.
| Reagent Class | Example Reagent | Relative Reactivity | Racemization Risk | Byproduct Concerns | Primary Application |
| Carbodiimides | DIC/HOBt | Moderate | Low with additive | Soluble urea | Routine SPPS |
| EDC/HOBt | Moderate | Low with additive | Water-soluble urea | Aqueous phase coupling | |
| Phosphonium Salts | PyBOP | High | Low | None (reagent itself is the activator) | Hindered couplings |
| Uronium/Aminium Salts | HBTU | High | Very Low | None | Routine and automated SPPS |
| HATU | Very High | Extremely Low | None | Difficult couplings, fragment condensation | |
| COMU | Very High | Extremely Low | None (non-explosive) | High-efficiency SPPS |
Experimental Protocols
To provide a practical comparison, we outline a standardized protocol for the solid-phase synthesis of a model tripeptide (e.g., H-Ala-Phe-Gly-OH) using three different coupling strategies.
Materials
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling Reagents:
-
Method A (Carbodiimide): DIC and HOBt
-
Method B (Uronium/Aminium): HBTU and HOBt
-
Method C (Advanced Uronium/Aminium): HATU
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Step-by-Step Methodology
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Cycle 1: Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 equivalents) in DMF.
-
Method A: Add HOBt (3 equivalents) and DIC (3 equivalents) to the amino acid solution. Pre-activate for 2 minutes.
-
Method B: Add HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) to the amino acid solution. Pre-activate for 2 minutes.
-
Method C: Add HATU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution. Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method (e.g., Kaiser test).[2]
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for the coupling of Fmoc-Ala-OH.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis: Analyze the crude peptide by HPLC for purity and by mass spectrometry to confirm the molecular weight.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams outline the general peptide coupling mechanism and the experimental workflow.
Caption: Standard solid-phase peptide synthesis (SPPS) workflow.
Conclusion and Recommendations
The efficiency of peptide synthesis is critically dependent on the choice of coupling reagent. While carbodiimides like DIC, when paired with additives, offer a cost-effective solution for routine synthesis, the demands of complex, sterically hindered, or racemization-prone sequences necessitate more advanced reagents. [7][9]Uronium/aminium salts, particularly HATU and COMU, represent the gold standard in modern peptide synthesis, providing rapid, efficient, and low-racemization couplings. [8][11]The selection of the optimal reagent requires a careful consideration of the peptide's sequence, the scale of the synthesis, and budgetary constraints. For researchers in drug development, where purity and the minimization of side products are paramount, the investment in higher-efficiency reagents like HATU or COMU is often justified by the superior quality of the final peptide product.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- BenchChem. (2025). The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- RSC Publishing. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (n.d.). Benzyl methoxy(methyl)carbamate.
Sources
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- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. peptide.com [peptide.com]
Biological activity comparison of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate derivatives
In the dynamic field of medicinal chemistry, the benzyl carbamate scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with significant biological activities. This guide offers a comparative analysis of the biological activities of various Benzyl N-[(dimethylcarbamoyl)methyl]carbamate derivatives and structurally related compounds, with a primary focus on their anticonvulsant and anticancer properties. Drawing upon robust experimental data, we will explore the nuanced structure-activity relationships (SAR) that govern their therapeutic potential and provide insights into the experimental designs used to elucidate their mechanisms of action.
Introduction to the Benzyl Carbamate Core
The benzyl carbamate moiety is a versatile pharmacophore, characterized by a benzyl group attached to a carbamate functional group. This core structure serves as a foundational template for chemical modifications aimed at enhancing biological activity and target specificity. The inherent properties of this scaffold, including its ability to engage in various non-covalent interactions and its metabolic stability, make it an attractive starting point for drug discovery programs.
Anticonvulsant Activity: A Deep Dive into Neurotherapeutics
A significant body of research has highlighted the potential of benzyl carbamate derivatives as potent anticonvulsant agents. Notably, these investigations have led to a deeper understanding of the structural features crucial for eliciting a therapeutic response in seizure models.
Structure-Activity Relationship (SAR) of Anticonvulsant Derivatives
Systematic studies have revealed that modifications to the N-benzyl group and the acetamido side chain play a pivotal role in modulating anticonvulsant efficacy. A key example is the clinical antiepileptic agent (R)-lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide).[1][2]
Key SAR insights include:
-
Stereochemistry is Crucial : The anticonvulsant activity of many derivatives is stereospecific. For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide is significantly more potent than its (S)-counterpart.[3]
-
Substitution on the Benzyl Ring : The position of substituents on the N-benzyl group significantly influences activity. Studies on regioisomers have shown that 4'-substituted derivatives generally exhibit the highest anticonvulsant activity in the maximal electroshock (MES) seizure model.[1][2] Non-bulky, hydrophobic groups at the 4'-position are well-tolerated and can lead to compounds with superb activity, often surpassing that of traditional antiepileptic drugs like phenytoin.[2][4]
-
The 3-Oxy Site : The 3-oxy position in derivatives of (R)-lacosamide can also be modified with small, non-polar, non-bulky substituents to retain pronounced anticonvulsant activity.[4]
Caption: Key structural determinants for anticonvulsant activity.
Comparative Anticonvulsant Efficacy
The following table summarizes the in vivo anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives in the maximal electroshock (MES) seizure test, a standard model for generalized tonic-clonic seizures.
| Compound | Animal Model | Administration | ED50 (mg/kg) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse (i.p.) | Intraperitoneal | 8.3 | [3] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Rat (p.o.) | Oral | 3.9 | [3] |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse (i.p.) | Intraperitoneal | >100 | [3] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse (i.p.) | Intraperitoneal | 17.3 | [3] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat (p.o.) | Oral | 19 | [3] |
| Phenytoin | Mouse (i.p.) | Intraperitoneal | 6.5 | [3] |
| Phenytoin | Rat (p.o.) | Oral | 23 | [3] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the benzyl carbamate scaffold have also demonstrated significant potential as anticancer agents, primarily through mechanisms involving the inhibition of tubulin polymerization and the modulation of key signaling pathways like mTORC1.
N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
A series of novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Compound 20b from this series exhibited impressive antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[5] Furthermore, its water-soluble prodrug, 20b-P , demonstrated a significant reduction in tumor growth and microvessel density in a mouse xenograft model of liver cancer, with a favorable safety profile.[5]
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as Autophagy Modulators
Another class of benzyl derivatives, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, has shown promise as antiproliferative agents that modulate autophagy.[6][7] These compounds have been shown to reduce mTORC1 activity and increase basal autophagy.[6][7]
Comparative Antiproliferative Activity
The table below presents the in vitro antiproliferative activity of selected benzyl derivatives against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50/EC50 | Reference |
| N-Benzylbenzamide | 20b | Multiple | 12-27 nM | [5] |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | 1 | MIA PaCa-2 (Pancreatic) | 10 µM | [6] |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | 22 | MIA PaCa-2 (Pancreatic) | Submicromolar | [6] |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | 23 | MIA PaCa-2 (Pancreatic) | Submicromolar | [6] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed methodologies for key experiments used to evaluate the biological activities of these derivatives.
Maximal Electroshock (MES) Seizure Test
This is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Adult male mice or rats are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.[8] A vehicle control group receives the drug-free solvent.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic extension seizure at each dose is recorded. The ED50 value is then calculated using probit analysis.
Caption: Experimental workflow for the MES seizure test.
In Vitro Antiproliferative Assay (e.g., MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Conclusion
The benzyl carbamate scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential, particularly in the realms of epilepsy and oncology. The comparative analysis presented in this guide underscores the importance of subtle structural modifications in dictating the potency and mechanism of action of these molecules. The detailed structure-activity relationships and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further explore and exploit the therapeutic promise of this versatile chemical class. Future work should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their preclinical efficacy into clinical success.
References
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Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]
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Ai, T., Willett, R., Williams, J., Ding, R., Wilson, D. J., Xie, J., Kim, D.-H., Puertollano, R., & Chen, L. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90–95. [Link]
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Ai, T., Willett, R., Williams, J., Ding, R., Wilson, D. J., Xie, J., Kim, D.-H., Puertollano, R., & Chen, L. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90–95. [Link]
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Mor, M., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288–1305. [Link]
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Mor, M., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288–1305. [Link]
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McInnes, C., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(12), 923–927. [Link]
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Wang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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Khajouei, M. R., et al. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 11(5), 386–394. [Link]
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Head-to-head comparison of different synthesis routes for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
An In-Depth Guide to the Synthetic Routes for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Introduction
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a molecule of interest in medicinal chemistry and organic synthesis, often serving as a versatile intermediate. Its structure combines a benzyloxycarbonyl (Cbz or Z) protecting group with a glycine-N,N-dimethylamide moiety. The selection of an appropriate synthetic route is paramount, directly influencing yield, purity, scalability, cost, and safety. This guide provides a head-to-head comparison of three distinct and plausible synthetic strategies for its preparation. Each route is analyzed based on its chemical logic, procedural intricacies, and practical applicability in a research or drug development setting.
The three routes evaluated are:
-
Route 1: N-Alkylation of Benzyl Carbamate with 2-chloro-N,N-dimethylacetamide.
-
Route 2: Carbamate formation via reaction of Benzyl Chloroformate with 2-amino-N,N-dimethylacetamide.
-
Route 3: Direct amidation of N-benzyloxycarbonylglycine (Z-Gly-OH) with dimethylamine.
This document will delve into the detailed experimental protocols for each pathway, supported by mechanistic insights and a comparative analysis to guide researchers in making an informed decision for their specific synthetic goals.
Route 1: N-Alkylation of Benzyl Carbamate
This approach is a convergent synthesis that builds the target molecule by forming the N-C bond between the benzyl carbamate nitrogen and the acetyl group of a haloacetamide. It is conceptually straightforward, relying on the nucleophilicity of the carbamate nitrogen.
Causality and Mechanistic Insights
The core of this route is a classic nucleophilic substitution reaction. Benzyl carbamate, after deprotonation by a suitable base (e.g., sodium hydride or potassium carbonate), forms a nucleophilic carbamate anion. This anion then attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride leaving group to form the desired product. The choice of a strong, non-nucleophilic base and an aprotic polar solvent is critical to facilitate the reaction and minimize side products.
Experimental Protocol
Step 1a: Synthesis of Benzyl Carbamate (from Benzyl Chloroformate)
-
Under vigorous stirring, slowly add benzyl chloroformate (1.0 equiv) to a concentrated aqueous solution of ammonia (5-10 equiv) cooled in an ice bath (0-5 °C).[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
The precipitated white solid is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum to yield benzyl carbamate. This product is often of sufficient purity for the next step. A typical yield is >90%.
Step 1b: Synthesis of Benzyl Carbamate (from Urea and Benzyl Alcohol)
-
A mixture of urea (1.0 equiv), benzyl alcohol (3-4 equiv), and a catalyst such as a nickel-containing cation exchanger is heated to reflux (approx. 130 °C).[2]
-
The reaction is heated for several hours (e.g., 6-8 hours), during which the temperature may rise to ~150 °C as ammonia evolves.
-
After cooling, the catalyst is removed by filtration.
-
Excess benzyl alcohol is removed by distillation under reduced pressure to yield crude benzyl carbamate, which can be purified by recrystallization. This method can achieve yields up to 97%.[2]
Step 2: N-Alkylation with 2-chloro-N,N-dimethylacetamide
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add a solution of benzyl carbamate (1.0 equiv) in anhydrous DMF dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-N,N-dimethylacetamide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Workflow Diagram
Caption: Workflow for Route 1: N-Alkylation.
Route 2: Carbamate Formation from Benzyl Chloroformate
This linear synthesis constructs the molecule by first preparing the amine component (2-amino-N,N-dimethylacetamide) and then protecting it with benzyl chloroformate to form the carbamate C-N bond.
Causality and Mechanistic Insights
This route relies on the well-established Schotten-Baumann reaction conditions for amine protection.[3] The nucleophilic primary amine of 2-amino-N,N-dimethylacetamide attacks the highly electrophilic carbonyl carbon of benzyl chloroformate. A base, typically aqueous sodium carbonate or an organic base like triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion. The synthesis of the amine precursor from a protected glycine derivative is a necessary preliminary step.
Experimental Protocol
Step 1: Synthesis of N-Boc-glycine-N,N-dimethylamide
-
Dissolve Boc-glycine (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) or THF.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equiv).[4]
-
Stir the mixture at 0 °C for 15-20 minutes to form the activated ester.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5-2.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, washing sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected amide, which may be purified by chromatography if necessary.
Step 2: Deprotection to 2-amino-N,N-dimethylacetamide Hydrochloride
-
Dissolve the N-Boc-glycine-N,N-dimethylamide (1.0 equiv) in a minimal amount of an ether or ester solvent (e.g., 1,4-dioxane or ethyl acetate).[4]
-
Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane, 3-4 equiv) at room temperature.
-
Stir the mixture for 1-4 hours until TLC indicates complete removal of the Boc group.
-
The product hydrochloride salt will often precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Step 3: Carbamate Formation
-
Dissolve 2-amino-N,N-dimethylacetamide hydrochloride (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous sodium carbonate solution. Add enough base to ensure the aqueous layer is basic (pH > 9) to liberate the free amine.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.05 equiv) dropwise, keeping the temperature below 5 °C.[5]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Workflow Diagram
Caption: Workflow for Route 2: Carbamate Formation.
Route 3: Amidation of N-Benzyloxycarbonylglycine (Z-Gly-OH)
This is the most direct route, forming the final amide bond on a commercially available, pre-functionalized starting material. It leverages standard peptide coupling chemistry.
Causality and Mechanistic Insights
This strategy relies on the activation of the carboxylic acid of N-benzyloxycarbonylglycine (Z-Gly-OH) to make it susceptible to nucleophilic attack by dimethylamine. Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or EDC transform the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea).[6] The addition of an activator like HOBt can suppress racemization and improve efficiency by forming a less reactive but more selective HOBt-ester intermediate.[7] This activated species is then readily attacked by dimethylamine to form the stable amide bond.
Experimental Protocol
-
In a round-bottom flask, dissolve N-benzyloxycarbonylglycine (Z-Gly-OH) (1.0 equiv) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv) in anhydrous DCM or THF.[7][8]
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equiv) dissolved in a small amount of DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 equiv) dropwise to the activated mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Workflow Diagram
Caption: Workflow for Route 3: Direct Amidation.
Head-to-Head Comparison of Synthesis Routes
| Feature | Route 1: N-Alkylation | Route 2: Carbamate Formation | Route 3: Direct Amidation |
| Number of Steps | 2 (from commercial benzyl carbamate) | 3 (from commercial Boc-glycine) | 1 (from commercial Z-Gly-OH) |
| Starting Materials | Benzyl carbamate, 2-chloro-N,N-dimethylacetamide | Boc-glycine, Dimethylamine, Benzyl chloroformate | Z-Gly-OH, Dimethylamine |
| Reagent Availability | All starting materials are commercially available. | All starting materials are commercially available. | All starting materials are commercially available. |
| Key Reagents | NaH (pyrophoric), DMF (high boiling point) | EDC/HOBt, HCl/Dioxane (corrosive), Benzyl chloroformate (lachrymator) | DCC (allergen, insoluble byproduct), HOBt (explosive potential) |
| Typical Yields | Moderate to good; depends on alkylation efficiency. | Moderate overall yield due to multiple steps. | Good to excellent. |
| Purification | Chromatography required to remove starting materials and potential O-alkylation byproduct. | Chromatography likely needed after amidation and final step. | Filtration of DCU byproduct, followed by aqueous workup and chromatography. |
| Scalability | Feasible, but handling NaH on a large scale requires special precautions. | Feasible, but the multi-step nature reduces overall throughput. | Excellent scalability; peptide coupling is a well-established industrial process. |
| Safety & Handling | Use of sodium hydride requires an inert, anhydrous setup. 2-chloro-N,N-dimethylacetamide is a potential irritant. | Benzyl chloroformate is a lachrymator and moisture-sensitive.[3] Gaseous HCl for deprotection requires a fume hood. | DCC is a potent skin sensitizer.[8] HOBt can be explosive when dry.[6] DCU byproduct must be filtered. |
| Cost-Effectiveness | Potentially cost-effective if starting materials are inexpensive. | Can be more expensive due to the cost of Boc-glycine and coupling reagents. | Z-Gly-OH and DCC are relatively inexpensive, making this route highly cost-effective. |
Conclusion and Recommendation
Each synthetic route presents a viable pathway to Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, with distinct advantages and disadvantages.
-
Route 3 (Direct Amidation) stands out as the most efficient and logical choice for most applications. Its single-step nature from readily available starting materials, coupled with the use of well-understood and high-yielding peptide coupling chemistry, makes it ideal for both small-scale research and large-scale production. The primary considerations are the safe handling of coupling reagents like DCC and the effective removal of the dicyclohexylurea (DCU) byproduct.
-
Route 1 (N-Alkylation) is a solid alternative. While it involves an additional step if benzyl carbamate is not on hand, the reaction itself is straightforward. Its main drawback is the potential for side reactions (O-alkylation) and the requirement for a strong, hazardous base like sodium hydride, which may be less desirable for scale-up without specialized equipment.
-
Route 2 (Carbamate Formation) is the most linear and least atom-economical approach. The three-step sequence results in a lower overall yield and greater consumption of reagents and solvents. It would typically only be considered if the intermediate, 2-amino-N,N-dimethylacetamide, were required for other purposes.
Recommendation: For researchers and drug development professionals, Route 3 is the superior and recommended strategy . It offers the most direct, high-yielding, and scalable path to the target compound, representing the most efficient use of time and resources.
References
-
PrepChem. Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Available at: [Link]
-
Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. Available at: [Link]
-
Organic Syntheses. PREPARATION OF MONO-CBZ PROTECTED GUANIDINES. Available at: [Link]
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Wikipedia. Benzyl chloroformate. Available at: [Link]
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF (R,R)-(−)-PSEUDOEPHEDRINE GLYCINAMIDE. Available at: [Link]
- Google Patents. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
-
PubChem. N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide. Available at: [Link]
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MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
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Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]
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Aapptec. Coupling Reagents. Available at: [Link]
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PubMed. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Available at: [Link]
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Gauthmath. From glycine and the indicated alcohol, propose a multistep synthesis of the peptide shown below. Available at: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
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Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available at: [Link]
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Wikipedia. Benzyl carbamate. Available at: [Link]
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MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Available at: [Link]
-
National Institutes of Health. N-Dealkylation of Amines. Available at: [Link]
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National Institutes of Health. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Available at: [Link]
-
eCommons. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Available at: [Link]
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Comparative Cross-Reactivity Analysis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
A Technical Guide for Researchers in Drug Development
Authored by: Senior Application Scientist
Introduction: The Criticality of Specificity in Carbamate-Based Therapeutics
The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1][2] Its unique properties, including chemical stability and the ability to mimic a peptide bond, have led to its incorporation in drugs for a wide range of diseases, from Alzheimer's to oncology.[1][2] However, this structural ubiquity also presents a significant challenge: the potential for cross-reactivity with other carbamate-containing molecules or off-target proteins. Such unintended interactions can lead to diminished efficacy, adverse drug reactions, and toxicity.[3]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel carbamate compound, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate . While specific biological activities for this compound are not extensively documented in public literature, its structure suggests potential interactions with enzymes or receptors that recognize carbamate moieties. For the purpose of this illustrative guide, we will hypothesize that Benzyl N-[(dimethylcarbamoyl)methyl]carbamate has been identified as a potent inhibitor of Acetylcholinesterase (AChE), a common target for carbamate drugs.
This guide will objectively compare its hypothetical performance against established AChE inhibitors and other structurally related carbamates. We will detail the experimental methodologies, present comparative data, and explain the scientific rationale behind each step, providing researchers with a robust template for their own cross-reactivity investigations.
Comparative Compounds: Rationale for Selection
To establish a meaningful comparison, a panel of compounds with varying structural similarities and mechanisms of action has been selected:
-
Neostigmine: A well-characterized carbamate-based AChE inhibitor used in the treatment of myasthenia gravis. It serves as a positive control for on-target activity.
-
Rivastigmine: Another carbamate AChE inhibitor used for Alzheimer's disease, but with a different N,N-dialkylcarbamoyl moiety, making it a relevant structural analog for cross-reactivity assessment.
-
Felbamate: An anti-epileptic drug containing a dicarbamate structure.[4] While not a primary AChE inhibitor, its shared functional group makes it a crucial compound for evaluating off-target interactions.
-
Benzyl Carbamate: The parent carbamate structure lacking the N-substituted group.[5][6] This compound will help determine the contribution of the core carbamate structure to any observed binding or activity.
Experimental Design: A Multi-Faceted Approach to Assessing Specificity
A thorough cross-reactivity study should not rely on a single experimental technique. Here, we outline a tiered approach, moving from broad binding assessments to more specific functional assays.
Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for comprehensive cross-reactivity analysis.
Tier 1: Competitive Binding Assay
This initial screen aims to determine the relative affinity of the test compounds for the primary target, AChE. A competitive binding assay measures the ability of a test compound to displace a known, labeled ligand from its binding site on the target protein.[7][8]
Protocol: AChE Competitive Binding Assay
-
Preparation of Reagents:
-
Recombinant human AChE is diluted in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
A fluorescently labeled AChE ligand (e.g., a derivative of donepezil) is used as the probe.
-
Test compounds (Benzyl N-[(dimethylcarbamoyl)methyl]carbamate and comparators) are serially diluted in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add AChE enzyme to each well.
-
Add the serially diluted test compounds.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates displacement of the fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for binding.
-
Hypothetical Binding Affinity Data
| Compound | IC₅₀ (nM) for AChE Binding |
| Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | 75 |
| Neostigmine | 50 |
| Rivastigmine | 150 |
| Felbamate | > 10,000 |
| Benzyl Carbamate | > 10,000 |
Interpretation: The hypothetical data suggests that Benzyl N-[(dimethylcarbamoyl)methyl]carbamate has a high affinity for AChE, comparable to the known inhibitor Neostigmine. As expected, Felbamate and the parent Benzyl Carbamate show negligible binding, indicating that the specific side chain of our test compound is crucial for target engagement.
Tier 2: Enzyme Inhibition Assay
While binding is a prerequisite for activity, it does not guarantee functional inhibition. This assay directly measures the effect of the compounds on the catalytic activity of AChE.
Protocol: Ellman's Assay for AChE Inhibition
-
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Procedure:
-
Pre-incubate AChE with serial dilutions of the test compounds in a 96-well plate for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine, and DTNB to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition relative to a control with no inhibitor.
-
Calculate the IC₅₀ for enzyme inhibition as described for the binding assay.
-
Hypothetical Enzyme Inhibition Data
| Compound | IC₅₀ (nM) for AChE Inhibition |
| Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | 120 |
| Neostigmine | 85 |
| Rivastigmine | 250 |
| Felbamate | > 20,000 |
| Benzyl Carbamate | > 20,000 |
Interpretation: The enzyme inhibition data corroborates the binding assay results. Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a potent inhibitor of AChE activity. The slightly higher IC₅₀ compared to the binding assay is expected and reflects the dynamic nature of enzyme catalysis.
Tier 3: Cell-Based Functional Assay
To assess the compound's activity in a more biologically relevant context, a cell-based assay is employed.[9][10][11][12][13] This allows for the evaluation of cell permeability, potential metabolism, and interaction with cellular signaling pathways.
Signaling Pathway in Neuronal Cells
Sources
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the disposal of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8), grounding procedural guidance in established safety principles and regulatory compliance. While the toxicological properties of this specific compound have not been thoroughly investigated, this lack of comprehensive data necessitates a cautious and conservative approach to its handling and disposal.[1]
Core Principle: Precaution and Professional Disposal
Given the incomplete hazard profile of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, it is imperative that this compound is treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] The primary and recommended method of disposal is through a licensed professional waste disposal service, which will typically employ high-temperature incineration with appropriate emission controls.[1]
Phase 1: In-Lab Waste Management - Segregation and Storage
Proper disposal begins at the point of generation. Adherence to systematic in-lab procedures is essential to ensure safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[3]
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Location: The SAA should be away from general traffic areas, sinks, and emergency exits.
-
Signage: Clearly label the area with "Hazardous Waste Satellite Accumulation Area."
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[5]
Step 2: Waste Container Selection and Labeling
The choice of waste container is crucial to prevent leaks and reactions.
-
Container Material: Use a chemically compatible container. While plastic is often preferred for general chemical waste, ensure it is appropriate for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate and any solvents it may be mixed with.[2] The container must have a secure, tight-fitting lid.[4]
-
Labeling: Proper labeling is non-negotiable.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Benzyl N-[(dimethylcarbamoyl)methyl]carbamate"
-
The approximate concentration and quantity
-
The date when waste was first added to the container
-
Any other components mixed in the waste stream
-
Step 3: Waste Segregation
Never mix incompatible waste streams.[6] While specific reactivity data for Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is limited, general principles of chemical safety should be followed.
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[5]
-
Compatibility: Do not mix this carbamate waste with strong acids, bases, or oxidizing agents unless a specific reaction protocol is being neutralized.[4] In the event of a fire, Benzyl N-[(dimethylcarbamoyl)methyl]carbamate may produce nitrogen oxides (NOx) and hydrogen chloride gas, indicating the presence of nitrogen and chlorine in its structure or potential reactants.[1]
The following table summarizes the key in-lab waste handling procedures:
| Procedure | Key Requirements | Rationale |
| Waste Collection | Collect in a designated, compatible, and sealable container within a Satellite Accumulation Area (SAA).[2][3] | To prevent accidental spills, exposure, and ensure regulatory compliance. |
| Segregation | Segregate solid and liquid waste. Do not mix with incompatible chemicals like strong acids or oxidizers.[4][5] | To avoid dangerous chemical reactions that could generate heat, gas, or fire. |
| Labeling | Clearly label the container with "Hazardous Waste," the full chemical name, concentration, and accumulation start date.[2] | To ensure safe handling by all personnel and proper management by the waste disposal service. |
| Container Management | Keep the waste container closed except when adding waste. Do not overfill; leave at least one inch of headspace for liquids.[3][4] | To prevent the release of vapors and to allow for expansion of the contents due to temperature changes. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the waste.[7] | To protect against skin and eye contact and potential inhalation of any dust or vapors. |
Phase 2: Accidental Spill and Contamination Response
Accidents can happen, and a clear, pre-defined response plan is essential.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[1][8]
-
Collection: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[8]
-
Disposal: The container with the cleanup materials must be labeled as hazardous waste and disposed of through the professional disposal service.[8]
Disposal of Contaminated Materials:
Any items, such as gloves, pipette tips, or empty containers, that are contaminated with Benzyl N-[(dimethylcarbamoyl)methyl]carbamate must be treated as hazardous waste.[1]
-
Sharps: Contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[6]
-
Empty Containers: The original product container, even if "empty," will contain residue and must be disposed of as unused product.[1] Do not rinse the container and pour the residue down the drain.
Phase 3: Arranging for Professional Disposal
Once your waste container is full or has been in accumulation for the maximum allowed time (often one year for partially filled containers, though this can vary by institution), you must arrange for its removal.[4]
Disposal Workflow:
The process for professional disposal generally follows a clear, logical sequence.
Caption: Workflow for the disposal of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Decision-Making for Waste Disposal
The following diagram illustrates the critical decision points in the disposal process.
Caption: Decision tree for selecting the proper disposal route.
By adhering to these procedures, you ensure the safe management of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate waste, protecting yourself, your colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance.
References
- Current time information in Singapore. (n.d.). Google.
- Laboratory Waste Management Guidelines. (n.d.). Princeton University.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Waste Disposal Guidelines. (n.d.). King Abdullah University of Science and Technology.
- MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. (n.d.). Capot Chemical Co., Ltd.
- Benzyl carbamate Safety Data Sheet. (n.d.). Apollo Scientific.
- benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. (n.d.). PubChem.
- SAFETY DATA SHEET - Benzyl carbamate. (2009). Fisher Scientific.
- benzyl N-methylcarbamate. (n.d.). PubChem.
- BENZYL-N-VINYLCARBAMATE SDS. (n.d.). ECHEMI.
- Benzyl N,N-dimethylcarbamate. (n.d.). Biosynth.
- SAFETY DATA SHEET - DIMETHYL BENZYL CARBINOL. (2015). The Perfumers Apprentice.
- Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. (n.d.). CHIRALEN.
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A Senior Application Scientist's Guide to the Safe Handling of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical protocols for handling Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS No. 167303-60-8). The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental compliance. While the specific toxicological properties of this compound have not been exhaustively investigated, its chemical structure as a carbamate derivative necessitates a cautious and thorough approach to handling[1].
Hazard Assessment: Understanding the Risks
A comprehensive risk assessment is the foundation of any laboratory safety protocol. Based on the available Safety Data Sheet (SDS) and data from structurally related carbamate compounds, we can anticipate the primary hazards. The principle here is to treat the compound with the appropriate level of caution due to the lack of complete toxicological data[1].
Table 1: Summary of Known and Potential Hazards
| Hazard Category | Description | Authoritative Source |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] Fine dusts from similar compounds are known irritants.[2][3] | Capot Chemical SDS[1] |
| Skin Contact | May cause skin irritation. Prolonged or repeated contact should be avoided.[2][3] | Apollo Scientific SDS (for Benzyl carbamate)[2] |
| Eye Contact | May cause serious eye irritation.[2][3] | Apollo Scientific SDS (for Benzyl carbamate)[2] |
| Carcinogenicity | No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1] | Capot Chemical SDS[1] |
| Environmental Hazard | Specific data is unavailable, but good laboratory practice dictates preventing release into the environment. Do not let the product enter drains.[1] | Capot Chemical SDS[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is your primary barrier against chemical exposure. The following PPE is mandatory for all procedures involving Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
-
Eye and Face Protection :
-
Requirement : Wear safety glasses with side-shields conforming to EN166 (EU) or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[1][4].
-
Causality : This is critical to prevent contact with airborne particles or splashes, which could cause serious eye irritation[2].
-
-
Skin Protection :
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact[1].
-
Body Protection : Wear a standard laboratory coat. For tasks with a higher risk of contamination, such as large-scale handling or spill cleanup, wear appropriate protective clothing to prevent all skin exposure[2][4].
-
-
Respiratory Protection :
-
Requirement : Respiratory protection is dictated by the ventilation conditions and the physical form of the substance.
-
For handling small quantities in a well-ventilated area where dust formation is minimal, respiratory protection may not be required[4].
-
If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is sufficient. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[1].
-
-
Causality : The primary inhalation hazard is respiratory tract irritation from airborne particles[1]. Engineering controls are the preferred method of exposure reduction, with respirators used as a necessary supplement[5].
-
Operational Protocol: A Step-by-Step Guide
This protocol ensures that safety is integrated into every stage of the handling process.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area : All handling of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1][4].
-
Assemble Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Verify Emergency Equipment : Confirm that safety showers and eyewash stations are unobstructed and operational[4].
Step 2: Handling the Compound
-
Avoid Dust Generation : Handle the solid material carefully to avoid creating dust. Use techniques like gentle scooping rather than pouring from a height[1].
-
Portioning : If weighing, do so within the fume hood or a ventilated balance enclosure.
-
Maintain Containment : Keep containers tightly sealed when not in use[2][4].
-
Prohibit Consumption : Do not eat, drink, or smoke in the designated handling area to prevent accidental ingestion[2][6].
Step 3: Decontamination and Disposal
-
Clean Work Surfaces : Upon completion of work, decontaminate all surfaces with an appropriate cleaning agent and wipe down.
-
Personal Decontamination : Remove gloves and any contaminated clothing carefully. Wash hands thoroughly with soap and water[2]. Contaminated work clothes should be laundered separately before reuse[2].
-
Waste Segregation : All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be considered contaminated.
-
Waste Disposal :
-
Collect all waste in a suitable, closed, and clearly labeled container for disposal[1].
-
Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal service. The SDS for the compound suggests that incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method[1].
-
Contaminated packaging must be disposed of in the same manner as the unused product[1].
-
Crucially, do not allow the product or its containers to enter drains or waterways [1].
-
Integrated Safety Workflow
The following diagram illustrates the logical flow of operations, embedding safety checks at each critical stage.
Caption: Workflow for Safe Handling of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate.
Emergency Procedures: Spill and Exposure
Accidental Release Measures
-
Evacuate : Evacuate personnel from the immediate spill area[1].
-
Ventilate : Ensure the area is well-ventilated.
-
Secure : Wear full personal protective equipment as described in Section 2, including respiratory protection.
-
Contain & Clean :
First Aid Measures
A copy of the Safety Data Sheet should be available for the attending physician[1].
-
Inhalation : Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately[1].
-
Skin Contact : Wash the affected area with soap and plenty of water. Consult a physician if irritation develops or persists[1].
-
Eye Contact : Immediately rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician[1].
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].
References
- Benzyl N-[(dimethylcarbamoyl)methyl]carbamate SAFETY DATA SHEET. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/167303-60-8.pdf]
- Benzyl carbamate Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR12136_msds.pdf]
- Benzyl carbamate SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC105891000]
- benzyl N-methylcarbamate | C9H11NO2 | CID 562265. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/562265]
- BENZYL DIMETHYLAMINE HAZARD SUMMARY. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0219.pdf]
- BENZYL-N-VINYLCARBAMATE SDS. ECHEMI. [URL: https://www.echemi.
- DIMETHYL BENZYL CARBINOL SAFETY DATA SHEET. The Perfumers Apprentice. [URL: https://shop.perfumersapprentice.com/msds/27858000.pdf]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
